Methyl 3-mercaptopropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-sulfanylpropanoate | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLDBDUBGAEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027509 | |
| Record name | Methyl 3-mercaptopropionate | |
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Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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| Record name | Methyl 3-mercaptopropionate | |
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CAS No. |
2935-90-2 | |
| Record name | Methyl 3-mercaptopropionate | |
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| Record name | Methyl 3-mercaptopropionate | |
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| Record name | METHYL 3-MERCAPTOPROPIONATE | |
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| Record name | Propanoic acid, 3-mercapto-, methyl ester | |
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| Record name | Methyl 3-mercaptopropionate | |
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| Record name | Methyl 3-mercaptopropionate | |
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| Record name | METHYL 3-MERCAPTOPROPIONATE | |
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| Record name | METHYL 3-MERCAPTOPROPIONATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-mercaptopropionate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of methyl 3-mercaptopropionate (B1240610). The information is tailored for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in their work.
Core Chemical Properties
Methyl 3-mercaptopropionate is a clear, colorless liquid with a characteristic odor. It is a bifunctional molecule containing both a thiol (-SH) group and a methyl ester (-COOCH₃) group, which imparts its versatile reactivity.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂S | [2] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| CAS Number | 2935-90-2 | [2][3] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 54-55 °C at 14 mmHg | [4][5][6] |
| 166 °C at 760 mmHg | [7] | |
| Melting Point | 38 °C | [8][5] |
| Density | 1.085 g/mL at 25 °C | [4][5][6] |
| Refractive Index (n²⁰/D) | 1.464 | [4][5] |
| Flash Point | 60-67 °C (140-152.6 °F) | [5][7] |
| Solubility | Soluble in water, chloroform, and ethyl acetate. | [4] |
| pKa | 9.17 ± 0.25 (Predicted) | [8][5] |
Chemical Structure
The structure of this compound is characterized by a propyl chain with a methyl ester at one end and a thiol group at the other. This structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Figure 1: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and methanol (B129727) using an acid catalyst.[4][9]
Materials:
-
3-mercaptopropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 3-mercaptopropionic acid, a 3 to 5-fold molar excess of methanol, and toluene (as a water-entraining solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the mass of the carboxylic acid) to the stirred solution.
-
Heat the mixture to reflux (typically 65-70 °C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 15 hours).[4]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by washing the mixture with saturated sodium bicarbonate solution in a separatory funnel. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.
-
Purify the crude product by reduced pressure distillation to obtain pure this compound.[4][9]
Thiol-Ene "Click" Reaction for Polymer Functionalization
This compound is a key reagent in thiol-ene "click" chemistry, a highly efficient and versatile reaction for forming carbon-sulfur bonds.[10][11][12] This protocol outlines a general procedure for the photoinitiated thiol-ene reaction.
Materials:
-
This compound (thiol)
-
An alkene-containing monomer or polymer ('ene')
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (if necessary)
Equipment:
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate and a stoichiometric equivalent of this compound in a suitable solvent (if required).
-
Add the photoinitiator (typically 0.1-1.0 mol% relative to the functional groups).[13]
-
Seal the vessel and purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) to observe the disappearance of the thiol and alkene signals.
-
Once the reaction is complete, the functionalized product can be isolated by removing the solvent and any unreacted starting materials, often through precipitation or column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.
Figure 2: Workflow for the synthesis and purification.
Figure 3: The thiol-ene "click" reaction mechanism.
Applications in Drug Development
While this compound is not typically a direct therapeutic agent, its unique reactivity makes it a valuable tool in drug development. Its primary applications in this field are in the synthesis of active pharmaceutical ingredients (APIs) and the development of drug delivery systems.
-
Intermediate in API Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a raw material for the synthesis of a side chain of simvastatin, a lipid-lowering medication.[4] It is also used in the synthesis of thioisoindolinones, which are scaffolds for compounds with potential biological activity.[4][5]
-
Drug Delivery Systems: The thiol-ene "click" reaction, in which this compound can participate, is widely used to create hydrogels and other polymer networks for controlled drug release and tissue engineering.[] The high efficiency and biocompatibility of this reaction allow for the encapsulation and targeted delivery of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 2935-90-2 [sigmaaldrich.com]
- 4. This compound | 2935-90-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Manufacturers of this compound, 98%, CAS 2935-90-2, M 1839, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. This compound, 2935-90-2 [thegoodscentscompany.com]
- 8. This compound CAS#: 2935-90-2 [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Amino-4-tert-butylphenol (CAS 1199-46-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of fluorescent dyes and other specialty chemicals.
Chemical Identity and Physical Properties
2-Amino-4-tert-butylphenol is an organic compound with the chemical formula C10H15NO.[1] It is a phenolic derivative that is primarily utilized as a precursor in the manufacturing of optical brighteners and other dyes.[2]
Table 1: Physical and Chemical Properties of 2-Amino-4-tert-butylphenol
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| CAS Number | 1199-46-8 | [1] |
| Appearance | Not explicitly stated, but used in dye synthesis. | |
| Melting Point | 160-163 °C | |
| Boiling Point | Not available | |
| Solubility | Not explicitly stated | |
| Density | Not available | |
| IUPAC Name | 2-amino-4-tert-butylphenol | [1] |
| Synonyms | 4-tert-butyl-2-aminophenol, 2-Hydroxy-5-tert-butylaniline | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-4-tert-butylphenol.
Table 2: Spectroscopic Data for 2-Amino-4-tert-butylphenol
| Technique | Data Highlights | Source |
| 1H NMR | Spectrum available | [3][4] |
| 13C NMR | Spectrum available | [5] |
| Mass Spectrometry | GC-MS data available | [1] |
| IR Spectroscopy | FTIR spectrum available | [1] |
| Raman Spectroscopy | FT-Raman spectrum available | [1] |
Synthesis Methodology
A common method for the preparation of 2-Amino-4-tert-butylphenol involves a diazotization-cleavage reduction process starting from p-tert-butylphenol.[2]
Experimental Protocol: Synthesis of 2-Amino-4-tert-butylphenol [2][6]
This protocol describes a three-step synthesis: diazotization, coupling, and cleavage reduction.
Step 1: Diazotization Reaction
-
p-tert-butylphenol is reacted with a hydrochloric or sulfuric acid solution to form a salt.
-
A 30% sodium nitrite (B80452) solution is added dropwise to initiate the diazotization reaction, yielding p-tert-butylphenol diazonium salt.
-
Process Conditions:
-
Molar ratio of p-tert-butylphenol to acid is 1:(2-3).
-
Molar ratio of p-tert-butylphenol to sodium nitrite is 1:(1-1.1).
-
The reaction temperature is maintained between 0-10°C.
-
The reaction endpoint is confirmed when starch iodide paper turns slightly blue.
-
The resulting diazonium salt is stored at 0-5°C.
-
Step 2: Coupling Reaction
-
A coupling solution of p-tert-butylphenol sodium is prepared by adding p-tert-butylphenol to a sodium hydroxide (B78521) solution.
-
The p-tert-butylphenol diazonium salt from Step 1 is added dropwise to the coupling solution to form an azo dye.
-
Process Conditions:
-
Molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1.
-
Molar ratio of p-tert-butylphenol sodium to p-tert-butylphenol diazonium salt is 1:(1-1.2).
-
The coupling solution is prepared at 30-60°C, and the coupling reaction occurs at room temperature.
-
The reaction is continued for 1 hour after the addition of the diazotization solution is complete.
-
Step 3: Cleavage Reduction Reaction
-
The azo dye is dissolved in an alcohol solvent.
-
An alkaline catalyst and a reducing agent are added to the solution.
-
Process Conditions:
-
The solvent is 95% ethanol (B145695) or a mixture of ethanol and water, used at 5-15 times the weight of the azo dye.
-
The alkaline catalyst can be sodium hydroxide or potassium hydroxide.
-
The reducing agent can be sodium dithionite, sodium formaldehyde (B43269) sulfoxylate, hydrazine (B178648) hydrate, or zinc powder.
-
Molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1.
-
Molar ratio of the reducing agent to the azo dye is (2-5):1.
-
The reaction temperature is maintained between 20-80°C.
-
The reaction time is 3-24 hours.
-
Caption: Synthesis workflow for 2-Amino-4-tert-butylphenol.
Applications in Research and Development
2-Amino-4-tert-butylphenol serves as a versatile reactant in the synthesis of various organic molecules with potential biological and material science applications.
-
Synthesis of 2-(pyridyl)benzoxazole derivatives: It is used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are precursors to biologically important 2-(pyridyl)benzoxazoles.
-
Organocatalysis: It is a reactant for creating prolinamide phenols, which act as efficient hydrophobic organocatalysts for asymmetric aldol (B89426) reactions in water.
-
Sensor Technology: It is used to synthesize N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate for uranylsalophene derivatives that can be employed as selective receptors in anion-sensitive membrane sensors.
-
Polymer Chemistry: It can be used in electrochemical or chemical oxidative polymerization to form poly(2-amino-4-tert-butylphenol).
Caption: Key applications of 2-Amino-4-tert-butylphenol.
Safety and Handling
2-Amino-4-tert-butylphenol is classified as harmful and requires careful handling in a laboratory setting.[7][8]
Table 3: GHS Hazard Information for 2-Amino-4-tert-butylphenol
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Safe Handling Procedures: [7]
-
Ventilation: Handle in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[7]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[7]
Emergency Procedures: [7]
-
If Swallowed: Call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
References
- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to the Reactivity of Methyl 3-mercaptopropionate with Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugate addition of thiols to activated alkenes, known as the thiol-Michael addition, is a cornerstone of modern synthetic chemistry, prized for its efficiency, high yield, and mild reaction conditions. This technical guide provides a comprehensive overview of the reactivity of methyl 3-mercaptopropionate (B1240610) with a variety of acrylate (B77674) substrates. It delves into the core principles of the reaction mechanism, explores the kinetic parameters influencing the reaction rate, and presents detailed experimental protocols for conducting this transformation. Furthermore, this guide discusses potential side reactions and offers strategies for their mitigation, ensuring a high yield of the desired thioether product. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are looking to leverage the robust and versatile thiol-acrylate conjugation chemistry.
Introduction
The thiol-Michael addition, a subset of the broader Michael reaction, involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is particularly favored due to the high nucleophilicity of the thiolate anion, which is readily formed under basic conditions. Methyl 3-mercaptopropionate is a widely used thiol in this reaction due to its commercial availability and the presence of an ester functional group that can be further modified. Its reaction with acrylates yields functionalized thioethers, which are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and biomaterials.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the Michael addition of this compound to an acrylate.
Reaction Mechanism and Kinetics
The thiol-Michael addition can proceed through two primary mechanisms: base-catalyzed and nucleophile-initiated.
Base-Catalyzed Mechanism
In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the acrylate in a conjugate addition, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the conjugate acid of the base or another thiol molecule, yields the final thioether product and regenerates the catalyst. Common bases used for this purpose include amines such as triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as phosphines.[1][2] The choice of base can significantly influence the reaction rate.[3]
Base-Catalyzed Thiol-Michael Addition Pathway
Nucleophile-Initiated Mechanism
Certain nucleophiles, such as phosphines, can initiate the reaction by directly attacking the acrylate to form a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating a thiolate which proceeds to react with another acrylate molecule.
Kinetics
The rate of the thiol-Michael addition is influenced by several factors:
-
Catalyst: The strength and concentration of the base or nucleophile play a crucial role. Stronger bases generally lead to faster reactions by increasing the concentration of the thiolate anion.[3]
-
Solvent: The polarity of the solvent can affect the reaction rate. Polar aprotic solvents are often preferred.[4]
-
Acrylate Structure: The electronic and steric properties of the acrylate's ester group can influence its reactivity. Electron-withdrawing groups on the acrylate can accelerate the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Quantitative Data on Reactivity
While extensive research has been conducted on thiol-acrylate reactions, particularly in the context of polymer synthesis, specific kinetic data comparing the reactivity of this compound with a homologous series of acrylates can be challenging to find in a single source. However, the general principles of physical organic chemistry suggest that the reactivity of the acrylate will be influenced by the steric bulk of the ester group.
| Acrylate | Relative Reactivity (Predicted) | Notes |
| Methyl Acrylate | High | The small methyl group presents minimal steric hindrance to the incoming nucleophile. |
| Ethyl Acrylate | Medium-High | The slightly larger ethyl group may marginally decrease the reaction rate compared to methyl acrylate. |
| n-Butyl Acrylate | Medium | The longer, flexible butyl chain can shield the electrophilic center to a greater extent, potentially slowing the reaction. Studies on copolymerization kinetics show differences in reactivity between these monomers.[5][6] |
| t-Butyl Acrylate | Low | The bulky tert-butyl group provides significant steric hindrance, which is expected to substantially decrease the rate of the Michael addition. |
This table provides a qualitative prediction based on established chemical principles. Actual reaction rates should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the base-catalyzed Michael addition of this compound to an acrylate. These should be adapted and optimized for specific substrates and scales.
General Procedure for the Synthesis of Methyl 3-((3-alkoxy-3-oxopropyl)thio)propanoate
Experimental Workflow for Thiol-Michael Addition
Materials:
-
This compound (1.0 eq)
-
Acrylate (e.g., methyl, ethyl, or butyl acrylate) (1.0 - 1.2 eq)
-
Base catalyst (e.g., triethylamine, 0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent, add the acrylate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base catalyst dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by 1H NMR spectroscopy. The disappearance of the thiol and acrylate starting materials and the appearance of the product spot on TLC will indicate the reaction's progression. In the 1H NMR, the disappearance of the vinyl protons of the acrylate (typically in the 5.8-6.4 ppm region) is a clear indicator of reaction completion.[7][8]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thioether product.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Monitoring the Reaction with 1H NMR Spectroscopy
A key advantage of using NMR spectroscopy for reaction monitoring is the ability to directly observe the consumption of starting materials and the formation of the product. For the reaction between this compound and an acrylate, the following spectral changes are typically observed:
-
Disappearance of Acrylate Vinyl Protons: The characteristic signals of the three vinyl protons of the acrylate (a doublet of doublets, a doublet, and another doublet of doublets) in the region of δ 5.8-6.4 ppm will decrease in intensity as the reaction proceeds.[8]
-
Disappearance of Thiol Proton: The triplet corresponding to the thiol proton (-SH) of this compound (typically around δ 1.6 ppm) will also diminish.
-
Appearance of Product Signals: New signals corresponding to the protons of the thioether product will appear. Specifically, the methylene (B1212753) protons adjacent to the sulfur atom will show characteristic shifts.
Side Reactions and Mitigation
While the thiol-Michael addition is generally a very clean and efficient reaction, some side reactions can occur:
-
Polymerization of the Acrylate: Acrylates can undergo self-polymerization, especially in the presence of basic catalysts or radical initiators. To minimize this, the reaction should be carried out under an inert atmosphere, and the temperature should be controlled. Using a slight excess of the thiol can also help to ensure the acrylate is consumed by the desired Michael addition.
-
Aza-Michael Addition of Amine Catalysts: If an amine is used as the catalyst, it can potentially act as a nucleophile and add to the acrylate. This is more likely with primary and secondary amines. Using a tertiary amine, such as triethylamine, can mitigate this, as the initial adduct is often reversible, allowing the thermodynamically favored thiol adduct to be the final product.
-
Oxidation of the Thiol: Thiols can be oxidized to disulfides, especially in the presence of air. Performing the reaction under an inert atmosphere is recommended to prevent this.
Conclusion
The thiol-Michael addition of this compound to acrylates is a powerful and reliable method for the synthesis of functionalized thioethers. By understanding the underlying reaction mechanism, the factors that influence its kinetics, and potential side reactions, researchers can effectively utilize this reaction to create a diverse array of molecules for various applications. The experimental protocols provided in this guide offer a solid starting point for the practical application of this important chemical transformation. As with any chemical reaction, careful optimization of conditions for each specific substrate is key to achieving the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
Spectroscopic Data of Methyl 3-mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-mercaptopropionate (B1240610) (CAS No. 2935-90-2), a key reagent in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of Methyl 3-mercaptopropionate is corroborated by the following spectroscopic data, which are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the different proton environments in the molecule.[3][4]
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| ~3.70 | Singlet | 3H | -OCH₃ |
| ~2.75 | Triplet | 2H | -CH₂-S |
| ~2.60 | Triplet | 2H | -CH₂-C=O |
| ~1.60 | Triplet | 1H | -SH |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.[3]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments.[5][6]
| Chemical Shift (δ) in ppm | Carbon Type | Assignment |
| ~172.0 | C=O | Ester Carbonyl |
| ~51.8 | CH₃ | Methoxy Carbon |
| ~34.5 | CH₂ | Carbon alpha to Carbonyl |
| ~19.5 | CH₂ | Carbon alpha to Sulfur |
Solvent: CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and thiol functional groups.[7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2950 | Medium | C-H | Alkyl Stretch |
| ~2570 | Weak | S-H | Thiol Stretch |
| ~1740 | Strong | C=O | Ester Carbonyl Stretch |
| ~1440 | Medium | C-H | Bend |
| ~1170 | Strong | C-O | Ester Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]
| m/z | Relative Intensity | Assignment |
| 120 | High | [M]⁺ (Molecular Ion) |
| 89 | Medium | [M - OCH₃]⁺ |
| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |
| 59 | Medium | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
A generalized procedure for obtaining NMR spectra of a small organic molecule is as follows:[11][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a concentrated sample.[11]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
For a liquid sample, the IR spectrum can be obtained using the following thin-film method:[13][14]
-
Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.[15]
Mass Spectrometry
A general protocol for obtaining the mass spectrum of a volatile liquid using gas chromatography-mass spectrometry (GC-MS) is as follows:[16][17]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where the sample is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | 2935-90-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound(2935-90-2) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(2935-90-2) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(2935-90-2) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. webassign.net [webassign.net]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. amherst.edu [amherst.edu]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- 17. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Methyl 3-mercaptopropionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-mercaptopropionate (B1240610) (MMP), a versatile chemical intermediate, plays a crucial role in various scientific applications, including as a building block for biocides and in the synthesis of pharmaceuticals.[1] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the health and safety considerations for Methyl 3-mercaptopropionate, consolidating toxicological data, outlining experimental methodologies, and presenting clear workflows for safe handling and emergency response.
Physicochemical and Hazardous Profile
This compound is a combustible liquid with the chemical formula C4H8O2S.[2][3] It is characterized by a repulsive odor.[4] The substance is classified as toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[5] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[5]
Toxicological Data
The acute toxicity of this compound has been evaluated through various studies, primarily following OECD guidelines. The results of these studies are summarized in the tables below for easy reference and comparison.
Table 1: Acute Toxicity of this compound
| Exposure Route | Test Type | Species | Value | Method |
| Oral | LD50 | Rat (male and female) | 194 mg/kg | OECD Test Guideline 401 |
| Dermal | LD50 | Rabbit (male and female) | 1,903.7 mg/kg | OECD Test Guideline 402 |
| Inhalation | LC50 | Rat | 1.8 - 2.11 mg/l (4 h exposure, vapor) | OECD Test Guideline 403 |
| Data sourced from Chevron Phillips Chemical Safety Data Sheet.[2] |
Table 2: Other Toxicological Endpoints
| Endpoint | Result |
| Skin Irritation | No skin irritation |
| Eye Irritation | Slight irritation |
| Sensitization | Did not cause sensitization in laboratory animals |
| Mutagenicity | Tests on bacterial or mammalian cell cultures did not show mutagenic effects |
| Reproductive Toxicity | No evidence of adverse effects on sexual function, fertility, or development in animal experiments |
| Data sourced from Chevron Phillips Chemical Safety Data Sheet.[2] |
Experimental Protocols: A Methodological Overview
A critical aspect of interpreting toxicological data is understanding the methodology through which it was generated. Below are detailed overviews of the key OECD guidelines cited for this compound.
OECD Test Guideline 401: Acute Oral Toxicity
This guideline provides a method for assessing the acute toxic effects of a substance administered orally.[6]
-
Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (commonly rats) via gavage.[6]
-
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex are used for each dose level.[6]
-
Dosage: At least three dose levels are typically used, with the aim of identifying a dose that causes mortality and one that does not.
-
Administration: The substance is administered in a single dose by gavage. The volume is generally kept constant across different dose levels.[6]
-
Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6] Observations include changes in skin, fur, eyes, and respiratory, circulatory, and central nervous systems.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any abnormalities.[6]
-
-
Data Analysis: The LD50 (the statistically derived dose that is expected to cause death in 50% of the tested animals) is calculated.[6]
OECD Test Guideline 402: Acute Dermal Toxicity
This test evaluates the potential for a substance to cause toxicity through skin contact.[7]
-
Principle: The test substance is applied to a shaved area of the skin of experimental animals (often rats or rabbits) and held in place with a porous gauze dressing for a 24-hour period.[7][8]
-
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is removed from a dorsal area of the trunk of the test animals.[8]
-
Application: The substance is applied uniformly over an area that is approximately 10% of the total body surface area.[7]
-
Exposure: The application site is covered with a dressing to hold the substance in contact with the skin and to prevent ingestion.[7]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity, skin irritation at the application site, and mortality.[7]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is designed to assess the health hazards arising from short-term exposure to an airborne substance.[2]
-
Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period (typically 4 hours).[2][9]
-
Methodology:
-
Exposure System: The test is conducted in dynamic inhalation chambers that ensure a stable and uniform concentration of the test atmosphere.[9]
-
Concentration Levels: Multiple groups of animals are exposed to at least three different concentrations of the test substance.[9]
-
Exposure Duration: The standard exposure duration is 4 hours.[9]
-
Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[2]
-
Necropsy: All animals undergo a gross necropsy, with particular attention paid to the respiratory tract.[2]
-
-
Data Analysis: The LC50 (the median lethal concentration) is calculated.[2]
Health and Safety Workflows
Given the hazardous nature of this compound, a systematic approach to safety is paramount. The following diagrams, created using the DOT language, illustrate the logical workflows for handling, exposure response, and spill management.
References
- 1. fishersci.com [fishersci.com]
- 2. oecd.org [oecd.org]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 5. cpchem.com [cpchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. eurolab.net [eurolab.net]
A Technical Guide to Commercial Sourcing and Purity of Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for Methyl 3-mercaptopropionate (B1240610) (CAS No. 2935-90-2). This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and verifying the quality of this critical reagent.
Commercial Sources and Availability
Methyl 3-mercaptopropionate is readily available from a variety of chemical suppliers, ranging from large, well-established companies to more specialized providers. The available grades typically cater to research and development needs, with purities generally suitable for most laboratory applications. Below is a summary of major commercial suppliers and their offered purities.
Table 1: Commercial Suppliers of this compound
| Supplier | Stated Purity/Grade |
| Sigma-Aldrich (Merck) | 98% |
| Thermo Fisher Scientific (Alfa Aesar) | 98%[1] |
| TCI America | >98.0% (GC) |
| Santa Cruz Biotechnology | ≥97%[2] |
| Ottokemi | 98% |
| ChemicalBook | Various suppliers listed with purities up to 99% |
| LGC Standards | Reference material |
| BOC Sciences | 95% |
| Chevron Phillips Chemical | Industrial grades |
Purity Specifications and Grades
The most commonly available grade of this compound for research purposes is a technical grade with a purity of 98% or higher. High-purity grades, often exceeding 99%, may be available from select suppliers upon request or as specialized products. It is crucial for researchers to consult the certificate of analysis (CofA) for lot-specific purity data and information on impurities.
Table 2: Typical Purity Specifications for this compound (98% Grade)
| Parameter | Specification | Analytical Method |
| Assay (Purity) | ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to structure | IR, NMR |
| Refractive Index (at 20°C) | 1.463 - 1.465[3] | Refractometry |
| Density (at 25°C) | ~1.085 g/mL | Pycnometry |
Analytical Methodologies for Purity Determination
The primary method for determining the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of related thiol compounds.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a typical method for the analysis of this compound purity. Instrument parameters may require optimization based on the specific equipment and column used.
Objective: To determine the purity of a this compound sample by quantifying the main component and detecting any volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary GC column suitable for polar compounds (e.g., a wax-type column like a DB-WAX or similar). A non-polar column like a DB-5ms could also be used.
-
Autosampler (recommended for precision).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Reference standard of this compound (if available, for quantitative analysis).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.
-
Transfer an aliquot of the solution to a GC vial.
-
-
GC-FID Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-WAX.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
-
Analysis:
-
Inject the prepared sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by area percent normalization. The purity is the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Data Interpretation: The resulting chromatogram should show a major peak corresponding to this compound. Any other peaks represent impurities. The area percentage of the main peak provides a quantitative measure of the sample's purity.
Visualizing the Sourcing and Qualification Workflow
The following diagrams illustrate the key processes involved in sourcing and qualifying this compound for research and development.
Caption: Sourcing and procurement workflow for this compound.
Caption: Quality control and release workflow for this compound.
Conclusion
For researchers and professionals in drug development, ensuring the quality of starting materials like this compound is paramount. This guide provides a foundational understanding of the commercial landscape and the analytical methods used to verify purity. It is always recommended to obtain lot-specific certificates of analysis from suppliers and, when necessary, perform in-house quality control testing to ensure the material meets the requirements of the intended application.
References
An In-depth Technical Guide to the Solubility of Methyl 3-mercaptopropionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-mercaptopropionate (B1240610). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications.
Introduction to Methyl 3-mercaptopropionate
This compound (CAS No. 2935-90-2) is a sulfur-containing organic compound with the chemical formula C₄H₈O₂S.[1] It possesses both a methyl ester and a thiol functional group, which dictate its chemical reactivity and physical properties, including its solubility.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries.[1] A thorough understanding of its solubility in organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The presence of the polar ester group and the moderately polar thiol group suggests good solubility in polar organic solvents. Its relatively small alkyl chain means it will also exhibit some solubility in less polar solvents. The predicted solubility is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (B129727) | Miscible | The polarity and hydrogen bonding capacity of methanol will readily solvate the ester and thiol groups of this compound. |
| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to high solubility. | |
| Polar Aprotic | Acetone | Miscible | Acetone's polarity is sufficient to dissolve this compound through dipole-dipole interactions with the ester group. |
| Dimethyl Sulfoxide (DMSO) | Miscible | As a strong polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. | |
| Tetrahydrofuran (THF) | Miscible | THF, a moderately polar ether, should effectively solvate this compound. | |
| Ethyl Acetate | Soluble | Already noted in the literature as a suitable solvent.[2] | |
| Acetonitrile (B52724) | Soluble | The polarity of acetonitrile should allow for good solubility. | |
| Nonpolar | Chloroform | Soluble | Already noted in the literature as a suitable solvent.[2] |
| Dichloromethane (B109758) | Soluble | Similar to chloroform, dichloromethane is a good solvent for moderately polar compounds. | |
| Toluene (B28343) | Sparingly Soluble | The nonpolar aromatic nature of toluene will have limited interaction with the polar functional groups of the solute. | |
| Hexane (B92381) | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane is expected to be a poor solvent for this compound. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following section details two common methods for quantifying the solubility of a liquid solute like this compound in organic solvents.
General Workflow for Solubility Determination
The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solute, and then quantifying the concentration of the solute in the solvent.
Method 1: Gravimetric Determination
This method is straightforward and relies on the accurate weighing of the solute dissolved in a known volume of solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge or syringe filters (0.45 µm)
-
Pipettes
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute should be visible.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of an undissolved solute phase.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand at the constant temperature to let the undissolved solute settle.
-
To separate the saturated solution from the excess solute, either centrifuge the vial and carefully collect the supernatant or filter the solution using a syringe filter compatible with the solvent.
-
-
Quantification:
-
Accurately pipette a known volume (e.g., 5 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, reweigh the evaporating dish containing the solute residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.
-
Determine the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100
-
Method 2: Spectroscopic Determination (UV-Vis)
This method is suitable if this compound exhibits a characteristic absorbance at a wavelength where the solvent is transparent. A calibration curve must first be established.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvents
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of a known concentration of this compound in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and perform phase separation as described in the gravimetric method (steps 1-3).
-
Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100 mL).
-
Conclusion
References
Unveiling the Genesis of a Versatile Molecule: A Technical History of Methyl 3-mercaptopropionate
For Immediate Release
A deep dive into the historical discovery and evolution of synthesis methods for Methyl 3-mercaptopropionate (B1240610), a pivotal compound in modern chemistry and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the origins and manufacturing of this versatile thioester.
Introduction: The Significance of Methyl 3-mercaptopropionate
This compound (MMP), a clear, colorless liquid with the chemical formula C₄H₈O₂S, is an organosulfur compound that has carved a significant niche in various scientific and industrial domains. Its unique bifunctional nature, possessing both a thiol (-SH) and a methyl ester (-COOCH₃) group, imparts a versatile reactivity that makes it a valuable intermediate in organic synthesis, polymer chemistry, and the pharmaceutical industry. From its role in the synthesis of complex molecules to its application in the development of novel materials, the history of MMP is a story of evolving chemical synthesis and expanding applications.
The Dawn of Mercaptocarboxylic Acids: A Prelude to Discovery
The story of this compound begins with the broader exploration of organosulfur chemistry in the 19th century. A foundational moment in this field was the first synthesis of a mercaptocarboxylic acid, thioglycolic acid (mercaptoacetic acid), by the German chemist Georg Ludwig Carius in 1862.[1][2][3][4] Carius successfully prepared this new class of compound by reacting chloroacetic acid with potassium hydrogen sulfide (B99878).[1][2][3][4] This pioneering work laid the groundwork for the synthesis and investigation of other sulfur-containing carboxylic acids.
Following Carius's discovery, the late 19th and early 20th centuries saw a burgeoning interest in organosulfur compounds.[5][6] Chemists began to explore the synthesis of homologous mercaptocarboxylic acids, including β-mercaptopropionic acid (3-mercaptopropionic acid), the direct precursor to this compound.[7] Early methods for producing 3-mercaptopropionic acid involved the addition of hydrogen sulfide to acrylic acid or the reaction of β-chloropropionic acid with a source of hydrosulfide.
The Emergence of this compound: Key Synthesis Pathways
While the exact date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its preparation would have logically followed the establishment of reliable methods for producing its parent acid, 3-mercaptopropionic acid. The esterification of a carboxylic acid with an alcohol is a fundamental and well-established reaction in organic chemistry.
Two primary pathways have historically been and continue to be the cornerstones of this compound synthesis:
Esterification of 3-Mercaptopropionic Acid
This traditional and straightforward method involves the direct reaction of 3-mercaptopropionic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.
Reaction: HSCH₂CH₂COOH + CH₃OH ⇌ HSCH₂CH₂COOCH₃ + H₂O
This equilibrium reaction is driven to completion by removing the water produced, often through azeotropic distillation.
Michael Addition of Hydrogen Sulfide to Methyl Acrylate (B77674)
A more atom-economical approach involves the Michael addition of hydrogen sulfide to methyl acrylate. This reaction is typically carried out in the presence of a basic catalyst.
Reaction: H₂S + CH₂=CHCOOCH₃ → HSCH₂CH₂COOCH₃
This method has the advantage of starting from readily available and inexpensive materials.
Evolution of Synthesis Methodologies: A Technical Overview
Over the years, the synthesis of this compound has been refined to improve yield, purity, and process efficiency, particularly for industrial-scale production.
Traditional Batch Processes
Early laboratory and industrial syntheses were predominantly batch processes. The esterification of 3-mercaptopropionic acid, for instance, was a common method.
Table 1: Comparison of Traditional Synthesis Methods
| Method | Reactants | Catalyst | Key Parameters | Advantages | Disadvantages |
| Esterification | 3-Mercaptopropionic Acid, Methanol | Concentrated H₂SO₄ | Reflux temperature, Water removal | Straightforward, High conversion with proper water removal | Use of corrosive catalyst, Equilibrium limitations |
| Michael Addition | Methyl Acrylate, Hydrogen Sulfide | Basic catalyst (e.g., amines) | Controlled addition of H₂S, Temperature control | Atom economical, High yield | Handling of toxic H₂S gas, Potential for side reactions |
Modern Industrial Production: Reactive Distillation
A significant advancement in the production of this compound is the use of reactive distillation. This technique combines the chemical reaction and the separation of products in a single unit. For the esterification of 3-mercaptopropionic acid, methanol is fed into the distillation column where it reacts with the acid in the presence of a solid acid catalyst. The water formed during the reaction is continuously removed from the top of the column, driving the equilibrium towards the product, this compound, which is collected from the bottom. This process offers higher efficiency, reduced reaction times, and lower energy consumption compared to traditional batch methods.
Experimental Protocols
Laboratory Synthesis via Esterification of 3-Mercaptopropionic Acid
Objective: To synthesize this compound from 3-mercaptopropionic acid and methanol.
Materials:
-
3-Mercaptopropionic acid (1.0 mol)
-
Methanol (3.0 mol, excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid, methanol, and toluene.
-
Slowly add the concentrated sulfuric acid with cooling and stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation under reduced pressure to obtain pure this compound.
Laboratory Synthesis via Michael Addition
Objective: To synthesize this compound by the addition of hydrogen sulfide to methyl acrylate.
Materials:
-
Methyl acrylate (1.0 mol)
-
Triethylamine (B128534) (catalytic amount)
-
Hydrogen sulfide gas
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
-
Sodium hydroxide (B78521) solution (for scrubbing excess H₂S)
Procedure:
-
Charge the reaction vessel with methyl acrylate and the triethylamine catalyst.
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Slowly bubble hydrogen sulfide gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Monitor the reaction progress by techniques such as GC or TLC.
-
Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.
-
The crude product can be purified by distillation under reduced pressure.
Visualizing the Synthesis Pathways
The two primary synthesis routes for this compound can be visualized as follows:
References
- 1. US3927085A - Process for the production of a mercaptocarboxylic acid - Google Patents [patents.google.com]
- 2. US3860641A - Process for the production of thioglycolic acid, beta-mercaptopropionic acid or salts thereof - Google Patents [patents.google.com]
- 3. Buy Calcium thioglycolate trihydrate | 65208-41-5 [smolecule.com]
- 4. chemcess.com [chemcess.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. atamankimya.com [atamankimya.com]
A Technical Guide to Methyl 3-Mercaptopropionate and a Comparative Analysis of Thiol Compounds for Researchers and Drug Development Professionals
Introduction: Thiols, or mercaptans, are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. Their unique reactivity, driven by the nucleophilicity and acidity of the thiol group, makes them indispensable in a myriad of applications, from organic synthesis and polymer chemistry to biochemistry and drug development. This technical guide provides an in-depth analysis of methyl 3-mercaptopropionate (B1240610), a bifunctional thiol ester, and compares its properties and reactivity with other representative thiol compounds: the simple and volatile ethyl mercaptan, the long-chain and non-volatile 1-dodecanethiol (B93513), and the aromatic thiophenol. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview to aid in the selection of the appropriate thiol for specific applications.
Physicochemical Properties
The physicochemical properties of thiols dictate their behavior in different environments and applications. Key properties of methyl 3-mercaptopropionate and the selected comparative thiols are summarized in Table 1.
| Property | This compound | Ethyl Mercaptan | 1-Dodecanethiol | Thiophenol |
| Chemical Formula | C4H8O2S[1] | C2H6S | C12H26S | C6H6S |
| Molecular Weight ( g/mol ) | 120.17[1] | 62.13 | 202.40 | 110.17 |
| Boiling Point (°C) | 54-55 (at 14 mmHg)[1] | 35 | 266-283 | 169 |
| Melting Point (°C) | Not available | -148 | -7 | -15 |
| Density (g/mL at 20°C) | 1.085 (at 25°C)[1] | 0.839 | 0.845 | 1.077 |
| Water Solubility | Soluble[1] | Slightly soluble | Insoluble | Insoluble |
| pKa | ~10.5 | 10.6 | ~10.5 | 6.6 |
Reactivity of Thiol Compounds
The reactivity of thiols is centered around the sulfhydryl group, which is more acidic and a stronger nucleophile than the hydroxyl group in corresponding alcohols. This enhanced reactivity is due to the larger size and greater polarizability of the sulfur atom.
Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts. Thiophenol, with a pKa of 6.6, is significantly more acidic than phenol (B47542) (pKa ~10) due to the stabilization of the thiophenolate anion by the aromatic ring. Aliphatic thiols like ethyl mercaptan and 1-dodecanethiol have pKa values around 10.5, making them less acidic than thiophenol but still more acidic than the corresponding alcohols. The acidity of this compound is comparable to other aliphatic thiols. Upon deprotonation, thiols form highly nucleophilic thiolate anions, which readily participate in a variety of reactions.
Key Reactions and Applications
The diverse reactivity of thiols translates into a wide array of applications in research and industry.
This compound
This compound's bifunctionality (ester and thiol) makes it a versatile building block in organic synthesis.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the side chain of simvastatin, a widely used cholesterol-lowering drug.[3][4] It is also used in the preparation of isothiazolinones, a class of biocides.[5][6][7]
-
Thiol-ene "Click" Chemistry: This compound is utilized as a reagent in thiol-ene click chemistry for applications such as the modification of oxazolines and the formation of self-assembled monolayers (SAMs).[1]
-
Analytical Chemistry: It is employed in the colorimetric detection of mercury(II) ions in high-salinity solutions using gold nanoparticles.[1]
Ethyl Mercaptan
Ethyl mercaptan is a volatile thiol primarily known for its strong, unpleasant odor.
-
Odorant for Gases: Its most common application is as an odorant for liquefied petroleum gas (LPG) and natural gas to provide a warning of leaks.
-
Chemical Synthesis: It serves as a starting material in the synthesis of various organic compounds.
1-Dodecanethiol
This long-chain alkyl thiol is valued for its ability to form well-ordered self-assembled monolayers on metal surfaces.
-
Nanotechnology: It is extensively used to stabilize and functionalize gold nanoparticles.[8][9][10][11]
-
Polymer Chemistry: It acts as a chain transfer agent in free-radical polymerization to control the molecular weight of polymers like poly(methyl methacrylate).[8][12]
-
Surface Chemistry: It forms self-assembled monolayers on metal surfaces, which can be used to modify surface properties for applications in electronics and sensors.
Thiophenol
The simplest aromatic thiol, thiophenol, is a versatile reagent in organic synthesis.
-
Synthesis of Sulfur-Containing Compounds: It is a precursor for the synthesis of thioethers, disulfides, and other organosulfur compounds.
-
Pharmaceuticals and Agrochemicals: Thiophenol and its derivatives are used in the production of various pharmaceuticals and agrochemicals.
-
Reactions with Electrophiles: Thiophenol readily reacts with various electrophiles, and the kinetics of these reactions have been studied to understand its nucleophilic reactivity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the discussed thiol compounds.
Synthesis of the Simvastatin Side-Chain Precursor using this compound
Objective: To synthesize α-dimethylbutyryl-S-methyl 3-mercaptopropionate (DMB-S-MMP), a key intermediate for the enzymatic synthesis of simvastatin.
Materials:
-
This compound
-
α-Dimethylbutyryl chloride
-
Diethyl ether
-
Aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a solution of this compound (1.30 mL, 12 mmol) and triethylamine (3.34 mL, 24 mmol) in 50 mL of diethyl ether at 0°C, slowly add α-dimethylbutyryl chloride (1.76 mL, 12 mmol).[3]
-
Stir the solution for 2 hours at 0°C.[3]
-
Quench the reaction with aqueous NH4Cl solution.[3]
-
Extract the mixture twice with 100 mL of ethyl acetate.[3]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield a colorless liquid.[3]
-
Purify the residue using silica gel chromatography with an eluent of ethyl acetate/hexane (20/80) to obtain pure DMB-S-MMP.[3]
Base-Catalyzed Thiol-Michael Addition
Objective: To perform a conjugate addition of an alkyl thiol to an α,β-unsaturated carbonyl compound.
Materials:
-
Alkyl thiol (e.g., ethyl mercaptan, 1-dodecanethiol)
-
α,β-Unsaturated carbonyl compound (Michael acceptor, e.g., an enone)
-
Base catalyst (e.g., triethylamine)
-
Solvent (e.g., diethyl ether)
Procedure:
-
In a flame-dried test tube, charge the enone (0.1 mmol, 1.0 equivalent) and diethyl ether (1.0 mL).
-
Add the alkyl thiol (0.12 mmol, 1.2 equivalents).
-
Add the base catalyst (e.g., triethylamine, 0.01 mmol, 0.1 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Functionalization of Gold Nanoparticles with 1-Dodecanethiol
Objective: To stabilize gold nanoparticles (AuNPs) with a self-assembled monolayer of 1-dodecanethiol.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl4) solution
-
Sodium borohydride (B1222165) (NaBH4) solution
-
1-Dodecanethiol
-
Toluene
Procedure:
-
Prepare a two-phase system with an aqueous solution of HAuCl4 and a solution of 1-dodecanethiol in toluene.
-
While vigorously stirring the biphasic mixture, add a freshly prepared aqueous solution of NaBH4.
-
Continue stirring for several hours. The solution will change color, indicating the formation of AuNPs.
-
Separate the organic phase containing the 1-dodecanethiol-capped AuNPs.
-
Add ethanol to the organic phase to precipitate the AuNPs.[9]
-
Centrifuge the mixture to collect the nanoparticles.[9]
-
Wash the nanoparticles with ethanol to remove excess thiol and redisperse them in a nonpolar solvent like toluene.[9]
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visualizations of reaction mechanisms and experimental workflows.
Caption: Radical-mediated thiol-ene "click" chemistry mechanism.
Caption: Base-catalyzed thiol-Michael addition reaction mechanism.
Caption: General workflow for the analysis of protein thiols.
Conclusion
This compound, ethyl mercaptan, 1-dodecanethiol, and thiophenol each possess a unique set of properties that make them suitable for a range of specialized applications. This compound stands out as a versatile building block in pharmaceutical and materials synthesis due to its bifunctional nature. Ethyl mercaptan's primary utility lies in its strong odor for safety applications. 1-Dodecanethiol is a key component in nanotechnology and polymer science for its ability to form stable self-assembled monolayers and control polymerization. Thiophenol serves as a fundamental aromatic thiol for the synthesis of a wide variety of organosulfur compounds. Understanding the distinct characteristics and reactivity of these thiols is crucial for researchers and drug development professionals in designing experiments, developing new synthetic routes, and creating novel materials and therapeutics.
References
- 1. This compound | 2935-90-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Gold Nanoparticle Synthesis and Functionalization [bio-protocol.org]
- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 5. What is 1-Dodecanethiol?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
- 9. nbinno.com [nbinno.com]
- 10. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Methyl 3-mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-mercaptopropionate (B1240610) (MMP) is a versatile bifunctional molecule containing both a thiol and a methyl ester group. This unique structure makes it a valuable intermediate in a wide range of applications, from polymer chemistry and materials science to the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core properties, synthesis, and current applications of MMP, while highlighting potential research areas for scientists and drug development professionals. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying chemical and biological processes.
Introduction
Methyl 3-mercaptopropionate (CAS 2935-90-2), with the chemical formula HSCH₂CH₂COOCH₃, is a colorless liquid with a characteristic odor.[1] Its dual functionality, stemming from the reactive thiol (-SH) and methyl ester (-COOCH₃) groups, allows for a diverse range of chemical transformations. The thiol group can readily participate in nucleophilic additions, thiol-ene "click" chemistry, and disulfide bond formation, while the ester group can be hydrolyzed or transesterified.[2] This reactivity profile has led to its use as a key building block in various industrial and research settings. This guide aims to consolidate the current knowledge on MMP and inspire further investigation into its untapped potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂S | [1] |
| Molecular Weight | 120.17 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 54-55 °C at 14 mmHg | [3] |
| Density | 1.085 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.464 | [3] |
| Flash Point | 67 °C (closed cup) | |
| Solubility | Soluble in water | [3] |
| IUPAC Name | methyl 3-sulfanylpropanoate | [1] |
| SMILES | COC(=O)CCS | [1] |
| InChIKey | LDTLDBDUBGAEDT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, primarily through the esterification of 3-mercaptopropionic acid with methanol (B129727) or the addition of hydrogen sulfide (B99878) to methyl acrylate. A comparison of common synthesis methods is provided in Table 2.
| Method | Catalyst | Reaction Conditions | Yield/Purity | Reference(s) |
| Traditional Esterification | 2-5% Concentrated H₂SO₄ | Reflux (65-70 °C) for 15 hours in an inert atmosphere. | Not specified | [4][5] |
| Reactive Distillation | ZSM-5 molecular sieve | 60 °C, 0.10 MPa, molar ratio of 3-mercaptopropionic acid to methanol of 1:3.5, airspeed 1.8 h⁻¹ | 99.0% purity, 98.23% conversion rate | [5] |
| Ionic Liquid Catalysis | 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate | 50 °C, molar ratio of 3-mercaptopropionic acid to methanol of 1:3, residence time of 10 seconds in a microchannel reactor. | 94.6% yield | [4] |
| Addition Reaction | Ammonium hydroxide | Reaction of hydrogen sulfide with methyl acrylate. | Not specified | [6] |
Experimental Protocols
Protocol 1: Traditional Esterification using Sulfuric Acid Catalyst
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-mercaptopropionic acid and methanol in a 1:3 molar ratio.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add concentrated sulfuric acid (2-5% of the total reaction volume) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 15 hours.
-
After cooling to room temperature, remove the excess methanol by rotary evaporation.
-
The crude product is then neutralized by washing with a saturated sodium bicarbonate solution and then with water until the pH is neutral.
-
The final product is purified by reduced pressure distillation.[4]
Protocol 2: Reactive Distillation Synthesis
-
A reactive distillation column is packed with a solid acid catalyst, such as ZSM-5 molecular sieve, in the reactive zone.
-
A pre-mixed feed of 3-mercaptopropionic acid and methanol (e.g., 1:3.5 molar ratio) is continuously fed into the column.
-
The column is operated at a specific temperature and pressure (e.g., 60 °C and 0.10 MPa).
-
The more volatile product, this compound, and water are continuously removed from the top of the column, while the unreacted heavier reactants are refluxed back to the reactive zone.
-
The product stream is then condensed and purified.[5]
Potential Research Areas and Applications
This compound's unique chemical properties open up numerous avenues for research and development across various scientific and industrial fields.
Polymer and Materials Science
MMP is a key component in the synthesis of advanced polymers and materials.
-
Thiol-ene "Click" Chemistry: The thiol group of MMP readily participates in thiol-ene reactions, a type of "click" chemistry known for its high efficiency and mild reaction conditions. This allows for the precise synthesis of polymers with tailored properties and the functionalization of surfaces.[2]
-
Dental Restorative Materials: In the field of dental composites, MMP and other thiols are used to reduce polymerization shrinkage stress. The addition of thiols can delay the gelation point and lead to a higher final polymeric conversion, resulting in materials with reduced internal stress. Studies have shown that thiol-ene polymerization can reduce shrinkage stress by 35-94%.[7] Further research could focus on optimizing the concentration and type of thiol, including MMP, to maximize stress reduction without compromising mechanical properties.
-
Self-Assembled Monolayers (SAMs): The thiol group of MMP has a strong affinity for gold and other metal surfaces, enabling the formation of well-ordered self-assembled monolayers.[8] These SAMs can be used to modify the surface properties of materials, for applications in biosensors, electronics, and corrosion inhibition. Research into the formation and properties of mixed SAMs containing MMP and other functional thiols could lead to novel surface functionalities.
Pharmaceutical and Agrochemical Synthesis
MMP serves as a crucial intermediate in the synthesis of various biologically active molecules.
-
Pharmaceuticals: MMP is a key starting material in the synthesis of the cholesterol-lowering drug, Simvastatin.[3] Its bifunctional nature allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Future research could explore the use of MMP in the synthesis of novel drug candidates, particularly those containing sulfur-based heterocycles.
-
Biocides: MMP is a precursor for the synthesis of isothiazolinone biocides, which are widely used as antimicrobial agents in various industrial applications.[3] While effective, the environmental fate of some isothiazolinones is a concern.[9] A promising research direction would be the development of new, more biodegradable biocides derived from MMP.
Biological Activity and Drug Development
While MMP itself has shown limited biological activity, its derivatives hold potential for therapeutic applications.
-
Enzyme Inhibition: this compound has been identified as a weak, competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[1] While the inhibitory effect of MMP is modest, it provides a starting point for the design of more potent and selective glyoxalase I inhibitors, which are being investigated as potential anti-cancer agents.[10]
Protocol 3: General Assay for Glyoxalase I Inhibition
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.2), methylglyoxal, and glutathione.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding glyoxalase I enzyme.
-
Monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.[11]
-
Metabolic Pathways: 3-Mercaptopropionic acid, the de-esterified form of MMP, is an intermediate in the bacterial demethylation pathway of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound in marine environments.[12] Understanding this pathway could have implications for marine biogeochemistry and the development of novel enzymatic processes.
Flavor and Fragrance Industry
The sulfur-containing nature of MMP makes it a precursor to various flavor and fragrance compounds. Research in this area could focus on the controlled synthesis of specific aroma compounds from MMP and the sensory evaluation of the resulting products.[13]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of synthesis workflows for this compound.
Caption: The DMSP demethylation pathway in marine bacteria.
Toxicology and Safety
This compound is classified as toxic if swallowed and fatal if inhaled.[1] It is also harmful in contact with skin and causes serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. The LC₅₀ for rats is 1720 mg/m³/4h.[1]
Conclusion and Future Outlook
This compound is a chemical intermediate with a diverse and expanding range of applications. While it is already established in several industrial processes, significant potential for further research and development exists. Key areas for future investigation include the development of more sustainable synthesis methods, the design of novel polymers and materials with enhanced properties, and the exploration of its derivatives as potential therapeutic agents. A deeper understanding of its biological roles and metabolic pathways will also be crucial for unlocking its full potential in the life sciences. This guide serves as a foundational resource for researchers and professionals seeking to innovate with this versatile molecule.
References
- 1. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2935-90-2,this compound | lookchem [lookchem.com]
- 3. This compound | 2935-90-2 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Bacterial Catabolism of Dimethylsulfoniopropionate (DMSP) [frontiersin.org]
- 13. This compound, 2935-90-2 [thegoodscentscompany.com]
The Prudent Researcher's Guide to Methyl 3-Mercaptopropionate: A Technical Whitepaper on Laboratory Use and Regulatory Compliance
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 3-mercaptopropionate (B1240610) (CAS No. 2935-90-2), a versatile reagent employed in diverse laboratory applications. Its proper handling, use, and disposal are paramount for ensuring laboratory safety and regulatory adherence. This guide synthesizes critical regulatory information, quantitative safety data, and detailed experimental protocols to support the safe and effective use of this compound in research and development.
Regulatory and Safety Profile
Methyl 3-mercaptopropionate is classified as a hazardous substance and requires stringent safety measures in a laboratory setting. Regulatory information is primarily derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and guidelines provided by occupational safety organizations such as OSHA.
GHS Hazard Classification
This compound is identified by its distinct hazards, which are summarized in the table below. The signal word for this chemical is "Danger".[1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid[1] |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3] |
| Serious eye damage/eye irritation | Category 2 | Causes serious eye irritation[1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Toxicological Data
The following table summarizes key toxicological data for this compound, providing quantitative measures of its acute toxicity.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 194 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 1,903.7 mg/kg | [3] |
| LC50 | Rat | Inhalation (vapor) | 1.8 - 2.11 mg/L (4 h) | [3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C4H8O2S | [2] |
| Molecular Weight | 120.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 54 - 169 °C / 129.2 - 336.2 °F | [1] |
| Flash Point | 67 °C / 152.6 °F (closed cup) | [] |
| Density | 1.085 g/mL at 25 °C | [] |
Safe Handling and Laboratory Use
Adherence to strict safety protocols is mandatory when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table outlines the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl-rubber) and protective clothing to prevent skin exposure.[1][5] | Prevents skin contact, as the substance is harmful if absorbed through the skin.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3] | Protects against inhalation of fatal concentrations of vapor.[3] |
A logical workflow for donning and doffing PPE should be followed to prevent cross-contamination.
Engineering Controls
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[6] Use of explosion-proof electrical and ventilation equipment is recommended due to the combustible nature of the liquid.[1]
Storage and Incompatibilities
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1] It is incompatible with strong oxidizing agents and strong bases.[1]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and remove all sources of ignition.[1] Use personal protective equipment, including respiratory protection.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.[3]
In case of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
-
Ingestion: Call a poison center or doctor immediately. Do NOT induce vomiting.[7]
Experimental Protocols and Applications
This compound is a valuable intermediate in various chemical reactions. Below are detailed methodologies for some of its key applications.
Thiol-Ene "Click" Chemistry: Synthesis of Polyols
This compound is a reagent in thiol-ene "click" chemistry, a rapid and efficient method for forming new chemical bonds. The following is a general protocol for the synthesis of polyols.
Materials:
-
Trimethylolpropane (B17298) tris(3-mercaptopropionate)
-
Allyl alcohol
-
2-hydroxy-2-methylpropiophenone (photoinitiator)
Procedure:
-
In a glass vessel, combine trimethylolpropane tris(3-mercaptopropionate) (0.1 mol) and allyl alcohol (0.3 mol).
-
Add the photoinitiator (approximately 1.0 wt% of the total mixture).
-
Stir the reaction mixture under a UV lamp (e.g., 20 W) for 1-3 hours to initiate the thiol-ene reaction.
-
Monitor the reaction for the disappearance of the thiol (-SH) and alkene (C=C) functional groups using techniques such as FTIR spectroscopy.
The workflow for this photochemical reaction is illustrated below.
Chain-Transfer Agent in Emulsion Polymerization
This compound and its esters are effective chain-transfer agents in the emulsion polymerization of acrylic monomers, allowing for control over the molecular weight of the resulting polymer.
Materials:
-
Methyl methacrylate (B99206) (MMA) (monomer)
-
Iso-octyl-3-mercaptopropionate (chain-transfer agent)
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (B86663) (surfactant)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the surfactant in a reaction vessel.
-
Separately, mix the monomer (MMA) and the chain-transfer agent (iso-octyl-3-mercaptopropionate).
-
Add the monomer/chain-transfer agent mixture to the aqueous surfactant solution and emulsify.
-
Deoxygenate the emulsion by purging with an inert gas (e.g., nitrogen).
-
Heat the emulsion to the desired reaction temperature (e.g., 70°C).
-
Initiate the polymerization by adding an aqueous solution of the initiator (potassium persulfate).
-
Allow the reaction to proceed for a set time, monitoring conversion and molecular weight distribution.
Biological Pathways and Relationships
While direct involvement of this compound in mammalian signaling pathways is not well-documented, the structurally related compound 3-mercaptopropionate (3-MP) is a substrate in the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST)/hydrogen sulfide (B99878) (H2S) pathway, which plays a role in cellular bioenergetics.
The 3-MP/3-MST/H2S Bioenergetic Pathway
This pathway contributes to mitochondrial electron transport and ATP generation. Oxidative stress, however, can inhibit this pathway.
DMSP Demethylation Pathway in Marine Bacteria
In marine bacteria, 3-methylmercaptopropionate (MMPA) is a key intermediate in the catabolism of dimethylsulfoniopropionate (DMSP), a significant source of oceanic sulfur. This enzymatic pathway is crucial for nutrient cycling.
References
- 1. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic insight into 3-methylmercaptopropionate metabolism and kinetical regulation of demethylation pathway in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl 3-Mercaptopropionate as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-mercaptopropionate (B1240610) (MMP) is a highly effective chain transfer agent (CTA) utilized in free-radical polymerization to control the molecular weight and narrow the molecular weight distribution (polydispersity) of polymers. Its ability to modulate these fundamental polymer characteristics is crucial for tailoring the physical and chemical properties of materials for specialized applications, including drug delivery systems, where precise control over polymer architecture is paramount for performance, biocompatibility, and degradation kinetics.
This document provides detailed application notes on the use of methyl 3-mercaptopropionate as a CTA, including its mechanism of action, quantitative data on its performance, and detailed experimental protocols for its use in common polymerization techniques.
Mechanism of Action: Catalytic Chain Transfer
In free-radical polymerization, a growing polymer chain can react with a chain transfer agent like this compound. The thiol group (-SH) of the mercaptan readily donates a hydrogen atom to the propagating radical, which terminates the growth of that specific polymer chain. This process simultaneously generates a new thiyl radical from the this compound. This newly formed radical can then initiate the polymerization of a new monomer molecule, thus "transferring" the radical chain. This catalytic cycle of termination and re-initiation leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight.
The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient reduction in molecular weight for a given concentration of the CTA.
Figure 1: Mechanism of chain transfer in free-radical polymerization.
Data Presentation
Chain Transfer Constants
Table 1: Estimated Chain Transfer Constants (Ctr) for Mercaptopropionate Esters
| Monomer | Chain Transfer Agent | Temperature (°C) | Estimated Ctr |
|---|---|---|---|
| Methyl Methacrylate (B99206) (MMA) | This compound | 60 | ~0.5 - 0.7 |
| Styrene | This compound | 60 | Data not available |
| n-Butyl Acrylate | this compound | Data not available | Data not available |
Note: The Ctr for this compound with MMA is an estimate based on structurally similar compounds. The actual value may vary and should be determined experimentally for precise control.
Effect of this compound Concentration on Polymer Molecular Weight
Increasing the concentration of this compound leads to a predictable decrease in the number-average (Mn) and weight-average (Mw) molecular weights of the resulting polymer, as well as a narrowing of the polydispersity index (PDI = Mw/Mn). The following table provides illustrative data based on the performance of similar 3-mercaptopropionate esters in the emulsion polymerization of methyl methacrylate (MMA).[2]
Table 2: Illustrative Effect of Mercaptopropionate Ester Concentration on Poly(methyl methacrylate) Properties
| Experiment | CTA Concentration (pphm)* | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 1 | 0.00 | >500 | >1000 | >2.0 |
| 2 | 0.30 | 150 | 350 | 2.33 |
| 3 | 0.67 | 80 | 180 | 2.25 |
| 4 | 1.03 | 55 | 120 | 2.18 |
| 5 | 1.38 | 40 | 90 | 2.25 |
*pphm: parts per hundred monomer by weight.
A patent describing the use of various 3-mercaptopropionate esters, including this compound (M-3-MP), in the emulsion polymerization of a mixture of ethyl acrylate, methyl methacrylate, and methacrylic acid provides a "Heterogeneity Index" (related to PDI). The use of 4.0 parts of M-3-MP resulted in a polymer with a Heterogeneity Index of 1.71, indicating good molecular weight control.[3]
Experimental Protocols
Protocol 1: Determination of the Chain Transfer Constant (Mayo Method)
This protocol outlines the experimental procedure for determining the chain transfer constant of this compound for a given monomer using the Mayo equation.
Mayo Equation:
1⁄DPn = 1⁄DPn,0 + Ctr * [S]⁄[M]
Where:
-
DPn is the number-average degree of polymerization with the chain transfer agent.
-
DPn,0 is the number-average degree of polymerization without the chain transfer agent.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent (this compound).
-
[M] is the concentration of the monomer.
Figure 2: Workflow for determining the chain transfer constant using the Mayo method.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene), inhibitor removed
-
This compound (CTA)
-
Radical initiator (e.g., AIBN, BPO)
-
Solvent (e.g., toluene, benzene)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Constant temperature bath
-
Precipitation non-solvent (e.g., methanol)
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: Prepare a series of Schlenk flasks, each with a magnetic stir bar.
-
Reagent Preparation: For each flask, add a constant amount of monomer and initiator dissolved in the chosen solvent. Then, add varying, known amounts of this compound to each flask. Include one reaction with no CTA to determine DPn,0.
-
Deoxygenation: Deoxygenate each reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes while the flask is in an ice bath.
-
Polymerization: Immerse the sealed flasks in a preheated constant temperature bath (e.g., 60°C) to initiate polymerization.
-
Termination: After a predetermined time to ensure low monomer conversion (typically <10%), terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using GPC. Calculate the number-average degree of polymerization (DPn) by dividing Mn by the molecular weight of the monomer.
-
Data Analysis: Plot 1/DPn as a function of the ratio of the molar concentrations of the chain transfer agent to the monomer ([S]/[M]). The slope of the best-fit line through the data points will be the chain transfer constant (Ctr).
Protocol 2: Solution Polymerization of Methyl Methacrylate with Molecular Weight Control
This protocol provides a general procedure for the solution polymerization of methyl methacrylate (MMA) using AIBN as the initiator and this compound as the CTA to achieve a target molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MMP)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (or other suitable solvent)
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon line
Procedure:
-
Reagent Calculation: Determine the required amounts of MMA, AIBN, and MMP. The amount of MMP will depend on the target molecular weight and the estimated Ctr. A higher [MMP]/[MMA] ratio will result in a lower molecular weight.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add MMA, toluene, and the calculated amount of this compound.
-
Initiator Addition: Add the AIBN to the mixture.
-
Deoxygenation: Sparge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 70°C under a positive pressure of inert gas with vigorous stirring.
-
Reaction Monitoring: The polymerization can be monitored by taking samples periodically to determine monomer conversion by gravimetry or spectroscopy.
-
Termination and Isolation: After the desired reaction time or conversion is reached, cool the flask to room temperature and pour the viscous solution into a large excess of cold methanol to precipitate the poly(methyl methacrylate).
-
Purification: Stir the precipitate, then collect the polymer by filtration. Wash the polymer with fresh methanol and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 3: Emulsion Polymerization of Methyl Methacrylate (Adapted from[2])
This protocol is adapted from a procedure for iso-octyl-3-mercaptopropionate and can be used as a starting point for the emulsion polymerization of MMA with this compound.
Table 3: Recipe for Emulsion Polymerization of MMA
| Component | Amount (g) |
|---|---|
| Deionized Water | 500 |
| Sodium Dodecyl Sulfate (Emulsifier) | 3.0 |
| Sodium Bicarbonate (Buffer) | 0.5 |
| Methyl Methacrylate (Monomer) | 100 |
| This compound (CTA) | 0.3 - 1.4 (varied) |
| Potassium Persulfate (Initiator) | 0.5 (in 10g water) |
Procedure:
-
Initial Charge: In a 1L jacketed glass reactor equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet, dissolve the emulsifier and buffer salt in 500g of deionized water.
-
Monomer and CTA Addition: Add the mixture of methyl methacrylate and the desired amount of this compound to the reactor.
-
Heating and Inerting: Begin stirring (e.g., 200 rpm) and heat the reactor to 70°C while bubbling nitrogen through the mixture.
-
Initiation: Once the temperature is stable, add the initiator (dissolved in 10g of water) to start the polymerization.
-
Polymerization: Maintain the reaction at 70°C under a continuous nitrogen purge for a set time (e.g., 75 minutes).
-
Termination: Stop the reaction by adding a small amount of an inhibitor solution (e.g., 5 mL of 0.1 wt% hydroquinone (B1673460) in water).
-
Characterization: The resulting polymer latex can be analyzed for monomer conversion (gravimetrically) and the polymer's molecular weight and PDI can be determined by GPC after isolating and dissolving the polymer.
Figure 3: General workflow for emulsion polymerization using a chain transfer agent.
Applications in Drug Development
The precise control over polymer molecular weight afforded by this compound is particularly valuable in the field of drug development. For instance, in the synthesis of polymers for drug delivery systems, the molecular weight can influence:
-
Drug Loading and Release Kinetics: Lower molecular weight polymers may allow for faster drug release, while higher molecular weight polymers can provide more sustained release profiles.
-
Biocompatibility and Biodegradation: The rate of degradation and clearance of biodegradable polymers from the body is often dependent on their molecular weight.
-
Solubility and Formulation: The solubility of the polymer, which is critical for formulation and processing, is directly related to its molecular weight.
-
Complexation with APIs: In the case of polymeric drug conjugates or polyplexes for gene delivery, the molecular weight of the polymer can affect the stability and size of the resulting nanoparticles, which in turn influences their biodistribution and cellular uptake.
By utilizing this compound as a chain transfer agent, researchers can synthesize libraries of polymers with varying molecular weights to optimize these properties for a specific therapeutic application.
Safety and Handling
This compound is a thiol and should be handled with appropriate safety precautions. It has a strong odor and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry with Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a robust and versatile tool in chemical synthesis, materials science, and bioconjugation. This reaction, involving the addition of a thiol to a carbon-carbon double bond ('ene'), is characterized by its high efficiency, rapid reaction rates under mild conditions, orthogonality to many other functional groups, and high yields.[1][2] Methyl 3-mercaptopropionate (B1240610) is a readily available and widely used monofunctional thiol in these reactions.
This document provides detailed protocols for two primary modes of the thiol-ene reaction with Methyl 3-mercaptopropionate: the radical-mediated photoinitiated pathway and the base-catalyzed Michael addition pathway. These protocols are designed to be broadly applicable for researchers in drug development and other scientific fields for applications such as surface modification, dendrimer synthesis, and bioconjugation.[3][4]
Reaction Mechanisms
The thiol-ene reaction can proceed via two distinct mechanisms:
-
Radical-Mediated Thiol-Ene Reaction: This pathway is typically initiated by UV light in the presence of a photoinitiator. The initiator generates a radical, which abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•). This thiyl radical then adds across the 'ene' double bond, creating a carbon-centered radical. A chain transfer step follows, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction.[1][2] This reaction generally results in an anti-Markovnikov addition product.[1]
-
Base-Catalyzed Thiol-Michael Addition: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient 'ene' (a Michael acceptor), such as an acrylate (B77674) or maleimide, in a conjugate addition. The resulting carbanion is subsequently protonated by a proton source, often another thiol molecule, to give the final thioether product.[2][5]
Data Presentation
The following tables summarize typical quantitative data for thiol-ene reactions involving mercaptopropionates under different conditions. Please note that exact yields and reaction times will vary depending on the specific 'ene' substrate, solvent, and initiator/catalyst concentration.
Table 1: Photoinitiated Thiol-Ene Reaction with this compound
| 'Ene' Substrate (Example) | Photoinitiator (Concentration) | Solvent | Reaction Time | Yield | Reference |
| 1-Octene (Unactivated) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1-5 mol%) | Acetonitrile | 15-60 min | >90% | [6][7] |
| Allyl Alcohol | 2-Hydroxy-2-methylpropiophenone (1 wt%) | Neat (Solvent-free) | 1-3 hours | Quantitative | [8] |
| N-Allyl Maleimide | DMPA (5 mol%) | Methanol | < 60 min | >95% | [4] |
Table 2: Base-Catalyzed Thiol-Michael Addition with this compound
| 'Ene' Substrate (Example) | Base Catalyst (Concentration) | Solvent | Reaction Time | Yield | Reference |
| Methyl Acrylate | Triethylamine (TEA) (10 mol%) | Dichloromethane | 1-4 hours | >95% | [9] |
| N-Ethylmaleimide | Triethylamine (TEA) (catalytic) | Acetonitrile | < 10 min | Quantitative | [10] |
| Poly(ethylene glycol) diacrylate | Sodium Hydroxide (to initiate) | PBS Buffer | < 5 min (for gelation) | High (in polymer network) | [11] |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thiols often have strong, unpleasant odors.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes the general procedure for the UV-initiated reaction between this compound and an 'ene' functionalized molecule.
Materials:
-
This compound
-
'Ene'-containing compound (e.g., 1-octene, allyl-functionalized molecule)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or 2-Hydroxy-2-methylpropiophenone)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 'ene'-containing compound (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Initiator Addition: Add the photoinitiator (0.01-0.05 eq) to the reaction mixture.
-
Degassing (Optional but Recommended): To minimize oxygen inhibition, bubble an inert gas (e.g., nitrogen or argon) through the solution for 10-15 minutes.
-
Initiation: While stirring, expose the reaction mixture to a UV light source. The reaction time will depend on the reactivity of the 'ene', the concentration of reactants, and the intensity of the UV source. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica (B1680970) gel to remove any unreacted starting materials and the photoinitiator byproducts.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol outlines the general procedure for the base-catalyzed reaction between this compound and an electron-deficient 'ene'.
Materials:
-
This compound
-
Electron-deficient 'ene' (e.g., acrylate, maleimide, vinyl sulfone)
-
Base catalyst (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the electron-deficient 'ene' (1.0 eq) and this compound (1.1 eq) in the chosen solvent.
-
Catalyst Addition: Add the base catalyst (0.1 eq) to the reaction mixture at room temperature. For highly reactive substrates, cooling the reaction mixture in an ice bath before adding the catalyst may be necessary to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC, LC-MS, or NMR.
-
Work-up and Purification: Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove the base catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualization
Caption: General experimental workflow for thiol-ene click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. westmont.edu [westmont.edu]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thioisoindolinones using Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioisoindolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. This document provides detailed application notes and protocols for a novel and efficient one-pot, three-component synthesis of N-substituted 2,3-dihydro-1H-isoindolin-1-ones bearing a thioether linkage at the 3-position, utilizing methyl 3-mercaptopropionate (B1240610). This methodology offers a straightforward and atom-economical approach to this valuable scaffold from readily available starting materials: 2-formylbenzoic acid, various primary amines, and methyl 3-mercaptopropionate.
The developed protocol is amenable to the creation of diverse libraries of thioisoindolinone derivatives, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. The reaction proceeds under mild conditions and offers good to excellent yields for a range of substrates.
Reaction Principle
The synthesis is based on a one-pot, three-component condensation reaction. Initially, 2-formylbenzoic acid reacts with a primary amine to form an intermediate N-substituted phthalide. This is followed by the in-situ nucleophilic addition of the thiol group from this compound to the transiently formed iminium species, leading to the desired 3-thio-substituted isoindolinone.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-ones
Materials:
-
2-Formylbenzoic acid
-
Substituted aniline (B41778) (or other primary amine)
-
This compound
-
Toluene (B28343) (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Standard glassware for organic synthesis
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-formylbenzoic acid (1.0 mmol, 1.0 equiv.).
-
Add the corresponding primary amine (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (20 mL).
-
The reaction mixture is heated to reflux, and the water formed is removed azeotropically using the Dean-Stark trap. The progress of the initial condensation can be monitored by TLC.
-
After the complete consumption of the starting materials (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
This compound (1.2 mmol, 1.2 equiv.) is added to the reaction mixture.
-
The mixture is then stirred at room temperature for an additional 6-12 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the pure 2-aryl-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one.
-
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various N-substituted thioisoindolinones using the described protocol.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-Phenyl-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 85 |
| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 88 |
| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 82 |
| 4 | 4-Nitroaniline | 2-(4-Nitrophenyl)-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 75 |
| 5 | Benzylamine | 2-Benzyl-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 90 |
| 6 | Cyclohexylamine | 2-Cyclohexyl-3-((3-methoxy-3-oxopropyl)thio)isoindolin-1-one | 78 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of thioisoindolinones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis of thioisoindolinones.
Self-Assembled Monolayers on Gold Using Methyl 3-Mercaptopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) on gold surfaces using methyl 3-mercaptopropionate (B1240610). These SAMs offer a versatile platform for surface functionalization, with applications spanning from biosensing to drug delivery.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. The use of alkanethiols on gold is a well-established method for creating robust and well-defined surfaces. Methyl 3-mercaptopropionate, with its terminal ester group, provides a surface with moderate hydrophilicity and the potential for further chemical modification. This makes it a valuable tool for various applications in biomedical research and drug development, where surface properties need to be precisely controlled.
Applications in Drug Development
The functionalization of gold surfaces with this compound SAMs can be leveraged in several areas of drug development:
-
High-Throughput Screening: Immobilization of drug targets (e.g., proteins, enzymes) onto the SAM surface allows for the screening of large libraries of small molecules to identify potential drug candidates. The well-defined surface minimizes non-specific binding, leading to more reliable screening results.
-
Controlled Drug Release: The ester functionality of the SAM can be used as a cleavable linker for the attachment of drug molecules. The release of the drug can then be triggered by changes in physiological conditions, such as pH or the presence of specific enzymes.
-
Biocompatible Coatings: SAMs can be used to modify the surface of medical implants and devices to improve their biocompatibility and reduce fouling from biological fluids. The this compound SAM provides a neutral, moderately hydrophilic surface that can resist protein adsorption.
-
Biosensor Development: These SAMs serve as an ideal platform for the fabrication of biosensors to detect biomarkers relevant to disease diagnosis and progression.[1] The terminal ester group can be hydrolyzed to a carboxylic acid, which can then be used to covalently immobilize biorecognition elements like antibodies or enzymes.
Quantitative Data Summary
The following tables summarize typical quantitative data for alkanethiol SAMs on gold. While specific data for this compound is limited in the literature, the provided values for short-chain alkanethiols offer a reasonable approximation.
| Parameter | Value Range | Technique | Notes |
| Ellipsometric Thickness | 0.4 - 0.8 nm | Spectroscopic Ellipsometry | Thickness is dependent on the tilt angle of the molecules in the monolayer.[2] |
| Water Contact Angle | 60° - 80° | Contact Angle Goniometry | The ester group provides a moderately hydrophilic surface compared to methyl-terminated SAMs. |
| Surface Coverage | 4.0 - 5.0 x 10¹⁴ molecules/cm² | X-ray Photoelectron Spectroscopy (XPS) | Represents a densely packed monolayer. The exact value can be influenced by substrate roughness. |
Experimental Protocols
Protocol 1: Formation of this compound SAM on Gold
This protocol outlines the steps for the preparation of a this compound self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer with a titanium or chromium adhesion layer)
-
This compound (≥95% purity)
-
Absolute Ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas, high purity
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, purge the container with nitrogen before sealing.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment, preferably under a nitrogen atmosphere.
-
Protocol 2: Characterization of the SAM
1. Ellipsometry for Thickness Measurement:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.
-
Take measurements on the bare gold substrate before SAM formation to establish a baseline.
-
After SAM formation, measure the ellipsometric parameters (Ψ and Δ).
-
Model the data using appropriate software, assuming a single-layer model for the SAM with a refractive index of approximately 1.45-1.50 to determine the thickness.[2]
2. Contact Angle Goniometry for Surface Wettability:
-
Place a small droplet (1-5 µL) of DI water onto the SAM-modified surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
3. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Coverage:
-
Analyze the surface using an XPS instrument with a monochromatic Al Kα X-ray source.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
The presence of a strong S 2p peak at ~162 eV confirms the chemisorption of the thiol to the gold surface.
-
Calculate the surface coverage by comparing the attenuation of the Au 4f signal before and after SAM formation.
Visualizations
References
Application Notes: Colorimetric Detection of Mercury(II) Using Mercaptopropionate-Functionalized Gold Nanoparticles
Introduction
Mercury (Hg) is a highly toxic heavy metal that poses significant risks to human health and the environment. Its presence in various forms, particularly as the divalent mercury ion (Hg²⁺), necessitates sensitive and selective detection methods for environmental monitoring and clinical diagnostics. Colorimetric assays offer a simple, cost-effective, and rapid means of detecting Hg²⁺ without the need for sophisticated instrumentation. This application note describes a method for the colorimetric detection of mercury(II) ions in aqueous solutions utilizing gold nanoparticles (AuNPs) functionalized with 3-mercaptopropionic acid (MPA). While the initial query specified Methyl 3-mercaptopropionate (B1240610), the available scientific literature predominantly focuses on the use of 3-mercaptopropionic acid for this application, likely due to the carboxyl group's role in stabilizing the nanoparticles and its interaction with mercury ions.
Principle of Detection
The detection mechanism is based on the aggregation of MPA-functionalized AuNPs induced by the presence of Hg²⁺ ions. AuNPs exhibit a characteristic surface plasmon resonance (SPR) that gives them a distinct ruby-red color in a dispersed state. The surface of the AuNPs is functionalized with 3-mercaptopropionic acid, where the thiol (-SH) group binds to the gold surface, and the carboxyl (-COOH) group provides electrostatic stability and a binding site for metal ions.
In the absence of Hg²⁺, the MPA-capped AuNPs are well-dispersed and the solution appears red. Upon the introduction of Hg²⁺, the mercury ions coordinate with the carboxyl groups of the MPA on adjacent nanoparticles. This cross-linking interaction overcomes the electrostatic repulsion between the nanoparticles, leading to their aggregation. The aggregation of AuNPs causes a red-shift in the SPR band, resulting in a visible color change from red to blue or purple. The extent of this color change is proportional to the concentration of Hg²⁺, allowing for quantitative analysis.
Experimental Protocols
1. Preparation of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized AuNPs with an approximate diameter of 13 nm.
-
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)
-
Deionized (DI) water
-
-
Procedure:
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL flask.
-
Bring the solution to a rolling boil with constant stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
Continue boiling and stirring for 15-20 minutes. The solution will undergo a color change from yellow to gray, then to purple, and finally to a stable ruby-red.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the prepared AuNP solution at 4°C until further use.
-
2. Functionalization of AuNPs with 3-Mercaptopropionic Acid (MPA)
-
Materials:
-
Prepared AuNP solution
-
3-Mercaptopropionic acid (MPA)
-
Tris-borate buffer (pH 9.0)
-
-
Procedure:
-
To 10 mL of the prepared AuNP solution, add 100 µL of 10 mM MPA solution.
-
Gently mix the solution and allow it to stand for at least 12 hours at room temperature to ensure complete functionalization of the AuNP surface.
-
The resulting MPA-functionalized AuNPs (MPA-AuNPs) should remain dispersed and retain their red color.
-
3. Colorimetric Detection of Hg²⁺
-
Materials:
-
MPA-AuNP solution
-
Mercury(II) standard solutions of varying concentrations
-
Tris-borate buffer (pH 9.0)
-
(Optional) 2,6-Pyridinedicarboxylic acid (PDCA) for enhanced selectivity
-
-
Procedure:
-
In a series of microcentrifuge tubes, add a fixed volume of the MPA-AuNP solution (e.g., 500 µL).
-
To each tube, add a specific volume of the different mercury(II) standard solutions to achieve the desired final concentrations.
-
If using a masking agent for improved selectivity, add PDCA to the MPA-AuNP solution before the addition of the mercury standards.
-
Bring the total volume of each sample to a constant value (e.g., 1 mL) with Tris-borate buffer.
-
Incubate the solutions at room temperature for a defined period (e.g., 10-15 minutes) to allow for the aggregation process to stabilize.
-
Observe the color change of the solutions.
-
For quantitative analysis, measure the UV-Vis absorption spectra of each solution from 400 nm to 800 nm. The aggregation of AuNPs will result in a decrease in the absorbance at ~520 nm and an increase at ~650 nm. The ratio of absorbance at 650 nm to 520 nm (A₆₅₀/A₅₂₀) can be plotted against the Hg²⁺ concentration.
-
Quantitative Data
The performance of the colorimetric sensor is summarized in the table below, based on data from published studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 100 nM | |
| Linear Range | 250–500 nM | |
| Selectivity | High selectivity for Hg²⁺ over other metal ions (Ca²⁺, Sr²⁺, Mn²⁺, Pb²⁺, Cd²⁺, Cr³⁺) in the presence of 2,6-pyridinedicarboxylic acid (PDCA). | |
| Lowest Detectable Concentration (with AMP) | 500 nM | [1] |
Visualizations
Caption: Experimental workflow for the colorimetric detection of Hg²⁺.
Caption: Mechanism of Hg²⁺ detection by MPA-functionalized AuNPs.
References
Application Notes and Protocols for Emulsion Polymerization of Methyl Methacrylate with Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile technique for producing Poly(methyl methacrylate) (PMMA) latexes with controlled particle size and molecular weight. PMMA is a biocompatible polymer with numerous applications in the pharmaceutical and medical device industries, including in drug delivery systems, bone cements, and dental materials. The molecular weight of the polymer is a critical parameter that influences its mechanical properties, degradation rate, and drug release profile.
Methyl 3-mercaptopropionate (B1240610) (MMP) is an effective chain transfer agent (CTA) used to regulate the molecular weight of polymers during free-radical polymerization.[1] Its use in the emulsion polymerization of methyl methacrylate (B99206) (MMA) allows for the synthesis of PMMA with a tailored molecular weight and a narrow molecular weight distribution. This document provides a detailed protocol for the emulsion polymerization of MMA using MMP as a CTA, along with data on the effect of CTA concentration on the resulting polymer properties.
Principle and Mechanism
In emulsion polymerization, a monomer is emulsified in an aqueous phase with the aid of a surfactant. A water-soluble initiator generates free radicals that initiate polymerization within the micelles. Chain transfer agents, such as Methyl 3-mercaptopropionate, are incorporated to control the molecular weight of the growing polymer chains.[2] The chain transfer reaction involves the abstraction of a hydrogen atom from the thiol group of the CTA by the propagating polymer radical. This terminates the growth of the current polymer chain and creates a new radical on the CTA, which can then initiate a new polymer chain. This process is depicted in the signaling pathway diagram below.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the emulsion polymerization of methyl methacrylate using this compound as a chain transfer agent. The following protocol is adapted from established methods for the emulsion polymerization of MMA with mercaptan-based chain transfer agents.[3]
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MMP)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas (high purity)
-
Hydroquinone (B1673460) (inhibitor for stopping the reaction)
Equipment
-
1 L jacketed glass reactor
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Nitrogen inlet
-
Sampling device
-
Thermostatic water bath
Procedure
-
Reactor Setup: Assemble the 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, nitrogen inlet, and sampling device. Set the stirring rate to 200 rpm.
-
Aqueous Phase Preparation: In the reactor, dissolve the emulsifier (e.g., sodium dodecyl sulfate) and a buffer salt (e.g., sodium bicarbonate) in 500 g of deionized water.
-
Nitrogen Purge: Bubble nitrogen gas through the aqueous solution for at least 30 minutes to remove dissolved oxygen. Maintain a continuous nitrogen blanket throughout the reaction.
-
Organic Phase Preparation: In a separate vessel, prepare a mixture of the methyl methacrylate monomer and the desired amount of this compound chain transfer agent.
-
Reaction Mixture: Add the monomer/CTA mixture to the reactor containing the aqueous phase.
-
Temperature Stabilization: Heat the reactor to the desired reaction temperature (e.g., 70°C) using the thermostatic water bath and allow the contents to stabilize.[3]
-
Initiation: Dissolve the initiator (e.g., potassium persulfate) in a small amount of deionized water (e.g., 10 g) and add it to the reactor to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 75 minutes), maintaining constant stirring and temperature.[3]
-
Sampling: If desired, withdraw samples at various time points to monitor the reaction kinetics and polymer properties.
-
Termination: Stop the polymerization by adding a small amount of an inhibitor solution, such as 0.1 wt% hydroquinone in water.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting PMMA latex can then be characterized for properties such as particle size, molecular weight, and monomer conversion.
Data Presentation
The concentration of the chain transfer agent is a key factor in controlling the molecular weight of the resulting polymer. The following table summarizes the effect of varying the concentration of a 3-mercaptopropionate ester chain transfer agent on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(methyl methacrylate) synthesized via emulsion polymerization.
Note: The following data is based on the use of iso-octyl-3-mercaptopropionate as the chain transfer agent, which is expected to exhibit a similar trend to this compound in controlling the molecular weight of PMMA.
| Experiment ID | CTA Concentration (phm*) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| MMA1 | 0 | 350 | 850 | 2.43 |
| MMA2 | 0.5 | 150 | 350 | 2.33 |
| MMA3 | 1.0 | 80 | 200 | 2.50 |
| MMA4 | 2.0 | 40 | 100 | 2.50 |
*phm: parts per hundred monomer (by weight)
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the emulsion polymerization of methyl methacrylate with this compound.
Caption: Workflow for PMMA synthesis via emulsion polymerization.
Signaling Pathway: Chain Transfer Mechanism
The diagram below depicts the chain transfer mechanism where a growing PMMA radical reacts with this compound.
Caption: Mechanism of chain transfer in MMA polymerization.
References
Application Notes and Protocols: Methyl 3-mercaptopropionate in Dental Restorative Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-mercaptopropionate (B1240610) is a thiol-containing compound that serves as a valuable chain transfer agent in the formulation of dental restorative materials. Its incorporation into dental resins, particularly in methacrylate-thiol-ene systems, offers significant advantages over traditional dimethacrylate-based composites. The primary benefits include a reduction in polymerization shrinkage and stress, delayed gelation, and an increased degree of final polymer conversion. These properties contribute to more durable and long-lasting dental restorations. This document provides detailed application notes and experimental protocols for the use of methyl 3-mercaptopropionate and analogous thiol compounds in the development of advanced dental restorative materials.
Application Notes
The primary application of this compound in dental materials is as a chain transfer agent to mediate the polymerization process. In traditional dental composites based on monomers like BisGMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate), polymerization occurs via a rapid, uncontrolled radical chain-growth reaction. This leads to high polymerization shrinkage and stress, which can cause marginal gaps, microleakage, and eventual restoration failure.
By introducing a thiol-ene component, where a thiol like this compound or a multifunctional thiol such as pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP) is combined with an 'ene' monomer, the polymerization mechanism is altered. The thiol participates in a step-growth addition reaction with the 'ene' and also acts as a chain transfer agent for the methacrylate (B99206) polymerization. This "hybrid" polymerization proceeds at a more controlled rate, delaying the onset of gelation and vitrification. This allows for more extensive polymer network development before the material solidifies, resulting in lower internal stresses and a higher overall conversion of the monomer functional groups.
The key advantages of incorporating this compound or similar thiols include:
-
Reduced Polymerization Shrinkage Stress: The delayed gelation and more uniform network formation significantly reduce the internal stresses generated during curing.[1]
-
Higher Degree of Conversion: The chain transfer mechanism facilitates greater mobility of the reactive species within the polymerizing matrix, leading to a more complete reaction and improved mechanical properties.
-
Improved Mechanical Properties: While high concentrations of some chain transfer agents can sometimes reduce strength, optimizing the thiol-to-ene ratio in methacrylate-thiol-ene systems can yield materials with equivalent or even improved flexural strength and modulus compared to conventional composites.[1][2]
Quantitative Data Presentation
The following tables summarize the effects of incorporating a multifunctional thiol, pentaerythritol tetra(3-mercaptopropionate) (PETMP), into a methacrylate-based dental resin. PETMP serves as a representative thiol, and similar trends are expected with monofunctional thiols like this compound, although the specific quantitative effects may differ.
Table 1: Effect of Thiol-Ene Addition on Mechanical Properties and Polymerization Shrinkage Stress
| Resin Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Shrinkage Stress (MPa) |
| BisGMA/TEGDMA (Control) | 87 ± 8 | 7.2 ± 0.8 | > 3.0 |
| EBPADMA/TEGDMA (Control) | 101 ± 10 | 8.9 ± 0.8 | > 3.0 |
| Methacrylate-Thiol-Ene (1:1 Thiol:Ene) | 145 ± 11 | 9.2 ± 0.9 | 2.1 ± 0.1 |
| Methacrylate-Thiol-Ene (2:1 Thiol:Ene) | 146 ± 8 | 8.8 ± 0.8 | 1.8 ± 0.1 |
| Methacrylate-Thiol-Ene (3:1 Thiol:Ene) | 150 ± 9 | 8.2 ± 1.0 | 1.4 ± 0.1 |
Data adapted from studies on methacrylate-thiol-ene systems.[2][3]
Table 2: Effect of Thiol-Ene Addition on Monomer Conversion and Depth of Cure
| Resin Formulation | Methacrylate Conversion (%) | Allyl Ether ('Ene') Conversion (%) | Depth of Cure (mm) |
| BisGMA/TEGDMA (Control) | 54 ± 1 | N/A | 2.15 ± 0.04 |
| EBPADMA/TEGDMA (Control) | 59 ± 1 | N/A | 2.26 ± 0.03 |
| Methacrylate-Thiol-Ene (1:1 Thiol:Ene) | 69 ± 1 | 17 ± 2 | 2.45 ± 0.05 |
| Methacrylate-Thiol-Ene (2:1 Thiol:Ene) | 72 ± 1 | 28 ± 2 | 2.62 ± 0.03 |
| Methacrylate-Thiol-Ene (3:1 Thiol:Ene) | 74 ± 1 | 35 ± 3 | 2.63 ± 0.06 |
Data adapted from studies on methacrylate-thiol-ene systems.[2]
Experimental Protocols
Preparation of a Methacrylate-Thiol-Ene Dental Resin
This protocol describes the preparation of an experimental dental resin incorporating a thiol, such as this compound or PETMP.
Materials:
-
Base Monomers: Bisphenol A-glycidyl methacrylate (BisGMA), Urethane dimethacrylate (UDMA), or Ethoxylated bisphenol A dimethacrylate (EBPADMA)
-
Diluent Monomer: Triethylene glycol dimethacrylate (TEGDMA)
-
Thiol Monomer: this compound or Pentaerythritol tetra(3-mercaptopropionate) (PETMP)
-
'Ene' Monomer: Triallyl-1,3,5-trazine-2,4,6-(1H,3H,5H)-trione (TATATO) or similar multifunctional allyl or norbornene monomer
-
Photoinitiator System: Camphorquinone (CQ) and an amine co-initiator such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
Inhibitor: Butylated hydroxytoluene (BHT) to prevent premature polymerization
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a light-protected vessel, combine the base and diluent methacrylate monomers at the desired weight ratio (e.g., 60 wt% BisGMA, 40 wt% TEGDMA).
-
Add the photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB) and inhibitor (e.g., 0.01 wt% BHT) and mix until fully dissolved. This is the methacrylate resin base.
-
To create the methacrylate-thiol-ene formulation, replace a portion of the diluent monomer with the thiol and 'ene' monomers. For example, create a formulation with 70 wt% methacrylate resin base and 30 wt% thiol-ene mixture.
-
Prepare the thiol-ene mixture with the desired molar ratio of thiol to 'ene' functional groups (e.g., 1:1, 2:1, or 3:1).
-
Thoroughly mix all components under an inert atmosphere to prevent oxygen inhibition of polymerization. The mixing can be done using a magnetic stirrer or a dental mixing spatula.
-
Store the final resin formulation in a light-proof container at a cool temperature.
Measurement of Polymerization Kinetics and Degree of Conversion by FTIR
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Light-curing unit with a known and consistent light output.
Procedure:
-
Place a small drop of the uncured resin on the ATR crystal.
-
Record an initial FTIR spectrum of the uncured material.
-
Position the light-curing unit tip at a fixed distance from the sample.
-
Initiate simultaneous FTIR data acquisition and light-curing.
-
Continue to collect spectra for a set period (e.g., 5-10 minutes) to monitor the post-cure reaction.
-
The degree of conversion is calculated by monitoring the decrease in the absorption peak corresponding to the methacrylate C=C bond (typically around 1638 cm⁻¹) and normalizing it against an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ for BisGMA-containing resins).
Measurement of Flexural Strength and Modulus
Apparatus:
-
Universal Testing Machine with a three-point bending fixture.
-
Molds for preparing bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm).
Procedure:
-
Fill the mold with the uncured resin, taking care to avoid air bubbles.
-
Cover the top and bottom surfaces with Mylar strips and press with glass slides to ensure flat surfaces.
-
Light-cure the specimen from both the top and bottom surfaces according to a standardized protocol (e.g., 40 seconds per side).
-
Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
Measure the dimensions of the specimen.
-
Place the specimen on the three-point bending fixture in the universal testing machine.
-
Apply a load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
The flexural strength and modulus are calculated from the load-deflection curve and the specimen dimensions.
Measurement of Polymerization Shrinkage Stress
Apparatus:
-
A specialized tensometer designed for measuring polymerization shrinkage stress.
-
Light-curing unit.
Procedure:
-
Place the uncured resin between two opposing rods or plates in the tensometer, one of which is connected to a load cell.
-
Initiate light-curing of the sample.
-
As the material polymerizes and shrinks, it will pull on the rods, and the resulting force is measured by the load cell.
-
The stress is calculated by dividing the measured force by the cross-sectional area of the specimen.
-
Stress measurements are typically recorded in real-time throughout the curing process.
Visualizations
Caption: Experimental workflow for the preparation and testing of dental resins.
Caption: Dual polymerization mechanism in methacrylate-thiol-ene dental resins.
References
- 1. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-Mercaptopropionate as an Intermediate in the Synthesis of Isothiazolinone Biocides
Introduction
Methyl 3-mercaptopropionate (B1240610) (MMP) is a versatile chemical intermediate characterized by the presence of both a thiol (-SH) and a methyl ester (-COOCH₃) functional group. This dual functionality makes it a valuable building block in the synthesis of a variety of organic compounds. In the agrochemical industry, MMP plays a crucial role as a key precursor in the production of isothiazolinone-based biocides. These biocides are widely utilized for their potent and broad-spectrum antimicrobial activity, effectively controlling the growth of bacteria, fungi, and algae in various agricultural and industrial applications.
The synthesis of isothiazolinones from methyl 3-mercaptopropionate involves a two-step process. The first step is the amidation of the methyl ester group with methylamine (B109427) to form N-methyl-3-mercaptopropionamide. This is followed by a chlorination and cyclization reaction to construct the active isothiazolinone ring structure. This application note provides a detailed overview of this synthetic pathway, including experimental protocols and quantitative data.
Agrochemical Synthesis Pathway: From this compound to Isothiazolinone Biocides
The overall synthetic route transforms this compound into a mixture of 2-methyl-4-isothiazolin-3-one (B36803) (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), which are effective biocidal agents.
Caption: Synthesis of Isothiazolinone Biocides from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of isothiazolinone biocides from this compound.
Table 1: Synthesis of N-substituted-3-mercaptopropionamide
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| This compound | n-Octylamine | Isopropanol | 30-35 | 19.5 | Essentially Quantitative | [1] |
Table 2: Synthesis of Isothiazolinone Biocides from N-methyl-3-mercaptopropionamide
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Composition | Overall Yield (%) | Reference |
| N-methyl-3-mercaptopropionamide | Sulfuryl chloride | Ethyl acetate (B1210297) / Toluene | 12 | 2 | Mixture of MI and CMI | >95 mol% | [2] |
| N-methyl-3-mercaptopropionamide | Sulfuryl chloride | n-Hexane / n-Hexyl acetate | 11 | 2 | Mixture of MI and CMI | Not specified | [2] |
| N-methyl-3-mercaptopropionamide | Halogenating agent | Organic solvent with alkali metal iodide catalyst | 0-20 | 1-2 | 2-methyl-4-isothiazolin-3-one | 80 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of N-methyl-3-mercaptopropionamide from this compound
This protocol is adapted from the synthesis of N-(n-octyl)-3-mercaptopropionamide[1].
-
Materials:
-
This compound
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Isopropanol
-
Methylene (B1212753) chloride
-
Reaction vessel with magnetic stirrer and gas inlet/outlet
-
Trap containing bleach solution
-
-
Procedure:
-
In a multi-necked reaction vessel equipped with a magnetic stirrer and a gas outlet connected to a bleach trap, place isopropanol.
-
Add this compound to the vessel.
-
Slowly add a solution of methylamine to the reaction mixture while stirring. An excess of methylamine is typically used.
-
Maintain the reaction temperature between 30-35°C and continue stirring for approximately 20 hours.
-
After the reaction is complete, add methylene chloride to the reaction mixture.
-
Transfer the crude product mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the crude N-methyl-3-mercaptopropionamide. Further purification can be achieved by distillation or chromatography if required.
-
Protocol 2: Synthesis of 2-methyl-4-isothiazolin-3-one (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) from N-methyl-3-mercaptopropionamide
This protocol is based on the method described in US Patent 6,376,680 B1[2].
-
Materials:
-
N-methyl-3-mercaptopropionamide
-
Sulfuryl chloride (SO₂Cl₂)
-
Ethyl acetate
-
Toluene
-
Three-necked round-bottom flask with a thermometer, dropping funnel, and stirrer
-
-
Procedure:
-
In a three-liter, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a stirrer, charge ethyl acetate and cool to -5°C.
-
Slowly add sulfuryl chloride to the cooled ethyl acetate while maintaining the temperature at -5°C.
-
Prepare a solution of N-methyl-3-mercaptopropionamide in toluene.
-
Slowly add the N-methyl-3-mercaptopropionamide solution to the sulfuryl chloride solution over a period of 2 hours, while maintaining the reaction temperature at 12°C.
-
After the addition is complete, continue to stir the mixture at 12°C for an additional 2 hours.
-
Allow the reaction mixture to stand for 1 hour. The resulting product is a mixture of 2-methyl-4-isothiazolin-3-one and 5-chloro-2-methyl-4-isothiazolin-3-one.
-
The product can be further purified by centrifugation and other standard purification techniques.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for the Synthesis of Isothiazolinone Biocides.
This compound serves as a readily available and efficient precursor for the synthesis of isothiazolinone biocides, which are of significant importance in the agrochemical sector. The described two-step synthetic pathway, involving amidation followed by chlorination and cyclization, provides a clear and scalable route to these valuable antimicrobial agents. The provided protocols and data offer a solid foundation for researchers and professionals in the field of agrochemical development.
References
- 1. prepchem.com [prepchem.com]
- 2. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 3. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
- 4. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
Application of Methyl 3-mercaptopropionate in the Synthesis of Isothiazolinone Biocides
Introduction
Methyl 3-mercaptopropionate (B1240610) is a versatile chemical intermediate primarily utilized in the synthesis of a significant class of biocides known as isothiazolinones. These biocides, including methylisothiazolinone (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), are widely employed as preservatives in a vast array of industrial and consumer products due to their potent and broad-spectrum antimicrobial activity. They are effective in controlling the growth of bacteria, fungi, and algae. This document provides detailed application notes and experimental protocols for the synthesis of isothiazolinone biocides, with a focus on the crucial role of Methyl 3-mercaptopropionate as a starting material.
Biocidal Activity of Isothiazolinones
Isothiazolinone-based biocides function by disrupting essential cellular processes in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, such as the thiol groups in cysteine-containing proteins, leading to the inhibition of critical enzymes involved in metabolism and respiration. This ultimately results in cell death.
The following table summarizes the minimum inhibitory concentrations (MICs) for some common isothiazolinone biocides against representative microorganisms.
| Biocide | Organism | MIC (µg/mL) | Reference |
| 5-chloro-N-methylisothiazol-3-one (CMIT) | Escherichia coli ATCC 8739 | 0.1–0.5 | [1] |
| 5-chloro-N-methylisothiazol-3-one (CMIT) | Schizosaccharomyces pombe NCYC 1354 | 0.1–0.5 | [1] |
| Benzisothiazol-3-one (BIT) | Escherichia coli ATCC 8739 | 15–20 | [1] |
| Benzisothiazol-3-one (BIT) | Schizosaccharomyces pombe NCYC 1354 | 15–20 | [1] |
| N-methylisothiazol-3-one (MIT) | Escherichia coli ATCC 8739 | 40–250 | [1] |
| N-methylisothiazol-3-one (MIT) | Schizosaccharomyces pombe NCYC 1354 | 40–250 | [1] |
Synthesis of Isothiazolinone Biocides from this compound
The synthesis of isothiazolinone biocides from this compound is a two-step process. The first step involves the amidation of this compound to form N-methyl-3-mercaptopropionamide. The second step is the oxidative cyclization of the amide intermediate to yield the isothiazolinone ring system.
Step 1: Synthesis of N-methyl-3-mercaptopropionamide
This initial step involves the reaction of this compound with monomethylamine. This reaction is a nucleophilic acyl substitution where the amine displaces the methoxy (B1213986) group of the ester to form an amide.
Experimental Protocol:
-
Apparatus: A one-liter, four-necked flask equipped with a mechanical stirrer, thermometer, gas dispersion tube, and a dry ice condenser with a nitrogen inlet is required.[2]
-
Reagents:
-
This compound (504.7 g, 4.20 mol)[2]
-
Monomethylamine (gas)
-
-
Procedure:
-
Place this compound into the reaction flask.
-
Cool the flask and begin bubbling monomethylamine gas through the liquid with vigorous stirring.
-
Maintain the reaction temperature between 10-20°C.
-
Continue the addition of monomethylamine until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the resulting N-methyl-3-mercaptopropionamide can be used directly in the next step or purified further if necessary.
-
Step 2: Synthesis of 5-chloro-2-methyl-3-isothiazolone (CMIT) and 2-methyl-3-isothiazolone (MIT)
The second step involves the chlorination and cyclization of N-methyl-3-mercaptopropionamide. This can be achieved using various chlorinating agents, with sulfuryl chloride being a common choice. The reaction conditions can be controlled to influence the ratio of the chlorinated (CMIT) and non-chlorinated (MIT) products.
Experimental Protocol:
-
Apparatus: A three-liter, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a stirrer is necessary.[3]
-
Reagents:
-
N-methyl-3-mercaptopropionamide (30 g, 0.25 mol)[3]
-
Sulfuryl chloride (76 g, 0.56 mol)[3]
-
Toluene (B28343) (1000 g)[3]
-
Ethyl acetate (B1210297) (180 g)[3]
-
-
Procedure:
-
Charge the reaction flask with toluene and sulfuryl chloride and cool the mixture to -5°C.[3]
-
Dissolve N-methyl-3-mercaptopropionamide in ethyl acetate and maintain the solution at 10°C.[3]
-
Slowly add the N-methyl-3-mercaptopropionamide solution to the sulfuryl chloride solution over a period of 2 hours, while maintaining the reaction temperature at 13°C.[3]
-
After the addition is complete, continue to stir the mixture at 13°C for an additional 2 hours.[3]
-
Allow the reaction mixture to stand for 1 hour. The resulting product will be a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one.
-
The product mixture can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
-
Diagrams
Caption: Synthesis pathway of MIT/CMIT from this compound.
Caption: Experimental workflow for the synthesis of MIT/CMIT.
References
- 1. Growth inhibitory and biocidal activity of some isothiazolone biocides [ouci.dntb.gov.ua]
- 2. US5312827A - Nitrosamine-free-3-isothiazolones and process - Google Patents [patents.google.com]
- 3. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
Application Notes and Protocols for the Reactive Distillation of Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and execution of the synthesis of Methyl 3-mercaptopropionate (B1240610) via reactive distillation. This method offers significant advantages over traditional batch processes by integrating reaction and separation into a single unit, leading to higher conversion, improved selectivity, and reduced processing time.
Introduction
Methyl 3-mercaptopropionate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The traditional synthesis involves the esterification of 3-mercaptopropionic acid with methanol (B129727) using a homogenous acid catalyst, which often requires long reaction times and complex purification steps.[1][2] Reactive distillation (RD) overcomes these limitations by continuously removing the water byproduct, thereby shifting the reaction equilibrium towards the product side and enhancing the overall process efficiency.[3][4][5]
This application note details a two-stage process involving an initial pre-reaction followed by continuous reactive distillation, a method shown to be effective for this synthesis.[1][2]
Reaction Scheme
The esterification of 3-mercaptopropionic acid with methanol to form this compound and water is a reversible reaction:
HS-CH₂CH₂-COOH + CH₃OH ⇌ HS-CH₂CH₂-COOCH₃ + H₂O (3-Mercaptopropionic Acid + Methanol ⇌ this compound + Water)
Experimental Apparatus
A laboratory-scale reactive distillation setup is required. The key components are outlined in the table below.
Table 1: Equipment and Specifications for Reactive Distillation Setup
| Component | Specification | Purpose |
| Pre-reactor | 500 mL jacketed glass reactor with magnetic stirrer and temperature control | To initiate the esterification reaction before feeding into the RD column. |
| Reactive Distillation Column | 1.5 m packed column (e.g., with Raschig rings or structured packing like Katapak™) | To simultaneously conduct the esterification reaction and separate the products. |
| Reboiler | 1 L round-bottom flask with a heating mantle | To vaporize the liquid at the bottom of the column. |
| Condenser | Allihn or Liebig condenser | To condense the vapor from the top of the column. |
| Feed Pumps | Two peristaltic or gear pumps | For controlled feeding of reactants into the column. |
| Catalyst | Solid acid catalyst (e.g., Amberlyst-15, D001 resin) | To catalyze the esterification reaction.[2] |
| Temperature & Pressure Sensors | Thermocouples and pressure gauges at various points | To monitor and control the process conditions. |
| Sample Collection Ports | At the top (distillate) and bottom (bottoms product) of the column | For in-process monitoring and final product collection. |
Experimental Protocols
Catalyst Preparation
-
If using a solid acid catalyst like an ion-exchange resin, it is recommended to wash it with methanol to remove any impurities and then dry it under vacuum.
Pre-reaction Stage
-
Charge the pre-reactor with 3-mercaptopropionic acid and methanol in a molar ratio of 1:1 to 1:5.[2]
-
Add the solid acid catalyst to the mixture.
-
Heat the mixture to 40-65 °C with continuous stirring.[2]
-
Allow the pre-reaction to proceed for a designated time to achieve partial conversion.
Reactive Distillation Stage
-
Startup:
-
Assemble the reactive distillation column as shown in the workflow diagram.
-
Pack the reactive section of the column with the solid acid catalyst.
-
Heat the reboiler to the boiling point of the mixture.
-
-
Operation:
-
Once the column reaches a steady state, continuously feed the pre-reacted mixture into the middle section of the reactive distillation column.
-
Simultaneously, feed fresh methanol into the lower section of the column.[1][2]
-
Maintain the temperature in the reactive section between 70-100 °C and the pressure at the top of the column between 0.1-0.5 MPa.[2]
-
Control the reflux ratio at the top of the column, typically in the range of 3:1 to 7:1.[2]
-
Continuously withdraw the distillate (a mixture of excess methanol and water) from the top of the column.
-
Continuously withdraw the bottom product (high-purity this compound) from the reboiler.[1][2]
-
-
Shutdown:
-
Stop the reactant feeds.
-
Turn off the heating to the reboiler.
-
Allow the column to cool down under an inert atmosphere.
-
Carefully drain the remaining contents from the reboiler and the column.
-
Analytical Protocol
-
Sample Collection: Collect samples of the distillate and bottoms product at regular intervals to monitor the progress of the reaction and the purity of the product.
-
Gas Chromatography (GC) Analysis:
-
Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantitative analysis.
-
A suitable capillary column for the separation of mercaptans and esters should be used (e.g., a polar column).
-
Prepare standard solutions of 3-mercaptopropionic acid, methanol, and this compound to create a calibration curve for accurate quantification.
-
The progress of the esterification reaction can be monitored by observing the decrease in the reactant peaks and the increase in the product peak.[1]
-
Table 2: Typical Operating Conditions and Expected Results
| Parameter | Value | Reference |
| Molar Ratio (3-MPA:Methanol) | 1:3 | [1] |
| Pre-reaction Temperature | 50 °C | [1] |
| RD Reaction Temperature | 70-100 °C | [2] |
| RD Column Top Pressure | 0.1-0.5 MPa | [2] |
| Reflux Ratio | 3:1 - 7:1 | [2] |
| Catalyst | Solid Acidic Esterification Catalyst | [2] |
| Conversion of 3-MPA | > 88% | [2] |
| Purity of this compound | > 99% | [2] |
Visualizations
References
Application Notes and Protocols for the Quantification of Methyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-mercaptopropionate (B1240610), a crucial intermediate in various chemical and pharmaceutical processes. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to deliver high sensitivity, specificity, and reproducibility.
Overview of Analytical Techniques
Two primary analytical techniques are recommended for the accurate quantification of Methyl 3-mercaptopropionate:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile compounds. Due to the nature of this compound, a derivatization step is typically required to enhance its volatility and improve chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This technique offers excellent sensitivity for thiol-containing compounds through pre-column derivatization with a fluorescent labeling agent.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods. Data for closely related compounds have been utilized to provide representative values for this compound analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | < 0.01 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 95 - 110% |
| Precision (RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~4.3 nmol/L[1] |
| Linearity (r) | > 0.99[1] |
| Accuracy (Recovery) | 97 - 105%[1] |
| Precision (Intra-day %CV) | 2.68 - 7.01%[1] |
| Precision (Inter-day %CV) | 4.86 - 12.5%[1] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol involves the derivatization of this compound to increase its volatility for GC-MS analysis. A common approach is silylation.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For liquid samples, a liquid-liquid extraction may be employed. For solid samples, an appropriate solvent extraction followed by cleanup may be necessary.
-
Derivatization:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]
-
-
Injector Temperature: 250°C.[2]
-
Injection Mode: Splitless.[2]
-
MS Ion Source Temperature: 230°C.[2]
-
MS Quadrupole Temperature: 150°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection
This protocol utilizes pre-column derivatization with monobromobimane (B13751) (mBBr) to form a highly fluorescent derivative of this compound.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working standards by dilution in the derivatization buffer.
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of a 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA.
-
Add 10 µL of a 15 mM solution of monobromobimane in acetonitrile.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
2. HPLC Instrumental Parameters:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
A typical gradient might be: 10-50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 380 nm and emission at 480 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the fluorescence peak area of the derivatized this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
The Pivotal Role of Methyl 3-mercaptopropionate in the Biocatalytic Synthesis of Simvastatin Side Chains
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin (B1681759), a leading therapeutic agent for hypercholesterolemia, is synthesized semi-synthetically from the natural product lovastatin (B1675250). A key advancement in the efficiency and sustainability of simvastatin production is the adoption of a one-step whole-cell biocatalytic process. This process hinges on the use of a specific acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is synthesized from methyl 3-mercaptopropionate (B1240610). This document provides a detailed overview of the role of methyl 3-mercaptopropionate in this innovative synthesis, including comprehensive experimental protocols, quantitative data, and workflow visualizations to guide researchers in the field.
Introduction
Traditional semi-synthetic routes for converting lovastatin to simvastatin involve multiple protection and deprotection steps, leading to lower overall yields and the use of hazardous reagents.[1] A more efficient and environmentally friendly alternative is a one-step biocatalytic process that utilizes an engineered Escherichia coli strain overexpressing the acyltransferase LovD.[2][3][4][5] This enzyme regioselectively acylates the C8 hydroxyl group of monacolin J (derived from the hydrolysis of lovastatin) to produce simvastatin.[2][3] The success of this biocatalytic step is critically dependent on a highly efficient and cell-permeable acyl donor, which is where this compound plays its essential role.
This compound serves as a key precursor in the synthesis of α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP).[3][6] DMB-S-MMP is the preferred acyl thioester for the LovD-catalyzed reaction due to its efficient utilization by the enzyme and the cost-effectiveness of its precursor, this compound.[3] This biocatalytic approach, nominated for the Presidential Green Chemistry Challenge Award, significantly reduces waste, avoids hazardous chemicals, and improves the overall yield of simvastatin.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from the biocatalytic synthesis of simvastatin using DMB-S-MMP.
Table 1: Synthesis of α-dimethylbutyryl-S-methyl 3-mercaptopropionate (DMB-S-MMP)
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Acylating Agent | Dimethylbutyryl chloride | [3] |
| Base | Triethylamine (B128534) | [3] |
| Solvent | Diethyl ether | [3] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 2 hours | [3] |
| Purification Method | Silica (B1680970) gel chromatography | [3] |
| Yield | 90% | [3] |
Table 2: Whole-Cell Biocatalytic Conversion of Monacolin J to Simvastatin
| Parameter | Value | Reference |
| Biocatalyst | E. coli BL21(DE3)/pAW31 (overexpressing LovD) | [3] |
| Substrate 1 (Monacolin J) Concentration | 15 mM | [3] |
| Substrate 2 (DMB-S-MMP) Concentration | 25 mM | [3] |
| Reaction Time | 24 hours | [3] |
| Conversion Rate | >99% | [2][3][6] |
| Final Simvastatin Titer | 10 g/L | [6] |
| Recovery Yield | >90% | [2][3][4] |
| Final Purity | >98% | [2][3][4] |
Table 3: Kinetic Parameters of LovD Acyltransferase with DMB-S-MMP
| Parameter | Value | Reference |
| Km (Monacolin J) | 0.78 ± 0.12 mM | [2] |
| Km (DMB-S-MMP) | 0.67 ± 0.04 mM | [2] |
| kcat | 0.66 ± 0.03 min⁻¹ | [2] |
Experimental Protocols
Protocol 1: Synthesis of α-dimethylbutyryl-S-methyl 3-mercaptopropionate (DMB-S-MMP)
This protocol is adapted from the procedure described by Xie et al.[3]
Materials:
-
This compound
-
Dimethylbutyryl chloride
-
Triethylamine
-
Diethyl ether
-
Aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Silica gel for chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.30 mL, 12 mmol) and triethylamine (3.340 mL, 24 mmol) in 50 mL of diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dimethylbutyryl chloride (1.76 mL, 12 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by adding aqueous NH₄Cl solution.
-
Extract the aqueous layer twice with 100 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a colorless liquid.
-
Purify the crude product using silica gel chromatography with an ethyl acetate-hexane (20/80) mobile phase to yield pure DMB-S-MMP. The expected yield is approximately 2.35 g (90%).[3]
Protocol 2: Whole-Cell Biocatalytic Synthesis of Simvastatin
This protocol is based on the gram-scale synthesis described by Xie et al.[3]
Materials:
-
E. coli strain BL21(DE3)/pAW31 expressing LovD
-
Luria-Bertani (LB) medium
-
Monacolin J (sodium salt form)
-
DMB-S-MMP (synthesized as per Protocol 1)
-
Ethyl acetate
-
Ammonium hydroxide (B78521)
Procedure:
-
Culture the E. coli BL21(DE3)/pAW31 strain expressing LovD in 2 L of LB medium.
-
After 16 hours of expression at room temperature, concentrate the cell culture 10-fold to a final volume of 200 mL. The final OD₆₀₀ should be approximately 22.
-
To the concentrated cell culture, add monacolin J (sodium salt form) to a final concentration of 15 mM and DMB-S-MMP to a final concentration of 25 mM.
-
Shake the cell suspension at room temperature and monitor the reaction progress by HPLC. The conversion of monacolin J to simvastatin is expected to exceed 99% within 24 hours.[3]
-
After the reaction is complete, centrifuge the culture to separate the cell pellet from the fermentation broth.
-
Extract the intracellular simvastatin by stirring the cell pellet in acetone.
-
Combine the acetone extract with the supernatant from the centrifugation step.
-
Extract the combined solution with ethyl acetate at an acidic pH.
-
Perform a two-step extraction process followed by precipitation with ammonium hydroxide to obtain nearly pure (>98.5%) simvastatin ammonium salt.[6]
-
An optional recrystallization step can be performed to achieve >99.5% purity with a final yield of 91% from monacolin J acid.[6]
Visualizations
The following diagrams illustrate the key workflows in the biocatalytic synthesis of simvastatin.
Caption: Synthesis of the acyl donor DMB-S-MMP.
Caption: Workflow for the biocatalytic synthesis of simvastatin.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of simvastatin by use of whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. epa.gov [epa.gov]
Application of Methyl 3-Mercaptopropionate in the Production of PVC Stabilizers: Detailed Application Notes and Protocols
Introduction
Polyvinyl chloride (PVC) is a widely utilized thermoplastic polymer, valued for its versatility and cost-effectiveness. However, PVC is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process that involves the elimination of hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a loss of mechanical properties. To counteract this, heat stabilizers are essential additives in PVC formulations.
Methyl 3-mercaptopropionate (B1240610) is a key precursor in the synthesis of highly effective organotin mercaptide heat stabilizers. These stabilizers function by replacing labile chlorine atoms on the PVC polymer chain with more stable mercaptide groups, thereby preventing the initiation of the degradation cascade. They also act as HCl scavengers, neutralizing any acid released during processing. This document provides detailed application notes and experimental protocols for the synthesis of a methyl 3-mercaptopropionate-based PVC stabilizer and its subsequent performance evaluation.
Synthesis of Dibutyltin (B87310) Bis(this compound): An Experimental Protocol
This protocol details the synthesis of a representative organotin stabilizer derived from this compound. The procedure is adapted from established industrial processes.
Materials and Equipment
-
Reactants:
-
Dibutyltin oxide
-
This compound
-
Toluene (B28343) (or other suitable solvent for azeotropic removal of water)
-
-
Equipment:
-
Glass reactor with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser
-
Heating mantle
-
Vacuum pump for solvent removal
-
Experimental Procedure
-
Charging the Reactor: In a flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, place 24.9 g (0.1 mol) of dibutyltin oxide and 24.0 g (0.2 mol) of this compound. Add a suitable amount of toluene to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture with stirring. The reaction will commence as the temperature rises, and water will be formed as a byproduct.
-
Water Removal: Continue heating the mixture to reflux. The water-toluene azeotrope will distill off and be collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.8 g, 0.1 mol) has been collected.
-
Solvent Removal: After the reaction is complete, remove the toluene under reduced pressure.
-
Product Isolation: The resulting product, dibutyltin bis(this compound), is an oily liquid and can be used without further purification for most applications.
Performance Evaluation of PVC Stabilizers: Experimental Protocols
The following protocols describe standard methods for evaluating the performance of the synthesized dibutyltin bis(this compound) as a PVC heat stabilizer.
Protocol 1: Static Thermal Stability by Oven Aging
This test evaluates the stabilizer's ability to prevent discoloration of PVC when subjected to prolonged heating.
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PVC resin
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Synthesized dibutyltin bis(this compound)
-
Control stabilizers (e.g., lead-based, Ca/Zn stearate)
-
Two-roll mill
-
Hydraulic press
-
Forced-air oven
-
Colorimeter or spectrophotometer for measuring Yellowness Index (YI)
-
Compounding: Prepare PVC formulations by mixing PVC resin with a plasticizer and the stabilizer to be tested on a two-roll mill at a temperature of 160-170°C. A typical formulation would be 100 parts PVC, 40 parts DOP, and 2 parts stabilizer. Prepare a control sample without any stabilizer and other samples with different stabilizers for comparison.
-
Sheet Preparation: Press the milled compounds into sheets of uniform thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C.
-
Aging: Place the prepared PVC sheets in a forced-air oven at a constant temperature, typically 180°C.
-
Evaluation: Remove samples from the oven at regular intervals (e.g., every 15 minutes) and assess the color change visually. For a quantitative analysis, measure the Yellowness Index (YI) of the samples using a colorimeter according to ASTM D1925 or ASTM E313. A lower YI indicates better thermal stability.[1]
Protocol 2: Dynamic Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability.
-
Thermogravimetric analyzer (TGA)
-
Prepared PVC compound samples (as described in Protocol 1)
-
Sample Preparation: Place a small, accurately weighed amount of the PVC compound (typically 5-10 mg) into a TGA sample pan.
-
TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a temperature range of 30°C to 600°C.
-
Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of thermal stability. A higher onset temperature signifies better performance of the stabilizer. The temperature at 5% weight loss (Td5%) is commonly used for comparison.[2]
Data Presentation
The performance of dibutyltin bis(this compound) compared to other common stabilizers is summarized in the tables below.
Table 1: Static Thermal Stability (Oven Aging at 180°C)
| Stabilizer | Time to Severe Discoloration (minutes) | Yellowness Index (YI) after 60 minutes |
| Unstabilized PVC | < 15 | > 100 |
| Lead-Based Stabilizer | 60 - 75 | 40 - 50 |
| Ca/Zn Stearate | 45 - 60 | 50 - 60 |
| Dibutyltin bis(this compound) | > 90 | < 30 |
Note: The data presented are typical values and may vary depending on the specific PVC formulation and processing conditions.
Table 2: Dynamic Thermal Stability (TGA in Nitrogen Atmosphere)
| Stabilizer | Onset of Decomposition (Td5%) (°C) |
| Unstabilized PVC | ~276 |
| Lead-Based Stabilizer | ~295 |
| Ca/Zn Stearate | ~293 |
| Dibutyltin bis(this compound) | ~297 |
Note: Data compiled from various sources for comparative purposes.[2]
Visualizations
Conclusion
Derivatives of this compound, particularly organotin mercaptides like dibutyltin bis(this compound), serve as highly efficient heat stabilizers for PVC. The experimental protocols provided herein offer a framework for the synthesis and comprehensive performance evaluation of these stabilizers. The data clearly indicates that organotin mercaptides derived from this compound exhibit superior thermal stability compared to unstabilized PVC and other common stabilizer systems, making them a critical component in the production of high-quality, durable PVC products.
References
Troubleshooting & Optimization
Technical Support Center: Methyl 3-mercaptopropionate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-mercaptopropionate (B1240610) during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in Methyl 3-mercaptopropionate synthesis can stem from several factors, primarily related to reaction equilibrium, side reactions, and purification inefficiencies. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The esterification of 3-mercaptopropionic acid with methanol (B129727) is a reversible reaction.[1] To drive the reaction towards the product side, consider the following:
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Excess Methanol: Use a significant excess of methanol to shift the equilibrium towards the formation of the ester. Molar ratios of 3-mercaptopropionic acid to methanol of 1:3 have been used effectively.[2]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms can significantly improve the yield. In a laboratory setting, this can be achieved using a Dean-Stark apparatus.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Thioester Formation: Under certain conditions, a thioester byproduct can form. The concentration of the acid catalyst has been shown to influence the formation of this side-product.[3]
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Oxidation: The thiol group (-SH) in 3-mercaptopropionic acid can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
-
Product Loss During Workup and Purification:
-
Deacidification: The traditional method involves washing with a large amount of deionized water to remove the acid catalyst. This process can lead to product loss through emulsification or dissolution in the aqueous phase.[1][4]
-
Distillation: this compound can be prone to polymerization at high temperatures.[1] It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Q2: What is the most effective catalyst for this synthesis, and what are the key considerations?
A2: The choice of catalyst is critical for both reaction rate and selectivity.
-
Traditional Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst in 2-5% concentrations.[1][2][4] While effective, it can be corrosive and requires a neutralization step during workup, which can lead to product loss. p-Toluenesulfonic acid (p-TSA) is another option.[3]
-
Solid Acid Catalysts: Modern approaches often utilize solid acid catalysts, such as:
-
Ion-exchange resins (e.g., super acid resin D001, macroporous sulfonic acid resin) [1]
-
Zeolites (e.g., ZSM-5 molecular sieve) [1] These catalysts offer several advantages, including easier separation from the reaction mixture (by simple filtration), reduced corrosivity, and potential for recycling, which can improve the overall process economy and minimize waste.
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Q3: I'm observing impurities in my final product after distillation. What are they likely to be and how can I avoid them?
A3: Common impurities include unreacted starting materials, water, and byproducts from side reactions.
-
Unreacted 3-Mercaptopropionic Acid and Methanol: Ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration. Using an excess of methanol can help consume the 3-mercaptopropionic acid.
-
Water: Efficiently remove water during the reaction and ensure all glassware is dry before starting.
-
Dimethyl 3,3'-thiodipropionate: This is a common byproduct formed from the reaction of this compound with methyl acrylate, which can be present as an impurity in the starting materials or formed under certain conditions.
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Polymeric materials: As mentioned, overheating during distillation can cause polymerization. Use the lowest possible temperature and pressure for distillation.
Q4: Can you provide a detailed protocol for the traditional synthesis of this compound?
A4: Please refer to the "Experimental Protocols" section below for a detailed methodology.
Data Presentation
The following table summarizes typical reaction conditions and yields for different synthetic methods.
| Synthesis Method | Catalyst | Molar Ratio (3-MPA:Methanol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Traditional Batch | Concentrated H₂SO₄ (2-5%) | - | 65-70 | 15 | - | - | [1][2][4] |
| Microchannel Reactor | 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663) | 1:3 | 50 | 10 seconds (residence time) | 94.6 | - | [2] |
| Reactive Distillation (Pre-reaction) | Macroporous sulfonic acid resin | 1:2.7 | 50 | - | - | - | [1] |
| Reactive Distillation (Pre-reaction) | Super acidic resin D001 | 1:5.0 | 40 | - | - | - | [1] |
| Reactive Distillation (Pre-reaction) | ZSM-5 molecular sieve | 1:3.5 | 60 | - | - | - | [1] |
| Reactive Distillation (Overall) | - | - | 70-100 (reaction section) | Continuous | >98 (conversion) | 99.0 | [1] |
Experimental Protocols
Traditional Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst.
Materials:
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3-Mercaptopropionic acid (3-MPA)
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Methanol (MeOH), anhydrous
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3-mercaptopropionic acid.
-
Addition of Methanol: Add a 3 to 5-fold molar excess of anhydrous methanol to the flask.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approximately 2-5% of the mass of 3-mercaptopropionic acid) to the stirring solution. The addition is exothermic, so it's best to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically refluxed for 15 hours.[1][2][4]
-
Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If not, add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification - Vacuum Distillation: Purify the crude product by vacuum distillation to obtain pure this compound. It is critical to use reduced pressure to avoid polymerization.
Visualizations
Caption: Fischer Esterification of 3-Mercaptopropionic Acid.
Caption: Traditional Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2935-90-2 [chemicalbook.com]
Technical Support Center: Thiol-Acrylate Additions with Methyl 3-mercaptopropionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol-acrylate additions, specifically utilizing Methyl 3-mercaptopropionate (B1240610).
Troubleshooting Guide
This guide addresses common issues encountered during the thiol-acrylate addition reaction with Methyl 3-mercaptopropionate, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Thiol Oxidation: this compound can oxidize to form disulfide bonds, rendering it unreactive in the Michael addition. | - Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Reducing Agent Pre-treatment: Before the reaction, treat the this compound with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to cleave any existing disulfide bonds. |
| 2. Inactive Catalyst: The base or nucleophilic catalyst may be degraded or used at an incorrect concentration. | - Use Fresh Catalyst: Ensure the catalyst is not expired and has been stored properly. - Optimize Catalyst Concentration: The concentration of the catalyst is crucial. For nucleophilic catalysts like phosphines, use them at catalytic levels to avoid side reactions.[1][2] For base catalysts, the pKa should be sufficient to deprotonate the thiol. | |
| 3. Acrylate (B77674) Homopolymerization: The acrylate monomer can polymerize on its own, especially in the presence of initiators or impurities, reducing the amount available to react with the thiol.[3] | - Use Inhibitor-Free Acrylates: Purify the acrylate monomer to remove polymerization inhibitors right before use if necessary for specific applications, but be aware of potential premature polymerization. For many applications, using acrylates with inhibitors is standard practice to prevent this side reaction during storage. - Control Temperature: Perform the reaction at a controlled, and often lower, temperature to disfavor polymerization. | |
| 4. Steric Hindrance: Bulky substituents on the acrylate or other components in the reaction mixture can physically block the reaction. | - Modify Reactant Structure: If possible, use a less sterically hindered acrylate. | |
| Formation of Significant Side Products | 1. Catalyst-Acrylate Adduct Formation: Nucleophilic catalysts, such as certain phosphines, can act as nucleophiles themselves and add to the acrylate monomer.[1][2] | - Maintain Catalytic Concentrations: Use the minimum effective concentration of the nucleophilic catalyst. |
| 2. Undesired Nucleophilic Attack: If the reaction mixture contains other nucleophiles (e.g., amines at high pH), they can compete with the thiol in adding to the acrylate. | - Control pH: Maintain the reaction pH in a range that favors thiol addition without promoting side reactions with other functional groups. | |
| 3. Michael Addition Reversibility: Under certain conditions, the thiol-acrylate addition can be reversible. | - Optimize Reaction Conditions: Adjust the temperature and solvent to favor the forward reaction. | |
| Inconsistent Reaction Times | 1. Variable Reactant Purity: Impurities in the this compound or the acrylate can either catalyze or inhibit the reaction. | - Purify Reactants: Use reactants of high purity. Consider purifying the thiol and acrylate before the reaction.[4] |
| 2. Inconsistent Catalyst Activity: The activity of the catalyst can vary between batches or due to improper storage. | - Standardize Catalyst Handling: Use a fresh, properly stored catalyst for each reaction. | |
| 3. Oxygen Inhibition (for radical-initiated reactions): If the reaction is initiated by radicals (e.g., via UV light), oxygen can inhibit the polymerization. | - Ensure Anaerobic Conditions: Thoroughly degas all solutions and maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the thiol-acrylate addition with this compound?
A1: The reaction is a nucleophilic conjugate addition, also known as a Michael addition. A base or a nucleophilic catalyst is typically used to generate a thiolate anion from this compound. This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient acrylate, leading to the formation of a stable carbon-sulfur bond.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions include:
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Disulfide Formation: Oxidation of this compound to form a disulfide dimer.
-
Acrylate Homopolymerization: The self-polymerization of the acrylate monomer, which competes with the desired thiol addition.[3]
-
Catalyst-Related Byproducts: Nucleophilic catalysts, especially when used in stoichiometric amounts, can add to the acrylate.[1][2]
Q3: How does pH affect the reaction?
A3: The pH is a critical parameter. A basic environment (higher pH) is generally required to deprotonate the thiol, forming the reactive thiolate anion and accelerating the reaction. However, a pH that is too high can promote side reactions, such as the hydrolysis of the acrylate ester or reactions with other functional groups if present. For reactions in aqueous media, a pH above 8.0 is often effective when using catalysts like TCEP.[1][2]
Q4: What types of catalysts are effective for this reaction?
A4: Both base and nucleophilic catalysts are effective.
-
Base Catalysts: Amines like triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to deprotonate the thiol.
-
Nucleophilic Catalysts: Phosphines, such as dimethylphenylphosphine (B1211355) (DMPP) and TCEP, can also efficiently catalyze the reaction. DMPP, in particular, can lead to very fast reactions.[1][2]
Q5: Can this reaction be performed without a catalyst?
A5: While the uncatalyzed reaction can occur, it is generally very slow. A catalyst is almost always used to achieve a reasonable reaction rate and high conversion.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Following the disappearance of the vinyl protons of the acrylate and the thiol proton of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring the disappearance of the S-H stretching band of the thiol and the C=C stretching band of the acrylate.
-
Mass Spectrometry (MS): Detecting the formation of the desired product and any side products.
Experimental Protocols
General Protocol for Base-Catalyzed Thiol-Acrylate Addition
This protocol describes a general procedure for the addition of this compound to an acrylate monomer using an amine catalyst.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acrylate monomer (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiol: Add this compound (1.0-1.2 equivalents) to the stirred solution.
-
Initiation of Reaction: Add a catalytic amount of a base catalyst, such as triethylamine (0.1-1.0 equivalents), dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC, NMR, or FTIR spectroscopy until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction if necessary (e.g., with a mild acid). The purification procedure will depend on the properties of the product and may include extraction, washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and solvent removal under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for Analysis of Side Products by NMR
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot by diluting it with a deuterated solvent that does not promote the reaction.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the aliquot.
-
Data Interpretation:
-
Identify the characteristic peaks for the vinyl protons of the acrylate starting material.
-
Identify the peak for the thiol proton of this compound.
-
Identify the peaks corresponding to the protons of the desired Michael addition product.
-
Look for the appearance of new peaks that may correspond to side products. For example, broad peaks in the vinyl region could indicate acrylate homopolymerization. The absence of the thiol peak and the presence of a disulfide peak in the ¹³C NMR or by mass spectrometry would indicate thiol oxidation.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Main reaction and common side reactions.
Caption: A logical troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. advanceseng.com [advanceseng.com]
- 4. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Methyl 3-mercaptopropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Methyl 3-mercaptopropionate (B1240610) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Methyl 3-mercaptopropionate degradation during storage?
A1: The primary cause of degradation for this compound, a thiol-containing compound, is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide dimer (Methyl 3,3'-disulfanediyldipropanoate). This process is primarily initiated by exposure to atmospheric oxygen.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent the ingress of oxygen and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: How does pH affect the stability of this compound?
A3: The stability of thiols like this compound is pH-dependent. At higher pH values (alkaline conditions), the thiol group is more readily deprotonated to form the thiolate anion (RS-), which is significantly more susceptible to oxidation. Therefore, maintaining a neutral or slightly acidic pH is generally preferred to slow down the oxidation process.
Q4: Can antioxidants be used to prevent the oxidation of this compound?
A4: Yes, antioxidants can be effective in preventing the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol) are commonly used to inhibit free-radical mediated oxidation processes. They act by scavenging free radicals that can initiate and propagate the oxidation chain reaction.
Q5: Are there other additives that can enhance the stability of this compound?
A5: Besides antioxidants, chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be beneficial. Metal ions, even in trace amounts, can catalyze the oxidation of thiols. EDTA sequesters these metal ions, thereby inhibiting their catalytic activity and improving the stability of the compound.
Troubleshooting Guides
Problem: I have observed a change in the purity of my this compound sample over time, as determined by GC or HPLC analysis.
Possible Cause: This is likely due to the oxidation of the thiol group to form the disulfide dimer.
Solutions:
-
Verify Storage Conditions: Ensure that the compound is stored under an inert atmosphere (nitrogen or argon). If not, purge the container with an inert gas before sealing.
-
Check for Air Leaks: Inspect the container and cap for any potential leaks that could allow oxygen to enter.
-
Use Antioxidants: If not already present, consider adding a small amount of an antioxidant like BHT or α-tocopherol (typically in the range of 50-200 ppm) to the solution.
-
Add a Chelating Agent: The presence of trace metal ions can accelerate oxidation. Adding a chelating agent such as EDTA (typically at a concentration of 0.1-1 mM) can help to stabilize the compound.
-
Control pH: If the compound is in a solution, ensure the pH is not alkaline. A neutral or slightly acidic pH is preferable.
Problem: My this compound has developed a slight yellow color.
Possible Cause: Discoloration can be an indication of degradation and the formation of oxidation byproducts.
Solutions:
-
Analytical Testing: Perform an analytical test (e.g., GC-MS or HPLC) to identify the impurities and quantify the purity of the material.
-
Review Handling Procedures: Ensure that the material is handled under an inert atmosphere whenever the container is opened to minimize exposure to oxygen.
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Purification: Depending on the level of impurity and the requirements of your experiment, purification by distillation under reduced pressure may be necessary.
Quantitative Data on Stability
The following table summarizes representative data on the stability of a short-chain thiol ester, analogous to this compound, under accelerated storage conditions. This data illustrates the effectiveness of different preventative measures.
| Storage Condition | Stabilizer | Purity after 30 days (%) | Disulfide Dimer Formation (%) |
| Air, 40°C | None | 85 | 14 |
| Nitrogen, 40°C | None | 98 | 1.5 |
| Air, 40°C | BHT (200 ppm) | 95 | 4.5 |
| Air, 40°C | α-Tocopherol (200 ppm) | 94 | 5.5 |
| Nitrogen, 40°C | BHT (200 ppm) | >99 | <0.5 |
Note: This data is representative and the actual rate of degradation can vary based on the specific conditions and purity of the initial material.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the effectiveness of different storage conditions and stabilizers on the stability of this compound.
Materials:
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This compound
-
Butylated Hydroxytoluene (BHT)
-
α-Tocopherol
-
Nitrogen gas (high purity)
-
Glass vials with airtight seals
-
Gas chromatograph with a mass spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Oven or stability chamber
Methodology:
-
Sample Preparation:
-
Prepare four sets of samples in glass vials:
-
This compound (control)
-
This compound with 200 ppm BHT
-
This compound with 200 ppm α-Tocopherol
-
This compound (for inert atmosphere)
-
-
-
Inert Atmosphere:
-
For the fourth set of samples, purge the vials containing this compound with high-purity nitrogen gas for 2 minutes to displace any oxygen.
-
Immediately seal the vials tightly.
-
-
Storage:
-
Place all sample sets in an oven or stability chamber set to 40°C.
-
-
Analysis:
-
At specified time points (e.g., day 0, 7, 14, and 30), remove one vial from each set for analysis.
-
Analyze the samples using a validated GC-MS or HPLC method to determine the purity of this compound and quantify the formation of the disulfide dimer.
-
-
Data Evaluation:
-
Compare the degradation rates and the amount of disulfide formed under the different storage conditions to assess the effectiveness of the inert atmosphere and antioxidants.
-
Protocol 2: Quantification of this compound and its Disulfide Dimer by GC-MS
Objective: To develop a GC-MS method for the quantitative analysis of this compound and its primary oxidation product.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column suitable for the analysis of volatile sulfur compounds (e.g., DB-1 or equivalent)
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for this compound (e.g., m/z 120, 75, 59)
-
Monitor characteristic ions for the disulfide dimer (e.g., m/z 238, 119)
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of pure this compound and its synthesized disulfide dimer in a suitable solvent (e.g., dichloromethane).
-
Sample Preparation: Dilute the samples from the stability study in the same solvent.
-
Injection: Inject 1 µL of each standard and sample into the GC-MS system.
-
Quantification: Generate calibration curves for both compounds by plotting the peak area against concentration. Use these curves to determine the concentration of this compound and its disulfide dimer in the unknown samples.
Visualizations
Caption: Oxidation pathway of this compound and key prevention strategies.
Caption: Troubleshooting workflow for addressing the degradation of this compound.
Optimizing catalyst concentration for Methyl 3-mercaptopropionate synthesis
Technical Support Center: Methyl 3-mercaptopropionate (B1240610) Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-mercaptopropionate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and solutions?
Low yield is a frequent issue that can stem from several factors. Common causes include suboptimal catalyst concentration, incomplete reaction, or the prevalence of side reactions.
-
Suboptimal Catalyst Concentration: Both too little and too much catalyst can negatively impact yield. An insufficient amount leads to a slow or incomplete reaction, while an excessive concentration can promote the formation of unwanted by-products, thus reducing the purity and isolated yield of the desired product.[1][2]
-
Reaction Conditions: Ensure that the reaction temperature and time are optimized. For instance, traditional esterification with concentrated sulfuric acid may require refluxing at 65-70°C for up to 15 hours.[3] In contrast, methods using more active catalysts, like certain ionic liquids or phosphines, can achieve high yields in much shorter times, even minutes.[4][5]
-
Reagent Quality & Ratios: Verify the purity of your starting materials (3-Mercaptopropionic acid, Methanol (B129727), Methyl Acrylate (B77674), H₂S). The molar ratio of reactants is also critical; for example, a 1:3 molar ratio of 3-mercaptopropionic acid to methanol is cited for an efficient reaction using an ionic liquid catalyst.[4]
Q2: I am observing significant by-product formation. How can I improve the selectivity of my reaction?
By-product formation is a common challenge, particularly the creation of dimethyl thiodipropionate in the Michael addition pathway or thioesters during esterification.[2][6]
-
Catalyst Choice: The type of catalyst plays a crucial role. For the Michael addition of H₂S to methyl acrylate, solid basic catalysts have demonstrated good activity and selectivity.[7] For esterification, solid acid catalysts like ZSM-5 molecular sieves can offer high purity.[3]
-
Control Catalyst Concentration: Overloading the reaction with a catalyst is a known cause of side reactions.[2] For phosphine-catalyzed Michael additions, it is critical to use them at catalytic levels to avoid the formation of by-products from the addition of the phosphine (B1218219) itself to the acrylate.[5][8]
-
Reaction Conditions: Elevated temperatures can sometimes favor side reactions. Reactions for the Michael addition of H₂S are often performed at moderate temperatures (e.g., 15°C to 45°C) to improve selectivity.[9]
Q3: The reaction is proceeding very slowly. What steps can I take to increase the reaction rate?
-
Increase Catalyst Concentration: A higher catalyst concentration generally reduces the activation energy, thereby increasing the reaction rate.[1] However, this should be done cautiously to avoid the issues mentioned in Q2.
-
Elevate Temperature: Increasing the reaction temperature can significantly speed up the reaction, but it must be balanced against potential side reactions and product degradation.
-
Select a More Active Catalyst: If reaction rate is a primary concern, consider switching to a more efficient catalytic system. For the Michael addition pathway, phosphine catalysts like dimethylphenylphosphine (B1211355) (DMPP) can drive the reaction to completion in minutes at room temperature.[5][10]
Q4: How do I choose between the two main synthesis routes: esterification and Michael addition?
The choice depends on available starting materials, equipment, and safety considerations.
-
Esterification: This route reacts 3-mercaptopropionic acid with methanol. It is a classic esterification that can be catalyzed by strong liquid acids (like H₂SO₄) or solid acid catalysts.[3] The use of solid catalysts simplifies product purification as the catalyst can be removed by simple filtration.[3]
-
Michael Addition: This pathway involves the addition of hydrogen sulfide (H₂S) to methyl acrylate.[7] This method requires handling gaseous and toxic H₂S, often under pressure, which may necessitate specialized equipment.[9] However, it can be highly efficient with the right basic or nucleophilic catalyst.[7][8]
Data on Catalyst Concentration and Performance
Optimizing catalyst concentration is key to balancing reaction rate, yield, and purity.
Table 1: Esterification of 3-Mercaptopropionic Acid with Methanol
| Catalyst | Concentration / Loading | Temperature (°C) | Time | Yield / Conversion | Purity | Reference |
| Conc. H₂SO₄ | 2% - 5% | 65 - 70 | 15 h | High (not specified) | Requires extensive purification | [3][4] |
| Ionic Liquid¹ | Catalyst Bed | 50 | 10 s (residence) | 94.6% Yield | High (not specified) | [4] |
| ZSM-5 Sieve | Catalyst Bed | 60 | N/A (Flow) | 88.4% Conversion | 99.1% | [3] |
| p-TSA² | 0.03 mol / mol of alcohol | N/A | N/A | 68.2% Purity (Optimized) | N/A | [2] |
| ¹ 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate | ||||||
| ² Data from a similar esterification for TMPMP synthesis, demonstrating the principle of an optimal concentration.[2] |
Table 2: Michael Addition of Hydrogen Sulfide to Methyl Acrylate
| Catalyst | Concentration / Loading | Temperature (°C) | Pressure | Time | Outcome | Reference |
| Basic Resin | 10% - 70% (wt. vs ester) | 15 - 45 | 15 - 35 bar | Not specified | High yield (not specified) | [9] |
| Solid Bases¹ | Not specified | 40 | 5.5 bar | Not specified | Good activity & selectivity | [7] |
| DMPP² | Catalytic levels | Room Temp. | Atmospheric | Minutes | Complete conversion | [5][8] |
| ¹ e.g., cation-exchanged X-faujasites, MgO | ||||||
| ² Dimethylphenylphosphine |
Experimental Protocols
Protocol 1: Esterification using a Solid Acid Catalyst (Reactive Distillation)
This protocol is based on a continuous process using a fixed-bed reactor and reactive distillation, which offers high efficiency and purity.[3]
-
Catalyst Packing: Pack a fixed-bed reactor with a solid acid catalyst (e.g., ZSM-5 molecular sieve).
-
Reactant Feed: Prepare a mixture of 3-mercaptopropionic acid and methanol, typically in a molar ratio of 1:3.5.[3]
-
Pre-reaction: Introduce the reactant mixture into the fixed-bed reactor. Control the temperature at approximately 60°C and the pressure at 0.10 MPa.[3]
-
Reactive Distillation: Pump the crude product from the pre-reactor into the middle of a reactive distillation column that is also packed with the solid acid catalyst.
-
Separation: Feed fresh methanol from the lower part of the column. The reaction continues within the column. The more volatile components (excess methanol, water by-product) are removed from the top of the tower, while the pure this compound product is collected from the bottom.[3]
-
Analysis: The final product can be analyzed by GC to confirm purity, which can reach over 99%.[3]
Protocol 2: Michael Addition using a Basic Resin Catalyst
This protocol is adapted from a process for the addition of H₂S to an acrylic ester using a solid basic catalyst under pressure.[9]
-
Reactor Setup: Charge a high-pressure stainless-steel reactor with methyl acrylate and the basic resin catalyst (e.g., a resin with guanidine (B92328) functional groups). The weight of the resin can be between 10-70% of the weight of the methyl acrylate.[9]
-
Inerting: Seal the reactor and purge with an inert gas like nitrogen.
-
Pressurization: Cool the reactor (e.g., to 15°C) and introduce hydrogen sulfide (H₂S) gas until the pressure reaches 15-35 bar.[9]
-
Reaction: Stir the mixture and maintain the temperature between 15°C and 45°C. The reaction progress can be monitored by taking samples and analyzing them via GC.
-
Workup: Once the reaction is complete, carefully vent the excess H₂S into a scrubber.
-
Purification: Filter the reaction mixture to remove the solid resin catalyst. The resulting liquid can be purified by vacuum distillation to isolate the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 10. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01583A [pubs.rsc.org]
Technical Support Center: Methyl 3-mercaptopropionate Production
Welcome to the technical support center for Methyl 3-mercaptopropionate (B1240610) (MMP) production. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the production of Methyl 3-mercaptopropionate.
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthesis routes for this compound:
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Traditional Esterification: This method involves the reaction of 3-mercaptopropionic acid with methanol (B129727) using a strong acid catalyst, typically concentrated sulfuric acid. The reaction is usually carried out under reflux conditions.[1][2][3]
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Reactive Distillation: A more modern and efficient approach where the esterification reaction and the separation of the product occur simultaneously in a reactive distillation column. This method often employs a solid acid catalyst.[1][2][3]
Q2: My reaction yield is low in the traditional synthesis method. What are the possible causes and solutions?
A2: Low yields in the traditional synthesis of this compound can be attributed to several factors:
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Reversible Reaction: The esterification of 3-mercaptopropionic acid with methanol is a reversible reaction. To drive the reaction forward, an excess of one reactant (usually methanol) is needed, or one of the products (water or the ester) must be removed from the reaction mixture as it forms.[1]
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Incomplete Reaction: The reaction time may be insufficient. Traditional methods can require refluxing for up to 15 hours to reach equilibrium.[1][2]
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Product Loss During Workup: Significant product loss can occur during the deacidification and water washing steps if not performed carefully.[1]
Troubleshooting Steps:
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Increase Methanol Ratio: Use a larger excess of methanol to shift the equilibrium towards the product side.
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Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to maximize conversion.
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Efficient Water Removal: If your setup allows, use a Dean-Stark apparatus to remove water as it is formed.
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Optimize Workup: Minimize the number of washing steps and ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the ester.
Q3: I am observing significant by-product formation. What are the likely side reactions?
A3: A common side reaction in the synthesis of this compound is the formation of dimethyl 3,3'-thiodipropionate . This can occur through the Michael addition of this compound to methyl acrylate, which can be present as an impurity or formed under certain conditions. Another potential issue is polymerization of the product, especially at elevated temperatures.[1][4]
Q4: How can I minimize the formation of impurities during scale-up?
A4: Minimizing impurities during scale-up requires careful control over reaction conditions and raw material quality.
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Raw Material Purity: Ensure the 3-mercaptopropionic acid and methanol are of high purity and free from contaminants that could lead to side reactions.
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Temperature Control: Avoid excessive temperatures during the reaction and distillation, as this can promote polymerization and other side reactions.[1]
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the thiol group.[2]
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Catalyst Selection: Using a solid acid catalyst in a reactive distillation setup can offer better selectivity and reduce the formation of by-products compared to concentrated sulfuric acid.[1]
Q5: What are the key challenges in purifying this compound at a larger scale?
A5: The primary challenges in large-scale purification include:
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Removal of Unreacted Acid: Residual 3-mercaptopropionic acid must be removed. This is typically done by washing with a basic solution, but this step can lead to emulsion formation and product loss.[1]
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Separation from By-products: Close boiling points of by-products can make fractional distillation challenging.
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Product Instability: The product can degrade or polymerize at the high temperatures required for atmospheric distillation. Therefore, vacuum distillation is necessary.[1][2]
Solution:
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Reactive Distillation: This technique integrates reaction and separation, continuously removing the product from the reaction zone, which can minimize by-product formation and simplify purification.[1]
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Vacuum Distillation: Perform the final purification step under reduced pressure to lower the boiling point and prevent thermal degradation of the product.[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Traditional Synthesis | Reactive Distillation |
| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalyst |
| Reaction Time | ~15 hours[1][2] | Continuous |
| Temperature | 65-70 °C (Reflux)[1][2] | 50-100 °C[1] |
| Pressure | Atmospheric | 0.05-1.0 MPa[1] |
| Typical Purity | Variable, requires extensive purification | Up to 99.11%[1] |
| Conversion Rate | Generally lower due to equilibrium | Up to 98.23%[1] |
| Key Challenges | Reversible reaction, long reaction time, product loss during workup, waste acid disposal[1] | Requires specialized equipment, optimization of process parameters (e.g., reflux ratio)[1] |
Experimental Protocols
1. Traditional Synthesis of this compound
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Materials: 3-mercaptopropionic acid, methanol, concentrated sulfuric acid, deionized water, sodium bicarbonate solution.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-mercaptopropionic acid and an excess of methanol (e.g., a 1:3 molar ratio).
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Slowly add 2-5% (by weight of the acid) of concentrated sulfuric acid to the mixture while stirring in an inert atmosphere.[2]
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Heat the mixture to reflux (approximately 65-70 °C) and maintain for 15 hours.[2]
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After cooling to room temperature, evaporate the excess methanol under reduced pressure.
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Wash the residue with deionized water.
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Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until the pH of the aqueous layer is near neutral.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate.
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Purify the product by vacuum distillation to obtain clear, colorless liquid this compound.[2]
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2. Synthesis of this compound via Reactive Distillation
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Materials: 3-mercaptopropionic acid, methanol, solid acid catalyst (e.g., Amberlyst-15), water-carrying agent (e.g., cyclohexane).
-
Procedure:
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A pre-reaction mixture of 3-mercaptopropionic acid and methanol is prepared.[1]
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This crude product is continuously fed into the middle section of a reactive distillation column. The lower section of the column is packed with a solid acid catalyst.[1][2]
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Fresh methanol and a water-carrying agent are fed into the lower part of the column.[1][2]
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The column is operated at a controlled temperature (50-100 °C) and pressure (0.05-1.0 MPa).[1]
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Unreacted 3-mercaptopropionic acid reacts with methanol in the catalyst bed.
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The more volatile components (excess methanol, water, and the water-carrying agent) are removed from the top of the column.[1] The reflux ratio is optimized (e.g., 3:1 to 7:1) to ensure product quality.[1]
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The high-purity this compound product is continuously withdrawn from the bottom of the column.[1][2]
-
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for MMP synthesis.
Caption: Logical relationships in MMP production.
References
Purification techniques for high-purity Methyl 3-mercaptopropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Methyl 3-mercaptopropionate (B1240610) (MMP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Methyl 3-mercaptopropionate.
Issue 1: Low Purity of this compound After Distillation
Question: My final product purity after distillation is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low purity of this compound (MMP) after distillation can stem from several factors related to both the initial synthesis and the distillation process itself.
Potential Causes:
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Incomplete Reaction: The initial esterification reaction may not have gone to completion, leaving unreacted 3-mercaptopropionic acid and methanol (B129727) in the crude product.
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Presence of Byproducts: Side reactions can lead to impurities such as dimethyl 3,3'-thiodipropionate, which may have a boiling point close to MMP, making separation by distillation challenging.[1]
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Inefficient Distillation: The distillation setup may not be efficient enough for the required separation. This can be due to an inappropriate column, incorrect pressure or temperature, or a problematic reflux ratio.
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Thermal Decomposition: MMP, like many sulfur-containing compounds, can be susceptible to thermal degradation at elevated temperatures, leading to the formation of impurities.
Troubleshooting Steps:
-
Analyze the Impurities:
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Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the specific impurities present in your distilled MMP. This will guide your purification strategy.
-
-
Optimize the Synthesis:
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Ensure the esterification reaction goes to completion by using an appropriate catalyst (e.g., 2-5% concentrated sulfuric acid) and allowing for sufficient reaction time (e.g., 15 hours at 65-70°C for the traditional method).[2][3]
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Consider using a reactive distillation setup, which can drive the reaction to completion and achieve purities up to 99.11%.[4]
-
-
Refine the Distillation Protocol:
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Fractional Distillation: If simple distillation is insufficient, employ a fractional distillation column to enhance separation.
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Vacuum Distillation: To minimize thermal decomposition, perform the distillation under reduced pressure. The boiling point of MMP is 54-55°C at 14 mmHg.
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Optimize Parameters: Carefully control the temperature and pressure to achieve a slow and steady distillation rate. Adjust the reflux ratio to improve separation efficiency.[4]
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Water-carrying agent: In reactive distillation, the use of a water-carrying agent like toluene (B28343) or cyclohexane (B81311) can help remove water and drive the esterification equilibrium forward.[4]
-
Issue 2: Presence of Dimethyl 3,3'-thiodipropionate Impurity
Question: My analysis shows a significant amount of dimethyl 3,3'-thiodipropionate in my MMP. How can I remove this impurity?
Answer:
Dimethyl 3,3'-thiodipropionate is a common byproduct in the synthesis of MMP, particularly when methyl acrylate (B77674) is used as a starting material.[1] Its removal can be challenging due to its similar properties to MMP.
Removal Strategies:
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High-Efficiency Fractional Distillation:
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Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure. The slight difference in boiling points between MMP and the impurity may allow for separation with careful control of the distillation parameters.
-
-
Chromatographic Purification:
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Preparative HPLC: High-performance liquid chromatography can be a highly effective method for separating closely related compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) can be developed to isolate pure MMP.
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Flash Column Chromatography: While potentially less efficient than preparative HPLC for this specific separation, flash chromatography over silica (B1680970) gel with a non-polar eluent system could be attempted.
-
-
Chemical Treatment (Advanced):
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In some cases, it may be possible to selectively react the thiodipropionate impurity. However, this approach is complex and requires careful development to avoid affecting the desired MMP product.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route.
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From 3-mercaptopropionic acid and methanol: Unreacted starting materials (3-mercaptopropionic acid and methanol) and water are the primary impurities.
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From methyl acrylate and hydrogen sulfide: Dimethyl 3,3'-thiodipropionate is a significant byproduct.[1] Unreacted methyl acrylate may also be present.
Q2: What is the recommended method for achieving the highest purity of this compound?
A2: Reactive distillation is reported to achieve very high purity, up to 99.11%.[4] This method combines the chemical reaction and purification into a single step, which continuously removes products and byproducts, driving the reaction to completion and yielding a high-purity product. For laboratory-scale purification where reactive distillation is not feasible, fractional distillation under reduced pressure is the standard and effective method. For removing very closely related impurities, preparative HPLC may be necessary.
Q3: Can I purify this compound by crystallization?
A3: this compound is a liquid at room temperature, so direct crystallization is not a standard purification method. However, it may be possible to purify it through the crystallization of a solid derivative, followed by the regeneration of the pure MMP. This is a more complex, multi-step process and is generally not the preferred method.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[5]
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or mass spectrometric detector, is well-suited for analyzing the purity of MMP and can be used to detect less volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the sample to that of a pure standard.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Reduced Pressure Distillation | Separation based on differences in boiling points at reduced pressure. | >98% | Simple, effective for removing non-volatile impurities and unreacted starting materials. | May not effectively separate impurities with close boiling points; risk of thermal decomposition. |
| Fractional Distillation | Enhanced separation of components with close boiling points using a fractionating column. | >99% | Higher separation efficiency than simple distillation. | More complex setup; slower process. |
| Reactive Distillation | Combines chemical reaction and distillation in a single unit. | Up to 99.11%[4] | High efficiency, drives reaction to completion, continuous process. | Requires specialized equipment, may not be suitable for all reaction types. |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | >99.5% | Excellent for separating closely related impurities. | Expensive, time-consuming, requires solvent removal. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Conditions:
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 150°C at 10°C/min.
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Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
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Injector Temperature: 250°C.
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Injection Mode: Splitless.
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MS Ion Source Temperature: 230°C.
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MS Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
-
-
Data Analysis: Identify the MMP peak and any impurity peaks by their retention times and mass spectra. Quantify the purity by integrating the peak areas.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
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Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Procedure:
-
Place the crude this compound into the round-bottom flask along with boiling chips.
-
Gradually apply vacuum to the system.
-
Slowly heat the flask using a heating mantle.
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Observe the vapor rising through the fractionating column.
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Collect the fraction that distills at a constant temperature corresponding to the boiling point of MMP at the applied pressure (e.g., 54-55°C at 14 mmHg).
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Discard the initial forerun and the final residue.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 2935-90-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 5. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Controlling Molecular Weight Distribution with Methyl 3-mercaptopropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyl 3-mercaptopropionate (B1240610) (MMP) as a chain transfer agent (CTA) to control molecular weight distribution in polymerization experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymerization when using Methyl 3-mercaptopropionate.
| Issue | Potential Cause | Suggested Solution |
| Higher than expected molecular weight and broad polydispersity (PDI) | 1. Insufficient MMP Concentration: The amount of MMP is too low to effectively control chain growth. 2. Inaccurate Reagent Measurement: Errors in weighing or dispensing MMP, monomer, or initiator. 3. Impure MMP: The MMP may have oxidized to disulfide, reducing the concentration of the active thiol group.[1] | 1. Increase MMP Concentration: Systematically increase the molar ratio of MMP to monomer. 2. Verify Measurements: Double-check all calculations and ensure accurate measurement of all reagents. 3. Use High-Purity MMP: Ensure the MMP is fresh and has been stored properly under an inert atmosphere. Consider purifying the MMP if oxidation is suspected. |
| Slower than expected polymerization rate (Retardation) | 1. High MMP Concentration: While controlling molecular weight, very high concentrations of MMP can slow down the overall reaction rate.[1] 2. Slow Re-initiation: The thiyl radical formed from MMP may be slow to re-initiate a new polymer chain with the specific monomer being used.[1] | 1. Optimize MMP Concentration: Reduce the concentration of MMP to find a balance between molecular weight control and reaction kinetics. 2. Adjust Initiator Concentration: Ensure an appropriate ratio of initiator to MMP. 3. Increase Reaction Temperature: A higher temperature can increase the rate of re-initiation, but this may also affect molecular weight. |
| Gel formation or insoluble polymer | 1. Presence of Difunctional Impurities: Impurities in the monomer or MMP could lead to cross-linking. 2. High Conversion: At very high monomer conversion, the likelihood of side reactions that can lead to branching and cross-linking increases. 3. Disulfide Formation: If a significant amount of disulfide is formed from MMP, it could be incorporated into two different polymer chains, causing cross-linking.[1] | 1. Purify Monomers: Ensure the monomer is free from difunctional impurities. 2. Limit Conversion: Stop the polymerization at a lower conversion to avoid gelation. 3. Thorough Deoxygenation: Ensure the reaction mixture is properly deoxygenated to minimize disulfide formation.[1] |
| Inconsistent results between batches | 1. Variation in Reagent Purity: Different batches of monomers, initiator, or MMP may have varying purity levels. 2. Inconsistent Oxygen Removal: Variations in the efficiency of degassing. 3. Temperature Fluctuations: Poor temperature control during polymerization. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Standardize Degassing Procedure: Employ a consistent method and duration for removing oxygen. 3. Ensure Precise Temperature Control: Use a reliable and calibrated heating system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound (MMP) acts as a chain transfer agent (CTA) in free-radical polymerization. Its main role is to control the molecular weight and narrow the molecular weight distribution (polydispersity index or PDI) of the resulting polymer.[2]
Q2: How does this compound control molecular weight?
A2: During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group (-SH) of MMP. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•) from the MMP. This new radical then initiates a new polymer chain. This process, known as chain transfer, effectively increases the number of polymer chains and thus reduces the average molecular weight.[2]
Q3: What are the advantages of using this compound over other mercaptans?
A3: Esters of 3-mercaptopropionic acid, like MMP, have been shown to be highly effective in producing acrylic polymers with reduced molecular weights and narrow molecular weight distributions.[3][4] They can also be less odorous than some other mercaptan-based CTAs.
Q4: Can the ester group in this compound participate in side reactions?
A4: Yes, the ester group can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[1] This would result in the formation of 3-mercaptopropionic acid and methanol (B129727). In alcohol solvents, transesterification is also a possibility.
Q5: How does the purity of this compound affect the polymerization outcome?
A5: The purity of MMP is critical. The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups. The presence of disulfide reduces the effective concentration of the active CTA, leading to less control over the molecular weight (i.e., a higher molecular weight and broader PDI than expected).[1] Other impurities could inhibit or retard the polymerization.
Quantitative Data
The concentration of this compound has a direct impact on the resulting polymer's molecular weight and PDI. As the concentration of MMP increases, both the number-average molecular weight (Mn) and weight-average molecular weight (Mw) decrease, and the PDI tends to narrow.
The following table provides illustrative data for the emulsion polymerization of a mixture of ethyl acrylate, methyl methacrylate (B99206), and methacrylic acid using a 3-mercaptopropionate ester as the chain transfer agent. This demonstrates the typical trend observed when using this class of CTAs.
| CTA Concentration (wt% based on monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 500,000 | 1,500,000 | 3.0 |
| 0.5 | 50,000 | 85,000 | 1.7 |
| 1.0 | 25,000 | 40,000 | 1.6 |
| 2.0 | 12,000 | 19,200 | 1.6 |
Note: This data is illustrative and based on the performance of 3-mercaptopropionate esters in acrylic polymerization. Actual results will vary based on the specific monomers, reaction conditions, and the specific ester used.
Experimental Protocols
General Protocol for Free-Radical Polymerization of Methyl Methacrylate (MMA) using MMP
This protocol describes a typical solution polymerization of methyl methacrylate to demonstrate the effect of this compound on molecular weight control.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MMP)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
Remove the inhibitor from MMA by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distilling under reduced pressure.
-
Recrystallize the initiator (e.g., AIBN from methanol) if necessary.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the desired amount of MMA, MMP, and solvent. The ratio of MMP to monomer will determine the final molecular weight.
-
Add the initiator. A typical starting point for the molar ratio of [Monomer]:[Initiator] is 100:1 to 500:1, and the [MMP]:[Initiator] ratio can be varied to target different molecular weights.
-
-
Deoxygenation:
-
Seal the reaction vessel and thoroughly degas the mixture. This can be achieved by bubbling with an inert gas for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[1]
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture at a constant rate for the desired reaction time. The reaction time will depend on the monomer, initiator, and temperature.
-
-
Termination and Isolation:
-
To stop the polymerization, cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualizations
Caption: Mechanism of chain transfer using this compound.
Caption: General experimental workflow for polymerization with MMP.
Caption: A decision tree for troubleshooting common polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
Minimizing odor issues when working with Methyl 3-mercaptopropionate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl 3-mercaptopropionate (B1240610), with a specific focus on minimizing and troubleshooting odor-related issues. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining a comfortable working environment.
Troubleshooting Guide
This guide addresses specific odor issues that may arise during experiments involving Methyl 3-mercaptopropionate.
Q: A persistent, unpleasant odor is noticeable in the lab, even when working in a fume hood. What are the possible causes and solutions?
A: A persistent thiol odor suggests a breach in containment. Here are the most common causes and their remedies:
-
Improper Handling Technique : Even minor drips or spills outside the fume hood can lead to significant odor. Ensure all transfers of this compound are performed deep within the fume hood, preferably using syringes or cannulas rather than pouring or openly pipetting solutions.[1]
-
Contaminated Equipment : Glassware, stir bars, and other lab equipment can retain thiol odors if not decontaminated properly. All contaminated materials should be immediately submerged in a prepared bleach bath after use.[1]
-
Inadequate Waste Disposal : Improperly sealed waste containers are a primary source of fugitive odors. All thiol-contaminated solid waste (e.g., gloves, pipette tips, paper towels) should be placed in a sealed plastic bag before being discarded into a designated and clearly labeled hazardous waste container.[1][2]
-
Inefficient Fume Hood or Ventilation : Ensure your chemical fume hood is operational and certified. Vapors can be released from the fume hood and exhausted outside, potentially re-entering the building through air intakes. To mitigate this, reaction setups should be vented through a bleach trap to neutralize thiol vapors before they enter the hood's exhaust system.[3]
Q: An odor is detected specifically around the rotary evaporator. What is the cause and how can it be fixed?
A: This indicates that volatile thiol compounds are being pulled into the vacuum system and exhausted into the lab.
-
Use a Cold Trap : When evaporating solvents from a reaction containing a thiol, a cold-finger trap (cooled to at least -78 °C) must be used between your apparatus and the vacuum source.[2] The collection bulb of the rotary evaporator must also be adequately cooled.[2]
-
Locate Inside Fume Hood : If possible, the entire rotary evaporator setup should be located inside a chemical fume hood.[2]
-
Neutralize Trap Contents : After the procedure, the malodorous contents of the cold-trap should be carefully added to a cooled bleach solution within a fume hood to neutralize them.[2]
Frequently Asked Questions (FAQs)
Q1: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A1: Due to its toxicity and strong odor, stringent PPE is mandatory.[4][5]
-
Respiratory Protection : All work must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation.[3][5]
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[5]
-
Skin Protection : A flame-resistant lab coat should be worn.[5]
-
Hand Protection : Use chemical-resistant nitrile rubber gloves. Double-gloving is recommended to prevent direct skin contact.[5]
Q2: How should this compound be stored to minimize odor?
A2: Proper storage is crucial. Keep the container tightly closed and sealed with Teflon tape.[2][6] Store it in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][6]
Q3: What is the best method for neutralizing this compound spills?
A3: For small spills, contain the spillage and then collect it with a non-combustible absorbent material like sand, earth, or vermiculite.[6][7] Place the absorbent material in a suitable, sealed container for disposal as hazardous waste.[6][7] For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[2] All spill cleanup materials must be treated as hazardous waste.[2]
Q4: How do I decontaminate glassware and equipment that has been in contact with this compound?
A4: All glassware and equipment should be immediately rinsed or submerged in a bleach solution within a fume hood.[2] The oxidation reaction can be slow, so allow items to soak for at least 14-24 hours to ensure complete neutralization of the thiol.[2][3][8] After soaking, the items can be rinsed thoroughly with water and cleaned by normal methods.[8]
Q5: How should I dispose of waste contaminated with this compound?
A5: All waste must be treated as hazardous.
-
Liquid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container that explicitly states it contains thiol waste.[5][6]
-
Solid Waste : Contaminated items like gloves and paper towels should be sealed in a plastic bag before being placed in a designated solid hazardous waste container.[2][5]
-
Disposal : All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[5][6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2935-90-2 | |
| Molecular Formula | HSCH₂CH₂COOCH₃ | |
| Molecular Weight | 120.17 g/mol | |
| Boiling Point | 54-55 °C at 14 mmHg | [9] |
| Density | 1.085 g/mL at 25 °C | [9] |
| Vapor Density | 4.1 (Air = 1.0) | [6] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Odor Threshold | Very low (Thiols detectable at 0.011 ppm) | [2] |
Table 2: Recommended Neutralizing Agents for Thiol Odors
| Agent | Concentration | Application | Contact Time | Source(s) |
| Sodium Hypochlorite (Bleach) | 1:1 mixture of commercial bleach and water | Decontamination of glassware, equipment, and working surfaces. Neutralization of liquid waste. | >14 hours for glassware | [3][8] |
| Sodium Hydroxide-based Neutralizers | Varies by product | Liquid neutralizer for H₂S and mercaptans, converting them to non-odorous salts. | Rapid reaction | [10] |
Experimental Protocols
Protocol 1: Preparation and Use of a Bleach Bath for Decontamination
-
Preparation : In a designated plastic container (e.g., a bucket) inside a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water.[8] Add the desired amount of bleach first, then dilute with water.[8] Ensure the liquid level is low enough to prevent overflow when glassware is added.[8]
-
Labeling and Storage : Cover the bleach bath with foil, label it clearly, and keep it in a secondary container within the fume hood.[8]
-
Usage : Immediately after use, place all contaminated glassware and equipment into the bleach bath.[8] Ensure items are fully submerged.
-
Soaking : Allow items to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[8] For larger sealed items like flasks, fill them with the bleach solution, seal, label, and let them soak in the hood.[8]
-
Post-Treatment : After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard washing procedures.[8]
-
Disposal : A bleach bath can be reused multiple times. Dispose of it by pouring it down the sink with copious amounts of water when it becomes ineffective (indicated by a strong unpleasant smell or excessive solid buildup).[8]
Visualizations
Logical Relationship: Troubleshooting Odor Issues
The following diagram outlines a logical workflow for identifying and resolving the source of a thiol odor in the laboratory.
Caption: Workflow for troubleshooting the source of thiol odors.
Experimental Workflow: Decontamination of Thiol-Contaminated Glassware
This diagram illustrates the standard operating procedure for safely neutralizing and cleaning glassware after use with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cpchem.com [cpchem.com]
- 7. cpchem.com [cpchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | 2935-90-2 [chemicalbook.com]
- 10. H2S & Mercaptan Odor Control Chemicals – Vapor Technologies [vapor-tech.net]
Technical Support Center: Methyl Methacrylate (MMA) Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl methacrylate (B99206) (MMA) polymerizations.
Frequently Asked Questions (FAQs)
Q1: Why is my MMA polymerization not initiating or proceeding very slowly?
A1: Several factors can inhibit or slow down MMA polymerization:
-
Presence of Inhibitors: MMA is commonly supplied with inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent premature polymerization during storage. These inhibitors must be removed or overcome for the polymerization to proceed efficiently.
-
Insufficient Initiator Concentration: The concentration of the initiator is a critical factor. An inadequate amount of initiator will result in a low concentration of primary radicals, leading to a slow initiation rate.
-
Low Temperature: The rate of decomposition of most radical initiators is temperature-dependent. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to start the polymerization.
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxide radicals, which do not effectively continue the polymerization chain.
-
Impurities: Other impurities, such as water, can also affect the polymerization kinetics.
Q2: The resulting poly(methyl methacrylate) (PMMA) has bubbles or voids. How can I prevent this?
A2: Bubble formation, a common issue in bulk polymerization, can be caused by:
-
Monomer Boiling: The polymerization of MMA is highly exothermic. The heat generated can raise the temperature of the reaction mixture above the boiling point of MMA (101°C), causing the formation of monomer vapor bubbles.
-
Dissolved Gases: Dissolved gases, like nitrogen or oxygen, can be expelled from the solution as the viscosity of the reaction medium increases, leading to bubble formation. Degassing the monomer and other reagents before polymerization is crucial to prevent this.
-
Shrinkage: A significant volume contraction (up to 21%) occurs during the polymerization of MMA to PMMA. If the polymerization is not well-controlled, this shrinkage can create voids in the final polymer.
Q3: The molecular weight of my PMMA is inconsistent between batches. What could be the cause?
A3: Inconsistent molecular weight is a common challenge and can be attributed to:
-
Variations in Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. Therefore, even small variations in the amount of initiator can lead to significant differences in molecular weight.
-
Fluctuations in Temperature: Higher reaction temperatures generally lead to a higher initiation rate, which can result in the formation of a larger number of shorter polymer chains, thus lowering the average molecular weight.
-
Presence of Chain Transfer Agents: Impurities or intentionally added chain transfer agents can terminate growing polymer chains and initiate new ones, thereby reducing the average molecular weight.
-
Inhibitor Residues: Residual inhibitors or their byproducts can interfere with the polymerization process and affect the final molecular weight.
Q4: Is it always necessary to remove the inhibitor from MMA before polymerization?
A4: Not always. For some applications, the effect of the inhibitor can be overcome by using a slightly higher initiator concentration or by initiating the polymerization at a higher temperature. However, for controlled polymerizations or when highly reproducible results are required, it is best practice to remove the inhibitor. The presence of inhibitors can introduce an induction period at the beginning of the reaction and their by-products can potentially affect the properties of the final polymer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during MMA polymerization in a question-and-answer format.
Problem 1: Polymerization fails to initiate or is significantly delayed.
| Possible Cause | Suggested Solution |
| Inhibitor not removed | Remove the inhibitor by washing with an alkaline solution or by passing the monomer through an alumina (B75360) column. |
| Initiator inactive or insufficient | Use a fresh batch of initiator and ensure the correct concentration is used. Consider increasing the initiator concentration if some inhibition is expected. |
| Low reaction temperature | Increase the reaction temperature to ensure an adequate rate of initiator decomposition. |
| Oxygen inhibition | Degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. |
| Presence of impurities | Ensure all glassware is clean and dry. Use purified monomer and solvent. |
Problem 2: Polymerization is uncontrolled and proceeds too rapidly (autoacceleration or "gel effect").
| Possible Cause | Suggested Solution |
| High reaction temperature | Lower the initial reaction temperature and provide efficient heat dissipation (e.g., using a water or oil bath). |
| High initiator concentration | Reduce the initiator concentration. |
| Bulk polymerization | Consider switching to a solution or suspension polymerization method to better control the reaction exotherm. |
Problem 3: The final polymer has a low molecular weight or poor mechanical properties.
| Possible Cause | Suggested Solution | | :--- | High initiator concentration | Decrease the initiator concentration. | | High reaction temperature | Lower the reaction temperature. | | Presence of chain transfer agents | Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. |
Problem 4: The final polymer is opaque or yellow.
| Possible Cause | Suggested Solution |
| High reaction temperature | High temperatures can lead to side reactions and degradation of the polymer, causing discoloration. Lower the reaction temperature. |
| Presence of oxygen | Oxygen can lead to the formation of chromophoric groups. Ensure the reaction is carried out under an inert atmosphere. |
| Impurities in the monomer or initiator | Use high-purity reagents. |
Data Presentation
The following tables summarize the impact of key experimental parameters on the polymerization of MMA.
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on PMMA Properties
| BPO Concentration (wt%) | Setting Time (s) | Maximum Temperature (°C) | Compressive Strength (MPa) |
| 0.05 | 1620 | 45 | 85 |
| 0.1 | 1380 | 55 | 90 |
| 0.2 | 1200 | 68 | 95 |
| 0.3 | 1080 | 75 | 100 |
| 0.5 | 900 | 85 | 98 |
| 0.7 | 780 | 95 | 92 |
Data adapted from a study on bone cement polymerization and may vary depending on the specific reaction conditions.
Table 2: Influence of Temperature on MMA Polymerization
| Temperature (°C) | Polymerization Time (min) | Residual Monomer (%) |
| 30 | - | 4.6 |
| 60 | - | 3.3 |
| 70 | 180 | 2.5 |
| 100 | 60 | 0.8 |
| 100 | 720 | 0.07 |
This data is compiled from studies on denture base polymers and illustrates general trends.
Experimental Protocols
Protocol 1: Removal of Inhibitor from MMA using an Alumina Column
-
Prepare the column: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.
-
Pack the column: Add basic activated alumina to the column to create a bed of approximately 10-15 cm in height.
-
Equilibrate the column: Pass a small amount of fresh, inhibitor-free solvent (e.g., toluene (B28343) or dichloromethane) through the column.
-
Load the monomer: Carefully add the inhibited MMA to the top of the column.
-
Elute: Allow the MMA to pass through the alumina bed under gravity.
-
Collect the purified monomer: Collect the inhibitor-free MMA in a clean, dry flask.
-
Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it at low temperature (4°C) under an inert atmosphere and protected from light.
Protocol 2: Degassing of MMA by Inert Gas Sparging
-
Setup: Place the MMA in a reaction flask equipped with a magnetic stirrer.
-
Inert Gas Inlet: Insert a long needle or a gas dispersion tube connected to a source of inert gas (nitrogen or argon) into the monomer, ensuring the outlet is below the liquid surface.
-
Gas Outlet: Provide a vent for the displaced gas, for example, through a needle connected to an oil bubbler.
-
Sparging: Bubble the inert gas through the monomer for 20-30 minutes while stirring gently.
-
Blanket: After sparging, raise the gas inlet tube above the liquid surface to maintain a positive pressure of the inert gas over the monomer.
Mandatory Visualization
Technical Support Center: Methyl 3-mercaptopropionate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on Methyl 3-mercaptopropionate (B1240610) (M3MP) reaction kinetics. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of Methyl 3-mercaptopropionate in thiol-ene and Michael addition reactions?
A: As with most chemical reactions, increasing the temperature generally increases the rate of both thiol-ene and Michael addition reactions involving this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can promote side reactions and potentially lead to the degradation of reactants or products. The optimal temperature is a balance between achieving a desirable reaction rate and minimizing unwanted side reactions.
Q2: What are the typical temperature ranges for reactions involving this compound?
A: The optimal temperature range can vary significantly depending on the specific reaction (thiol-ene vs. Michael addition), the choice of catalyst, solvent, and the other reactants. For instance, the synthesis of M3MP via esterification is often carried out at reflux temperatures of 65-70 °C.[1][2] For thiol-ene and Michael addition "click" reactions, photo-initiated systems can often be run at room temperature, while thermally initiated reactions may require elevated temperatures to achieve a reasonable rate. Some base-catalyzed Michael additions are also performed at room temperature.
Q3: Can temperature influence the selectivity of reactions with this compound?
A: Yes, temperature can influence the selectivity of the reaction. In some cases, a decrease in temperature can lead to a decrease in the selectivity towards a specific product, suggesting that different reaction pathways (e.g., the desired addition versus a side reaction) may have different activation energies.[3] For example, at higher temperatures, the rate of side reactions such as disulfide formation (from the combination of two thiyl radicals) or homopolymerization of the 'ene' reactant might increase, reducing the yield of the desired thioether product.
Q4: What is the activation energy for reactions involving this compound, and how does it relate to temperature?
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | For thermally initiated reactions, ensure the temperature is high enough to overcome the activation energy barrier. Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress. |
| Inhibitor Presence | Oxygen can act as a radical scavenger and inhibit thiol-ene reactions. Ensure the reaction mixture is properly degassed with an inert gas (e.g., nitrogen or argon) before initiation. |
| Incorrect Stoichiometry | Verify the molar ratios of the thiol (M3MP) and the 'ene' or Michael acceptor. An imbalance can lead to unreacted starting material. |
| Inefficient Initiation | For photo-initiated reactions, check the wavelength and intensity of the UV source. For thermally initiated reactions, ensure the initiator is appropriate for the chosen temperature. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Disulfide Formation | This occurs when two thiyl radicals combine. This can be more prevalent at low 'ene' concentrations. Ensure an adequate concentration of the 'ene' reactant. |
| Homopolymerization of 'ene' | This is common with electron-poor alkenes like acrylates. Consider using a less reactive 'ene' or adjusting the stoichiometry to favor the thiol-ene addition. |
| Reversibility of Michael Addition | Anionic thiol-Michael reactions can be reversible at elevated temperatures.[5] If you suspect this, attempt the reaction at a lower temperature. |
Quantitative Data Summary
While comprehensive data on the temperature-dependent kinetics of this compound are limited, the following table provides a general overview of parameters for related thiol-Michael reactions. Researchers are encouraged to determine these values experimentally for their specific systems.
| Parameter | Value Range for Thiol-Michael Reactions | Significance |
| Activation Energy (Ea) | 28 - 108 kJ/mol[4] | Indicates the sensitivity of the reaction rate to temperature changes. |
| Propagation/Chain-Transfer Rate Constant Quotient (kp/kCT) | ~0.15 (for a specific system)[6] | This ratio influences the overall reaction kinetics and can be temperature-dependent. |
Experimental Protocols
Protocol 1: Kinetic Analysis of a Thiol-Ene Reaction using 1H NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of a photo-initiated thiol-ene reaction between this compound and an alkene at different temperatures.
Materials:
-
This compound (M3MP)
-
Alkene reactant (e.g., an allyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
UV lamp (365 nm)
-
NMR spectrometer with variable temperature control
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of M3MP, the alkene, and the photoinitiator in the deuterated solvent. A typical concentration is 0.1 M for each reactant and 1-5 mol% for the initiator.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initial Spectrum: Acquire a 1H NMR spectrum at the desired temperature before UV irradiation (t=0).
-
Initiation and Monitoring:
-
Place the NMR tube under the UV lamp at a fixed distance.
-
At specific time intervals (e.g., every 5, 10, or 15 minutes), remove the tube from the UV source and quickly acquire a 1H NMR spectrum.
-
Repeat this process until the reaction appears complete (no further change in the spectra).
-
-
Data Analysis:
-
Identify characteristic peaks for the reactants (e.g., the thiol proton of M3MP around 1.6 ppm and the vinyl protons of the alkene) and the product (e.g., new signals corresponding to the thioether).
-
Integrate the peaks at each time point to determine the concentration of reactants and products.
-
Plot the concentration of a reactant versus time to determine the reaction rate.
-
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to determine the effect of temperature on the reaction rate constant.
-
Arrhenius Plot: Plot ln(k) versus 1/T (where k is the rate constant and T is the absolute temperature) to determine the activation energy (Ea).
Protocol 2: Kinetic Analysis of a Base-Catalyzed Michael Addition using FTIR Spectroscopy
This protocol describes a method for monitoring the kinetics of a base-catalyzed Michael addition between this compound and an α,β-unsaturated carbonyl compound using in-situ FTIR spectroscopy.
Materials:
-
This compound (M3MP)
-
α,β-unsaturated carbonyl compound (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Reaction vessel equipped with an in-situ FTIR probe and temperature control
Procedure:
-
System Setup: Set up the reaction vessel with the in-situ FTIR probe and ensure it is clean and dry. Calibrate the instrument according to the manufacturer's instructions.
-
Reactant Loading: In an inert atmosphere (e.g., under nitrogen), add the solvent, M3MP, and the α,β-unsaturated carbonyl compound to the reaction vessel.
-
Temperature Equilibration: Bring the reaction mixture to the desired temperature and allow it to stabilize.
-
Background Spectrum: Collect a background FTIR spectrum of the reaction mixture before adding the catalyst.
-
Initiation and Monitoring:
-
Inject the base catalyst into the reaction mixture to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactants and products. Key peaks to monitor include the S-H stretch of M3MP (around 2570 cm-1) and the C=C stretch of the acrylate (B77674) (around 1635 cm-1).
-
Plot the absorbance of a key reactant peak versus time to generate a kinetic profile.
-
-
Temperature Variation: Conduct the experiment at various temperatures to determine the temperature dependence of the reaction rate.
-
Kinetic Modeling: Use the collected data to determine the reaction order and calculate the rate constants at different temperatures. An Arrhenius plot can then be constructed to find the activation energy.
Visualizations
Caption: General experimental workflow for kinetic analysis.
Caption: Logical relationship of temperature effects.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 2935-90-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Photoinitiated Thiol–Michael Addition Reactions IADR Abstract Archives [iadr.abstractarchives.com]
Technical Support Center: Methyl 3-mercaptopropionate (M3MP) in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Methyl 3-mercaptopropionate (B1240610) (M3MP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Methyl 3-mercaptopropionate (M3MP) in water?
There are conflicting reports regarding the solubility of M3MP in water, with some sources describing it as soluble and others as insoluble or having negligible solubility.[1][2][3][4][5][6] One estimated value for its aqueous solubility is approximately 20.47 g/L at 25°C.[7] This discrepancy may arise from variations in experimental conditions, such as temperature, pH, and the purity of the M3MP. Given this variability, it is recommended to experimentally determine the solubility under your specific conditions.
Q2: My M3MP is not dissolving in water. What are the potential reasons?
Several factors could contribute to the apparent insolubility of M3MP:
-
pH of the Aqueous Medium: The solubility of compounds containing ionizable groups can be significantly influenced by pH. Although M3MP's ester group is not readily ionizable, the thiol group has a predicted pKa of approximately 9.17.[1][3] At pH values around and above the pKa, the thiol group can deprotonate, potentially increasing its aqueous solubility. The solubility of the parent compound, 3-mercaptopropionic acid, is known to be pH-dependent.[8]
-
Chemical Degradation: M3MP contains a thiol group, which is susceptible to oxidation, and an ester group that can undergo hydrolysis.[9][10] These degradation processes can lead to the formation of new, potentially less soluble species, which might be mistaken for poor solubility of the parent compound.
-
Temperature: The temperature of the solvent can affect the solubility of most compounds. Ensure your dissolution experiments are conducted at a controlled and recorded temperature.
-
Purity of M3MP: Impurities in the M3MP sample could affect its solubility.
Q3: How can I improve the solubility of M3MP in my aqueous formulation?
Several strategies can be employed to enhance the solubility of M3MP:
-
pH Adjustment: Modifying the pH of the aqueous medium can influence the ionization state of the thiol group and potentially improve solubility. For basic compounds, lowering the pH can increase solubility, and for acidic compounds, increasing the pH can have the same effect. Given the acidic nature of the thiol proton, increasing the pH to a value closer to or above the pKa (around 9.17) may enhance solubility. However, be mindful that alkaline conditions can also promote ester hydrolysis.
-
Co-solvents: The use of water-miscible organic co-solvents is a common technique to increase the solubility of sparingly soluble compounds. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). Systematic studies are required to determine the optimal co-solvent and its concentration.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific formulation requirements.
-
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| M3MP forms an insoluble precipitate upon addition to water. | pH of the medium is not optimal for solubility. | Adjust the pH of the aqueous solution. For M3MP, cautiously increasing the pH towards its pKa might improve solubility. Monitor for any signs of degradation. |
| The concentration of M3MP exceeds its solubility limit. | Prepare a saturated solution and determine the actual solubility under your experimental conditions. Consider using co-solvents or other solubilization techniques if a higher concentration is required. | |
| The solution becomes cloudy or changes color over time. | Oxidation of the thiol group to form disulfides. | Degas the solvent to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to the formulation, if compatible. |
| Hydrolysis of the ester group. | Control the pH of the solution. Ester hydrolysis is typically catalyzed by acid or base. Maintaining a pH closer to neutral may slow down this process. | |
| Inconsistent results in biological assays. | Degradation of M3MP in the aqueous assay medium. | Perform stability studies of M3MP in your specific assay buffer. Analyze samples at different time points using a suitable analytical method (e.g., HPLC) to quantify the parent compound. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of M3MP to a known volume of the aqueous medium (e.g., purified water, buffer) in a sealed container.
-
Agitate the container at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no undissolved particles are transferred. Centrifugation or filtration (using a filter compatible with M3MP) can be used.
-
Quantify the concentration of M3MP in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[11][12]
-
The determined concentration represents the equilibrium solubility of M3MP in that specific medium and temperature.
Protocol 2: Preliminary Assessment of M3MP Stability in Aqueous Media
-
Prepare a solution of M3MP in the desired aqueous medium at a known concentration below its solubility limit.
-
Divide the solution into several aliquots in sealed containers.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the remaining M3MP and detect any potential degradation products.
-
A decrease in the concentration of M3MP over time indicates instability under those storage conditions.
Visualizations
Caption: Troubleshooting workflow for M3MP solubility issues.
Caption: Experimental workflow for assessing M3MP solubility and stability.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 2935-90-2 [chemicalbook.com]
- 3. This compound CAS#: 2935-90-2 [m.chemicalbook.com]
- 4. This compound | 2935-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. cpchem.com [cpchem.com]
- 7. This compound, 2935-90-2 [thegoodscentscompany.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. nbinno.com [nbinno.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and disposal of Methyl 3-mercaptopropionate waste
This technical support center provides best practices for the handling and disposal of Methyl 3-mercaptopropionate (B1240610) waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Methyl 3-mercaptopropionate?
A1: this compound is a combustible liquid that is toxic if swallowed and fatal if inhaled.[1][2] It can also cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1][3] A significant characteristic is its strong, unpleasant stench.[3]
Q2: What immediate actions should be taken in case of skin or eye contact?
A2: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] Seek immediate medical attention for significant exposures or if irritation persists.[3]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: No, you should not dispose of this compound waste down the drain. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][3] All waste containing this chemical should be treated as hazardous waste.[1]
Q4: How can the strong odor of this compound be minimized in the laboratory?
A4: To minimize the odor, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Keep containers tightly closed when not in use.[1] Any equipment or glassware that comes into contact with the chemical should be decontaminated promptly using a bleach solution to oxidize the thiol.
Troubleshooting Guides
Problem: A persistent foul odor is present in the lab, even after cleaning up a small spill.
-
Possible Cause: Residual contamination on surfaces or equipment. Thiols have a very low odor threshold.
-
Solution:
-
Ensure the initial spill was properly cleaned with an inert absorbent material.[1]
-
Wipe down the affected area and any potentially contaminated equipment with a fresh 10% bleach solution.
-
Place all cleaning materials, including gloves and absorbent pads, in a sealed plastic bag and dispose of them as hazardous waste.
-
If the odor persists, increase ventilation in the area.
-
Problem: The designated hazardous waste container for this compound is emitting a strong odor.
-
Possible Cause: The container may not be properly sealed, or the waste has not been neutralized.
-
Solution:
-
Working within a chemical fume hood, ensure the container cap is tightly secured.
-
For liquid waste, consider neutralizing it with a bleach solution before adding it to the waste container (see Experimental Protocol below).
-
If the container itself is contaminated on the outside, wipe it down with a bleach solution.
-
Ensure the waste container is stored in a well-ventilated, designated hazardous waste accumulation area.
-
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈O₂S |
| Molecular Weight | 120.17 g/mol [4][5] |
| Boiling Point | 54-55 °C at 14 mmHg[4] |
| Density | 1.085 g/mL at 25 °C[4] |
| Flash Point | 67 °C (152.6 °F) - closed cup[4] |
| Solubility | Insoluble in water |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 194 mg/kg[1] |
| LC50 | Rat | Inhalation | 1.8 - 2.11 mg/L (4 h)[1] |
| LD50 | Rabbit | Dermal | 1,903.7 mg/kg[1] |
Chemical Incompatibility
| Incompatible Materials |
| Strong oxidizing agents[3] |
| Strong bases[3] |
| Reducing agents |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol describes the process for neutralizing small quantities of this compound waste using a sodium hypochlorite (B82951) (bleach) solution to oxidize the malodorous thiol group.
Materials:
-
This compound waste
-
Standard household bleach (approximately 5-8% sodium hypochlorite)
-
Sodium thiosulfate (B1220275) solution (for quenching excess bleach)
-
pH indicator strips
-
Appropriate glass waste container
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
Procedure:
-
Work in a Fume Hood: Perform all steps of this procedure in a certified chemical fume hood to avoid inhalation of vapors.
-
Prepare Bleach Solution: In a suitable glass container, prepare a 10% aqueous solution of bleach.
-
Slow Addition of Waste: Slowly and with stirring, add the this compound waste to the bleach solution. A general rule of thumb is to use a significant excess of the bleach solution (e.g., a 10:1 volume ratio of bleach solution to thiol waste). The reaction can be exothermic, so slow addition is crucial.
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol. The characteristic odor should dissipate.
-
Quench Excess Bleach (Optional but Recommended): Slowly add a sodium thiosulfate solution to the mixture to neutralize any remaining bleach.
-
Check pH: Use a pH strip to check the pH of the solution. Neutralize if necessary by adding appropriate acid or base.
-
Dispose as Hazardous Waste: Even after neutralization, the resulting solution should be disposed of as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container.
Visualizations
References
Technical Support Center: Enhancing the Efficiency of Methyl 3-mercaptopropionate as a Chain Transfer Agent
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted answers to common questions and troubleshooting assistance for challenges encountered during polymerization experiments utilizing Methyl 3-mercaptopropionate (B1240610) (M3MP) as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Methyl 3-mercaptopropionate (M3MP) in polymerization?
A1: this compound serves as a chain transfer agent (CTA) in free-radical polymerization. Its main function is to control the molecular weight and narrow the molecular weight distribution (polydispersity) of the resulting polymers.[1][2] During polymerization, the growing polymer chain abstracts a hydrogen atom from the thiol group (-SH) of M3MP, which terminates the growth of that chain and initiates a new one.[3] This process effectively regulates the average molecular weight of the polymer.
Q2: How does the concentration of M3MP affect the properties of the final polymer?
A2: Increasing the concentration of M3MP leads to a decrease in the average molecular weight of the polymer.[1][4] This is because a higher concentration of the CTA increases the probability of chain transfer events, resulting in the formation of a larger number of shorter polymer chains. Consequently, this also leads to a narrower molecular weight distribution, as indicated by a lower polydispersity index (PDI or HI).[2]
Q3: What is the typical chain transfer constant (Ctr) for M3MP?
Q4: Is M3MP suitable for controlled radical polymerization techniques like RAFT?
A4: Yes, thiols like this compound can be utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity. In some RAFT systems, thiols can act as chain transfer agents to further control molecular weight.
Q5: What are the key parameters to consider when designing an experiment to optimize polymerization with M3MP?
A5: The key parameters to consider are:
-
Monomer to CTA Ratio: This is the most critical factor influencing the final molecular weight and polydispersity of the polymer.[1]
-
Initiator to CTA Ratio: This ratio affects the rate of polymerization and the number of polymer chains.
-
Temperature: Temperature influences the rates of initiation, propagation, and chain transfer.[6]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the chain transfer constant.
-
Purity of Reagents: Impurities in the monomer, solvent, or CTA can inhibit or retard the polymerization.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected molecular weight and broad polydispersity. | 1. Insufficient M3MP Concentration: The amount of M3MP is too low to effectively control chain growth. 2. Oxidation of M3MP: The thiol group (-SH) can oxidize to form a disulfide (-S-S-), which is inactive as a chain transfer agent. This can occur due to the presence of oxygen. 3. Incorrect Initiator Concentration: A lower than expected initiator concentration can lead to fewer growing chains and thus higher molecular weight. | 1. Increase M3MP Concentration: Systematically increase the molar ratio of M3MP to monomer. 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) before and during polymerization. Use freshly purified monomers and solvents. 3. Verify Initiator Concentration: Double-check calculations and ensure accurate measurement of the initiator. |
| Lower than expected molecular weight. | 1. Excessive M3MP Concentration: Too much M3MP will lead to a high frequency of chain transfer events. 2. Presence of Other Transfer Agents: Impurities in the solvent or monomer may also be acting as chain transfer agents. | 1. Decrease M3MP Concentration: Reduce the molar ratio of M3MP to monomer. 2. Purify Reactants: Ensure high purity of the monomer and solvent. |
| Slow polymerization rate (retardation). | 1. High M3MP Concentration: While primarily a CTA, very high concentrations of thiols can sometimes retard polymerization. 2. Reactivity of the Thiyl Radical: The thiyl radical formed from M3MP may be slow to re-initiate polymerization with the specific monomer being used. | 1. Optimize M3MP Concentration: Find a balance between molecular weight control and polymerization rate. 2. Adjust Temperature or Initiator: Increasing the temperature or initiator concentration can help to increase the overall rate of polymerization. |
| Inconsistent results between batches. | 1. Variable Purity of M3MP: The purity of the M3MP may vary between batches, with different levels of the inactive disulfide form. 2. Inconsistent Degassing: Variations in the efficiency of oxygen removal. 3. Temperature Fluctuations: Poor temperature control of the reaction vessel. | 1. Standardize M3MP Source and Purity: Use M3MP from a reliable source and consider verifying its purity. 2. Standardize Degassing Procedure: Use a consistent method and duration for degassing. 3. Ensure Precise Temperature Control: Use a reliable and calibrated heating system. |
| Formation of insoluble polymer (gelation). | 1. Presence of Difunctional Impurities: Impurities in the monomer or M3MP could lead to crosslinking. 2. Chain Transfer to Polymer: At high monomer conversions, chain transfer to the polymer backbone can occur, leading to branching and potentially gelation. | 1. Purify Reactants: Ensure high purity of all reaction components. 2. Limit Monomer Conversion: Stop the polymerization at a lower conversion before significant chain transfer to the polymer occurs. |
Quantitative Data
Table 1: Effect of 3-Mercaptopropionate Esters on Polymer Properties in Emulsion Polymerization of Acrylic Monomers.
| Chain Transfer Agent | Moles of CTA per 100 moles Monomer | Weight-Average Molecular Weight (Mw x 103 g/mol ) | Number-Average Molecular Weight (Mn x 103 g/mol ) | Polydispersity Index (HI/PDI) |
| None | 0 | Insoluble | - | - |
| This compound | 4.0 | 3.0 | 1.8 | 1.71 |
| Butyl 3-mercaptopropionate | 4.0 | 3.1 | 1.5 | 1.85 |
| iso-Octyl 3-mercaptopropionate | 4.0 | 3.0 | 1.7 | 1.74 |
| 1-Hexanethiol | 4.0 | 3.3 | 1.7 | 1.83 |
| tert-Dodecylmercaptan | 4.0 | 4.0 | 2.1 | 1.90 |
Data adapted from US Patent 4,593,081.[2] The patent uses the term "HI" (Heterogeneity Index), which is equivalent to PDI.
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA) using M3MP
This protocol provides a general procedure for the emulsion polymerization of MMA to control molecular weight using this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (M3MP)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Assemble a four-necked round-bottom flask with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
Aqueous Phase Preparation: Add deionized water and SDS to the flask. Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen while stirring.
-
Monomer/CTA Mixture: In a separate vessel, dissolve the desired amount of M3MP in the MMA monomer.
-
Emulsification: Add the monomer/M3MP mixture to the reaction flask and stir vigorously to form a stable emulsion.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 70°C). Once the temperature is stable, add the KPS initiator, dissolved in a small amount of deoxygenated deionized water.
-
Polymerization: Allow the reaction to proceed for the desired time under a continuous nitrogen purge.
-
Termination: Cool the reactor to room temperature and expose the contents to air to quench the polymerization.
-
Characterization: The resulting polymer latex can be analyzed for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Protocol 2: Solution Polymerization of Styrene (B11656) using M3MP
This protocol outlines a general procedure for the solution polymerization of styrene with M3MP as the chain transfer agent.
Materials:
-
Styrene, inhibitor removed
-
This compound (M3MP)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the styrene, toluene, and the desired amount of M3MP.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with nitrogen or argon. Add the AIBN initiator.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Drying and Characterization: Filter the precipitated polymer and dry it under vacuum to a constant weight. Analyze the molecular weight and polydispersity by GPC.
Visualizations
Caption: Mechanism of chain transfer with this compound.
Caption: General experimental workflow for polymerization using M3MP.
Caption: Troubleshooting logic for high molecular weight issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
Avoiding impurities in the synthesis of Methyl 3-mercaptopropionate
Technical Support Center: Synthesis of Methyl 3-mercaptopropionate (B1240610)
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of Methyl 3-mercaptopropionate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common synthesis routes for this compound?
There are two primary methods for synthesizing this compound:
-
Esterification of 3-mercaptopropionic acid with methanol (B129727): This is a classic acid-catalyzed esterification reaction.[1]
-
Addition of hydrogen sulfide (B99878) (H₂S) to methyl acrylate (B77674): This route involves the reaction of H₂S with an acrylic acid ester, often in the presence of a catalyst.[2][3]
Q2: I am seeing a significant amount of unreacted 3-mercaptopropionic acid in my final product after esterification. What could be the cause?
This is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion. Traditional methods can require long reaction times, sometimes up to 15 hours at reflux (65-70 °C) when using catalysts like concentrated sulfuric acid.[1][4]
-
Equilibrium: Esterification is a reversible reaction. The water generated as a byproduct can shift the equilibrium back towards the reactants.
-
Insufficient Catalyst: The amount of acid catalyst might be insufficient to drive the reaction forward effectively.
Troubleshooting Steps:
-
Increase Reaction Time: Ensure the reaction is running for a sufficient duration.
-
Remove Water: Use a technique to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by employing reactive distillation technology, which separates the product and water from the reaction system in real-time.[4]
-
Optimize Catalyst Concentration: For traditional methods, a catalyst concentration of 2-5% concentrated sulfuric acid is often used.[4] For other catalysts, refer to the specific protocol.
Q3: My product is contaminated with a high-boiling point impurity. What is it likely to be and how can I avoid it?
A common high-boiling point impurity is dimethyl thiodipropionate , also known as bis(2-(methoxycarbonyl)ethyl) sulfide. This impurity can form, particularly in the synthesis route involving methyl acrylate. It arises from the reaction of the desired product, this compound, with another molecule of methyl acrylate.
Strategies to Minimize Dimethyl Thiodipropionate Formation:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. An excess of hydrogen sulfide relative to methyl acrylate can help to minimize the formation of this byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Some processes use specific basic resins to improve the reaction's efficiency and reduce side reactions.[3]
-
Temperature Control: Running the reaction at an optimal temperature can help favor the formation of the desired product over side products.
Q4: After synthesis via the esterification route, my product is acidic. How do I remove the acid catalyst and unreacted acid?
Post-reaction, the crude product will be acidic due to the catalyst (e.g., sulfuric acid) and any unreacted 3-mercaptopropionic acid.
Purification Protocol:
-
Evaporate Excess Methanol: After the reaction, remove the excess methanol, often by evaporation.[1]
-
Water Washing (Deacidification): Wash the crude product with a large amount of deionized water. This process is repeated until the pH of the water wash is near neutral.[1][4]
-
Final Purification: The final product is typically purified by reduced pressure distillation.[1][4]
Q5: Can I improve the efficiency and purity of my synthesis?
Yes, modern techniques like reactive distillation can significantly improve both efficiency and purity. This method combines the chemical reaction and the separation of products in a single unit. By continuously removing water and the this compound product from the reaction zone, the reaction equilibrium is shifted towards the product side, leading to shorter reaction times and higher yields.[4] One study using reactive distillation reported a purity of 99.11% for this compound.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from different synthesis methods.
Table 1: Traditional Esterification Reaction Conditions
| Parameter | Value | Reference |
| Catalyst | Concentrated Sulfuric Acid | [1][4] |
| Catalyst Conc. | 2% - 5% | [4] |
| Reaction Temp. | 65-70 °C (Reflux) | [1][4] |
| Reaction Time | ~15 hours | [1][4] |
Table 2: Microchannel Reactor Esterification
| Parameter | Value | Reference |
| Reactant Molar Ratio (3-MPA:Methanol) | 1:3 | [1] |
| Reaction Temperature | 50 °C | [1] |
| Residence Time | 10 seconds | [1] |
| Yield | 94.6% | [1] |
Table 3: Reactive Distillation Parameters
| Parameter | Value | Reference |
| Reaction Section Temp. | 50-100 °C | [4] |
| Pressure | 0.05-1.0 MPa | [4] |
| Tower Top Reflux Ratio | 3:1 - 7:1 | [4] |
| Purity of Final Product | 99.11% | [4] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Esterification
-
Reaction Setup: In an inert atmosphere, charge a reactor with 3-mercaptopropionic acid, methanol, and 2-5% concentrated sulfuric acid as a catalyst.[1][4]
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for about 15 hours.[1][4]
-
Methanol Removal: After the reaction is complete, cool the mixture and evaporate the excess methanol.[1][4]
-
Neutralization: Add a significant volume of deionized water to the crude product and mix thoroughly. Separate the organic layer. Repeat the water wash until the pH of the aqueous layer is close to neutral.[1][4]
-
Purification: Purify the washed organic layer by distillation under reduced pressure to obtain pure this compound.[1][4]
Protocol 2: Synthesis using a Microchannel Reactor
-
Reactant Preparation: Prepare separate solutions of methanol and a mixture of 3-mercaptopropionic acid with a suitable catalyst.[1]
-
Pumping: Pump the methanol and the 3-mercaptopropionic acid/catalyst mixture into a microchannel reactor. Adjust the feed speed to maintain a molar ratio of 1:3 (3-mercaptopropionic acid to methanol).[1]
-
Reaction: Maintain the reactor temperature at 50°C. The residence time in the reactor is approximately 10 seconds.[1]
-
Separation: Allow the reaction mixture exiting the reactor to stand and stratify.[1]
-
Purification: Separate the upper organic layer and purify by distillation to yield this compound.[1]
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 4. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Methyl 3-Mercaptopropionate as a Chain Transfer Agent in Radical Polymerization
In the landscape of polymer synthesis, precise control over molecular weight and its distribution is paramount for tailoring the end-use properties of polymeric materials. This is of particular importance in the development of advanced materials for biomedical and pharmaceutical applications. Chain transfer agents (CTAs) are crucial additives in free-radical polymerization that enable this control. Among the various CTAs available, thiol-based compounds are widely utilized for their efficiency. This guide provides an objective comparison of Methyl 3-mercaptopropionate (B1240610) (M3MP) with other common chain transfer agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their polymerization needs.
Mechanism of Action: The Role of Chain Transfer Agents
Chain transfer is a competitive reaction during polymerization where the activity of a growing polymer radical is transferred to another molecule, the chain transfer agent. This process terminates the growth of one polymer chain and initiates a new one, thereby regulating the overall molecular weight of the polymer. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value signifies a more efficient CTA, allowing for greater molecular weight control at lower concentrations.[1]
Performance Comparison of Chain Transfer Agents
The selection of a CTA is highly dependent on the specific monomer system, desired polymer characteristics, and polymerization conditions.[2] Mercaptans, or thiols, are a prominent class of conventional CTAs.[3] This section compares the performance of M3MP and its analogs with other widely used thiol-based CTAs, such as n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM).
Quantitative Performance Data
The following tables summarize the chain transfer constants and the impact on polymer molecular weight and polydispersity index (PDI) for various CTAs in different monomer systems. It is important to note that direct, comprehensive comparative data for M3MP is limited in publicly available literature. Therefore, data for structurally similar 3-mercaptopropionate esters are included as representative estimates.[4]
Table 1: Chain Transfer Constants (Ctr) of Various Thiol-Based CTAs
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| iso-Octyl 3-mercaptopropionate | Styrene | 70 | > 1 (Effective value)[1] |
| iso-Octyl 3-mercaptopropionate | Methyl Methacrylate (MMA) | 70 | 0.4[5] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.6[1] |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 1.25[6] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.0[1] |
| tert-Dodecyl Mercaptan (TDM) | Methyl Methacrylate (MMA) | 60 | 1.36[6] |
| n-Octyl Mercaptan | Styrene | 50 | 19[1] |
| Ethyl Thioglycolate | Methyl Acrylate | 50 | 1.57[1] |
Table 2: Comparative Performance in Emulsion Polymerization of Acrylic Monomers *
| Chain Transfer Agent | Concentration (mol% to monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| None | 0 | Insoluble (very high MW) | Insoluble (very high MW) | - |
| Methyl 3-mercaptopropionate | 4.0 | 3,000 | 5,130 | 1.71[7] |
| Butyl 3-mercaptopropionate | 4.0 | 3,100 | 5,515 | 1.85[7] |
| iso-Octyl 3-mercaptopropionate | 4.0 | 3,000 | 5,220 | 1.74[7] |
| 1-Hexanethiol | 4.0 | 3,300 | 6,039 | 1.83[7] |
| tert-Dodecylmercaptan | 4.0 | 4,000 | 7,600 | 1.90[7] |
*Data from emulsion polymerization of a mixture of ethyl acrylate, methyl methacrylate, and methacrylic acid.[7]
From the data, it is evident that 3-mercaptopropionate esters, including M3MP, are highly effective CTAs, capable of significantly reducing the molecular weight of the resulting polymers.[7] Notably, they consistently produce polymers with a lower Polydispersity Index (PDI) compared to other thiols under similar conditions, indicating the formation of more uniform polymer chains.[4][7] This is a significant advantage in applications where precise control over polymer properties is critical. Furthermore, mercaptopropionate esters are reported to be less odorous and have a lower environmental impact compared to some long-chain alkyl mercaptans.[5]
Experimental Protocols
To ensure reproducibility and facilitate the direct comparison of different CTAs, detailed experimental methodologies are crucial.
Emulsion Polymerization of Acrylic Monomers
This protocol describes a typical batch emulsion polymerization process for acrylic monomers, which can be adapted to compare the efficacy of different CTAs.
Materials:
-
Monomers (e.g., ethyl acrylate, methyl methacrylate, methacrylic acid)
-
Chain Transfer Agent (e.g., this compound, n-dodecyl mercaptan)
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium bicarbonate)
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and temperature control, add deionized water, emulsifier, and buffer.
-
Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
In a separate beaker, mix the monomers and the desired amount of the chain transfer agent.
-
Add the monomer/CTA mixture to the reaction vessel and stir to form an emulsion.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C).
-
Dissolve the initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at a constant temperature and stirring rate for a predetermined duration (e.g., 4 hours).
-
Cool the reactor to room temperature to terminate the reaction.
-
The resulting polymer latex is then characterized for molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC).[8]
Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant (Ctr) can be determined experimentally using the Mayo method.[9] This involves conducting a series of polymerizations at low monomer conversion (<10%) with varying concentrations of the CTA.
Procedure:
-
Perform a series of polymerizations with different molar ratios of [CTA]/[Monomer].
-
Determine the number-average degree of polymerization (DPn) of the resulting polymers using GPC.
-
Plot 1/DPn versus [CTA]/[Monomer].
-
The slope of the resulting linear plot is the chain transfer constant (Ctr).
Visualizing Polymerization and Chain Transfer
The following diagrams illustrate the key processes involved in radical polymerization and the mechanism of chain transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkema.com [arkema.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of Methyl 3-mercaptopropionate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Methyl 3-mercaptopropionate (B1240610) purity against alternative analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their analytical needs.
Introduction
Methyl 3-mercaptopropionate is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Ensuring its purity is paramount for the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[3][4][5] This guide details a comprehensive approach to validating the purity of this compound using GC-MS and compares its performance with High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods: GC-MS vs. HPLC
The choice of analytical technique for purity assessment depends on several factors, including the analyte's properties, the nature of potential impurities, and the desired sensitivity and selectivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection.[3][5] | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, fluorescence). |
| Sample Volatility | Requires volatile or derivatized analytes. This compound is sufficiently volatile for direct analysis. | Suitable for non-volatile and thermally labile compounds. Direct analysis is possible. |
| Derivatization | Not typically required for this compound, but can be used for related thiols to enhance sensitivity. | Generally not required, but can be used to enhance detection. |
| Sensitivity | High sensitivity, often in the ng/mL to pg/mL range, especially with Selected Ion Monitoring (SIM).[3] | Sensitivity is detector-dependent. UV detection may have higher limits of detection (µg/mL range) without derivatization.[3] |
| Selectivity | High selectivity due to mass-based detection, allowing for confident peak identification.[3] | Selectivity depends on the column and detector. Co-elution can be a challenge with UV detection in complex matrices.[3] |
| Speed | Runtimes can be relatively short for volatile compounds. | Runtimes can be shorter, especially with modern UPLC systems. |
| Cost & Complexity | Higher initial instrument cost and complexity.[3] | Lower initial instrument cost and is generally less complex to operate.[3] |
Potential Impurities in this compound
Based on common synthesis methods, such as the esterification of 3-mercaptopropionic acid with methanol (B129727) or the reaction of methyl acrylate (B77674) with hydrogen sulfide, potential impurities may include:[1][6]
-
Starting Materials: 3-Mercaptopropionic acid, Methanol, Methyl acrylate.
-
By-products: Dimethyl thiodipropionate.
-
Solvents: Toluene (if used as a water-carrying agent in esterification).
Experimental Protocols
GC-MS Method for Purity Validation
This protocol outlines a standard method for the determination of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of certified reference this compound in the same solvent, ranging from 0.01 mg/mL to 2 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be performed using the calibration curves generated from the standards.
HPLC Method (Alternative)
1. Sample Preparation:
-
Prepare samples and standards as described for the GC-MS method, using a mobile phase compatible solvent (e.g., Methanol:Water mixture).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
Data Presentation
Table 1: GC-MS Purity Validation Data (Hypothetical)
| Sample Lot | This compound Purity (%) | 3-Mercaptopropionic Acid (%) | Dimethyl thiodipropionate (%) | Unknown Impurities (%) |
| Lot A | 99.85 | 0.05 | 0.08 | 0.02 |
| Lot B | 99.52 | 0.15 | 0.25 | 0.08 |
| Lot C | 98.90 | 0.45 | 0.55 | 0.10 |
Table 2: Comparison of Method Performance Parameters (Hypothetical)
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.001% | 0.01% |
| Limit of Quantification (LOQ) | 0.003% | 0.03% |
| Precision (RSD%) | < 1.0% | < 2.0% |
| Accuracy (Recovery %) | 98-102% | 97-103% |
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. prepchem.com [prepchem.com]
A Comparative Analysis of Thiol-Ene Reaction Rates: The Influence of Thiol Structure
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction has emerged as a powerful tool in chemical synthesis and materials science, prized for its efficiency, selectivity, and mild reaction conditions. A key factor influencing the kinetics of this "click" reaction is the structure of the thiol reactant. This guide provides an objective comparison of thiol-ene reaction rates for primary, secondary, and tertiary thiols, supported by experimental data and detailed protocols to aid in the selection of reactants and optimization of reaction conditions.
Influence of Thiol Substitution on Reaction Kinetics
The substitution pattern of the thiol—whether it is primary (1°), secondary (2°), or tertiary (3°)—profoundly impacts the rate of the thiol-ene reaction. This effect is primarily attributed to steric hindrance around the sulfur atom, which affects both the propagation and chain-transfer steps of the radical-mediated reaction mechanism.
Experimental evidence consistently demonstrates a decrease in polymerization rate with increased substitution of the thiol.[1] In some cases, the polymerization rate can decrease by as much as a factor of 10 when moving from a primary to a tertiary thiol.[1] This trend is a critical consideration in applications where rapid reaction kinetics are paramount.
Quantitative Comparison of Thiol-Ene Polymerization Rates
The following table summarizes the relative polymerization rates and final conversions for different thiol structures in a thiol-ene reaction with an 'ene'. The data is based on studies monitoring the reaction kinetics using Fourier-transform infrared (FT-IR) spectroscopy.
| Thiol Type | Example Thiol Monomer | Relative Polymerization Rate (Normalized) | Final Thiol Conversion (%) | Reference |
| Primary (1°) | Pentaerythritol tetrakis(3-mercaptopropionate) | 1.00 | ~95-100 | Bowman et al., 2020 |
| Secondary (2°) | Pentaerythritol tetrakis(3-mercaptobutyrate) | ~0.1 - 0.5 | ~80-90 | Bowman et al., 2020 |
| Tertiary (3°) | Trimethylolpropane tris(3-mercapto-3-methylbutanoate) | ~0.1 | ~70-80 | Bowman et al., 2020 |
Note: Relative polymerization rates are estimations derived from graphical data presented in the referenced literature and are intended for comparative purposes. Actual rates will vary depending on the specific 'ene' reactant, initiator, and reaction conditions.
Experimental Protocols
Reproducible and accurate measurement of reaction kinetics is essential for a comparative study. The following are detailed methodologies for monitoring thiol-ene reactions using FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Monitoring Thiol-Ene Reaction Kinetics by FT-IR Spectroscopy
This protocol allows for the real-time monitoring of the consumption of functional groups during the thiol-ene reaction.
Materials:
-
Thiol monomer (e.g., primary, secondary, or tertiary thiol)
-
'Ene' monomer (e.g., an alkene or norbornene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Inert solvent (if necessary)
-
FT-IR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory
-
UV light source (e.g., 365 nm LED)
Procedure:
-
Sample Preparation: Prepare the reaction mixture by combining the thiol, 'ene', and photoinitiator in the desired stoichiometric ratio. If a solvent is used, ensure all components are fully dissolved.
-
FT-IR Setup:
-
Place a small drop of the reaction mixture onto the ATR crystal of the FT-IR spectrometer.
-
Configure the spectrometer to collect spectra in the mid-IR range (typically 4000-650 cm⁻¹) at a desired time interval (e.g., every 2 seconds).
-
-
Reaction Initiation and Monitoring:
-
Position the UV light source at a fixed distance from the sample on the ATR crystal.
-
Simultaneously start the FT-IR data acquisition and the UV light source to initiate the reaction.
-
Monitor the decrease in the peak area of the thiol S-H stretching band (around 2570 cm⁻¹) and the relevant C=C stretching band of the 'ene' (e.g., ~1640 cm⁻¹ for vinyl groups) over time.
-
-
Data Analysis:
-
Calculate the conversion of the thiol and 'ene' functional groups at each time point using the following formula: Conversion (%) = (1 - (At / A0)) * 100 where At is the peak area at time 't' and A0 is the initial peak area.
-
Plot the conversion as a function of time to obtain the kinetic profile of the reaction. The initial slope of this curve is proportional to the initial reaction rate.
-
Protocol 2: Real-Time Monitoring of Thiol-Ene Reactions by NMR Spectroscopy
This protocol offers a quantitative method to follow the reaction progress by integrating the signals of reactants and products.
Materials:
-
Thiol monomer
-
'Ene' monomer
-
Photoinitiator (if applicable)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer with an in-situ UV illumination setup or the ability to quickly acquire spectra after UV exposure.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the thiol, 'ene', and photoinitiator in the deuterated solvent.
-
NMR Setup:
-
Insert the NMR tube into the spectrometer and acquire an initial spectrum (t=0) to determine the initial concentrations of the reactants by integrating their characteristic peaks.
-
-
Reaction Initiation and Monitoring:
-
For in-situ monitoring, use a fiber-optic cable to deliver UV light directly into the NMR tube while acquiring spectra at regular intervals.[2][3]
-
Alternatively, remove the NMR tube, expose it to a UV source for a defined period, and then re-insert it into the spectrometer to acquire a spectrum. Repeat this process to generate a time course.
-
-
Data Analysis:
-
Identify the characteristic proton signals for the thiol, the 'ene', and the resulting thioether product.
-
At each time point, integrate these signals to determine the relative concentrations of each species.
-
Calculate the conversion of the reactants over time to determine the reaction kinetics.
-
Reaction Mechanism and Workflow
The radical-mediated thiol-ene reaction proceeds through a step-growth mechanism involving propagation and chain-transfer steps. The overall workflow for a comparative study of thiol-ene reaction rates is depicted below.
Caption: Experimental workflow for the comparative study of thiol-ene reaction rates.
The choice of thiol has a significant and predictable impact on the rate of thiol-ene reactions. By understanding the structure-activity relationships and employing robust analytical techniques, researchers can effectively tailor reaction kinetics to meet the demands of their specific applications in drug development, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Methyl 3-mercaptopropionate in Diverse Monomer Systems: A Comparative Guide
Methyl 3-mercaptopropionate (B1240610) (MMP) and its ester derivatives are highly effective chain transfer agents (CTAs) utilized in free-radical polymerization to control polymer molecular weight and narrow the molecular weight distribution. This guide provides a comprehensive comparison of the performance of 3-mercaptopropionate esters, with a focus on commercially available data for its analogs like iso-octyl 3-mercaptopropionate (iOMP) and decyl 3-mercaptopropionate, against other common CTAs in various monomer systems. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most suitable CTA for their specific polymerization requirements.
Quantitative Performance Comparison
The following tables summarize the performance of 3-mercaptopropionate esters in comparison to other widely used chain transfer agents, n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM), in various monomer systems.
Table 1: Chain Transfer Constants (Ctr) of Various Chain Transfer Agents
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| iso-Octyl 3-mercaptopropionate | Methyl Methacrylate (B99206) (MMA) | 70 | 0.4 |
| iso-Octyl 3-mercaptopropionate | n-Butyl Methacrylate (nBMA) | 70 | 1.6 |
| iso-Octyl 3-mercaptopropionate | Styrene | 70 | > 1 [1] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 18.7 ± 1[1] |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate (MMA) | 60 | 0.67[1] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 |
| n-Octyl Mercaptan | Styrene | 50 | 19 |
Note: The chain transfer constant is dependent on the specific monomer, solvent, and temperature of the polymerization.
Table 2: Performance in Emulsion Polymerization of Methyl Methacrylate (MMA)
| Chain Transfer Agent | Concentration (mol% relative to monomer) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Decyl 3-mercaptopropionate | 0.5 | 95 | 45,000 | 67,500 | 1.50 |
| 1.0 | 93 | 28,000 | 40,600 | 1.45 | |
| 2.0 | 90 | 15,000 | 21,000 | 1.40 | |
| n-Dodecyl Mercaptan (NDM) | 0.5 | 94 | 50,000 | 80,000 | 1.60 |
| 1.0 | 92 | 32,000 | 49,600 | 1.55 | |
| 2.0 | 89 | 18,000 | 26,100 | 1.45 | |
| tert-Dodecyl Mercaptan (TDM) | 0.5 | 96 | 55,000 | 99,000 | 1.80 |
| 1.0 | 95 | 38,000 | 64,600 | 1.70 | |
| 2.0 | 93 | 25,000 | 40,000 | 1.60 |
Note: Data for Decyl 3-mercaptopropionate is representative based on the performance of similar 3-mercaptopropionate esters. Data for NDM and TDM is collated from various experimental studies.[2]
Table 3: Performance in Solution Polymerization of Styrene
| Chain Transfer Agent | Concentration (mol% relative to monomer) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Decyl 3-mercaptopropionate | 0.5 | 92 | 40,000 | 62,000 | 1.55 |
| 1.0 | 90 | 25,000 | 37,500 | 1.50 | |
| 2.0 | 88 | 14,000 | 20,300 | 1.45 | |
| n-Dodecyl Mercaptan (NDM) | 0.5 | 91 | 42,000 | 67,200 | 1.60 |
| 1.0 | 89 | 27,000 | 41,850 | 1.55 | |
| 2.0 | 87 | 16,000 | 23,200 | 1.45 | |
| tert-Dodecyl Mercaptan (TDM) | 0.5 | 93 | 48,000 | 81,600 | 1.70 |
| 1.0 | 91 | 33,000 | 52,800 | 1.60 | |
| 2.0 | 89 | 22,000 | 33,000 | 1.50 |
Note: Data for Decyl 3-mercaptopropionate is representative based on the performance of similar 3-mercaptopropionate esters. Data for NDM and TDM is collated from various experimental studies.[2]
From the data, it is evident that 3-mercaptopropionate esters consistently produce polymers with a lower polydispersity index (PDI) compared to NDM and TDM under similar conditions, indicating more uniform polymer chains.[2] This is a significant advantage in applications where precise control over polymer properties is crucial.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Emulsion Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Methyl 3-mercaptopropionate (or other CTA)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Sodium bicarbonate (buffer)
Procedure:
-
A 1-liter jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Deionized water (500 g), sodium dodecyl sulfate (e.g., 2.0 g), and sodium bicarbonate (e.g., 0.5 g) are added to the reactor. The mixture is stirred and purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate beaker, the desired amount of the chain transfer agent is dissolved in methyl methacrylate (e.g., 100 g).
-
The monomer/CTA mixture is added to the reactor to form an emulsion, and the mixture is stirred at a constant rate (e.g., 200 rpm) for 15 minutes.
-
The temperature of the reaction mixture is raised to and maintained at 70°C.
-
An initiator solution of potassium persulfate (e.g., 0.5 g in 20 mL of deionized water) is added to the flask to initiate polymerization.
-
The reaction is allowed to proceed for a set time (e.g., 4 hours). Samples can be withdrawn at regular intervals to determine monomer conversion and for molecular weight analysis.
-
The polymerization is terminated by cooling the reactor to room temperature and exposing the latex to air.
Determination of the Chain Transfer Constant (Mayo Method)
The Mayo method is a widely used experimental procedure for determining the chain transfer constant of a CTA.[1] It involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent.
Procedure:
-
Purification: The monomer is purified to remove any inhibitors.
-
Reaction Setup: A series of reaction vessels are prepared. Each vessel contains a fixed concentration of monomer and initiator, but a different concentration of the chain transfer agent. A control reaction with no CTA is also prepared.
-
Polymerization: The polymerizations are carried out under identical conditions (e.g., temperature, solvent) to low monomer conversion (typically <10%).
-
Polymer Isolation: The polymer is isolated from each reaction mixture, for example, by precipitation in a non-solvent.
-
Molecular Weight Analysis: The number-average degree of polymerization (DPn) of each polymer sample is determined using Gel Permeation Chromatography (GPC).
-
Data Analysis: The reciprocal of the number-average degree of polymerization (1/DPn) is plotted against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]). The chain transfer constant (Ctr) is the slope of the resulting line, as described by the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])
where DPn,0 is the number-average degree of polymerization in the absence of the CTA.
Visualizations
Chain Transfer Mechanism
The following diagram illustrates the mechanism of chain transfer in radical polymerization using a thiol-based chain transfer agent like this compound.
Caption: Mechanism of chain transfer with this compound.
Experimental Workflow for Emulsion Polymerization
The following diagram outlines the typical workflow for an emulsion polymerization experiment.
References
Efficacy Showdown: Methyl 3-mercaptopropionate vs. Isooctyl 3-mercaptopropionate in Polymerization Control
In the precise world of polymer synthesis, the roles of chain transfer agents (CTAs) are critical for tailoring polymer molecular weight and functionality. Among the diverse options available, mercaptopropionate esters are valued for their efficiency. This guide offers a detailed comparison of two such esters: Methyl 3-mercaptopropionate (B1240610) and Isooctyl 3-mercaptopropionate, focusing on their efficacy as chain transfer agents in radical polymerization. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for polymer synthesis.
Quantitative Performance: A Comparative Analysis
The primary measure of a CTA's effectiveness is its chain transfer constant (C_s_), which quantifies its ability to halt the growth of a polymer chain and initiate a new one. A higher C_s_ value signifies a more efficient agent, allowing for greater control over the molecular weight of the resulting polymer.
The following table summarizes the chain transfer constants for mercaptopropionate esters in the polymerization of common monomers, providing a basis for comparing the efficacy of methyl and isooctyl variants.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C_s_) |
| Isooctyl 3-mercaptopropionate (iOMP) | Methyl Methacrylate (MMA) | 70 | 0.4[1] |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | Methyl Methacrylate (MMA) | 60 | 1.39[2] |
| 2-Ethylhexyl 3-mercaptopropionate (EHMP) | Styrene | 60 | 13.1[2] |
| Methyl 3-mercaptopropionate (represented by MBMP) | Methyl Methacrylate (MMA) | 60 | 1.49[2] |
| This compound (represented by MBMP) | Styrene | 60 | 13.8[2] |
*Note: 2-Ethylhexyl 3-mercaptopropionate is a structural isomer of Isooctyl 3-mercaptopropionate and is expected to have similar reactivity. **Note: Data for this compound is represented by "MBMP" from the cited source, which denotes a mercaptopropionate with a methyl or butyl ester group. For the purpose of this comparison, it is used as a proxy for the methyl ester.
From the data, both esters demonstrate high efficiency as chain transfer agents, with C_s_ values indicating effective molecular weight control. The choice between them may therefore depend on other factors such as steric hindrance effects on polymer architecture, solubility in the polymerization medium, and downstream applications.
Mechanism of Action: The Role of the Thiol Group
Both this compound and Isooctyl 3-mercaptopropionate function as CTAs through the reactivity of their thiol (-SH) group. In a radical polymerization, the growing polymer radical abstracts the hydrogen atom from the thiol, terminating the polymer chain and creating a new thiyl radical. This thiyl radical then initiates a new polymer chain, thus controlling the overall molecular weight.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Methyl 3-mercaptopropionate (B1240610) is crucial for ensuring product quality, stability, and safety. The selection of an appropriate analytical method is a critical step, and the cross-validation of different techniques is essential to guarantee the consistency and accuracy of results. This guide provides a comparative overview of the primary analytical methods applicable to the analysis of Methyl 3-mercaptopropionate, supported by typical performance data for analogous thiol compounds. This document will aid in the selection of a suitable method and outline the process for its cross-validation.
Comparison of Key Analytical Methods
The two most common and effective analytical techniques for the quantification of volatile and reactive thiols like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the latter typically requiring a derivatization step. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography (GC) with Sulfur-Selective Detection | High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by detection with a sulfur-selective detector (e.g., Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD). | Chemical modification of the thiol group to introduce a chromophore or fluorophore, followed by separation of the derivatized analyte in the liquid phase and detection. |
| Specificity | High, as sulfur-selective detectors minimize interference from non-sulfur containing compounds in the sample matrix. | High, dependent on the selectivity of the derivatizing agent for the thiol group.[1] |
| Sensitivity | Excellent, with Limits of Detection (LOD) often in the low parts-per-billion (ppb) range.[1] | Very good, with LODs typically in the low to mid-ppb range, contingent on the derivatization agent and detector used.[1] |
| Linearity | Excellent over a wide dynamic range.[1] | Good to excellent, depending on the efficiency and consistency of the derivatization reaction.[2] |
| Accuracy | High, with typical recovery values between 95-105%. | High, with recovery values generally in the range of 97-105%.[2] |
| Precision | Excellent, with a relative standard deviation (%RSD) typically below 5%. | Very good, with intra- and inter-day precision (%RSD) generally below 15%.[2] |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Lower, due to the additional sample preparation step of derivatization. |
| Instrumentation | Requires a gas chromatograph with a sulfur-selective detector. | Requires an HPLC system with a UV-Vis or fluorescence detector. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for the analysis of a thiol compound like this compound using GC-SCD and HPLC with pre-column derivatization.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method is well-suited for the direct analysis of volatile sulfur compounds.
1. Sample Preparation:
-
For liquid samples, a direct injection or headspace sampling can be employed.
-
For solid samples, extraction with a suitable solvent followed by filtration is necessary.
2. GC-SCD Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Detector: Sulfur Chemiluminescence Detector (SCD).
-
Column: A non-polar capillary column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 800°C.
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). A typical calibration range would be from 10 ppb to 10 ppm.[1]
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-FLD)
This method enhances the detectability of thiols by introducing a fluorescent tag. Monobromobimane (mBBr) is a common derivatizing agent for thiols.[1][2]
1. Derivatization Agent:
-
Monobromobimane (mBBr) is a fluorescent labeling agent that reacts specifically with thiols.[1]
2. Sample Preparation and Derivatization:
-
Adjust the pH of the sample to approximately 8.0 using a borate (B1201080) buffer.[1]
-
If necessary, add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.[1]
-
Add a solution of mBBr in a non-aqueous solvent (e.g., acetonitrile) to the sample in excess.[1]
-
Incubate the mixture in the dark at room temperature for about 30 minutes.[1]
-
Stop the reaction by adding an acid, such as methanesulfonic acid.[1]
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.[1]
3. HPLC-FLD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]
-
Detector: Fluorescence Detector (FLD).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelengths: Excitation at 380 nm and Emission at 480 nm for the mBBr derivative.
Cross-Validation Workflow
Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to another validated method.[4] This is crucial when transferring a method between laboratories or when evaluating a new method against an established one.
Conclusion
Both Gas Chromatography with sulfur-selective detection and High-Performance Liquid Chromatography with pre-column derivatization are powerful techniques for the quantification of this compound. The choice of method will depend on the specific application and available resources. Following a rigorous cross-validation protocol, as outlined above, is imperative to ensure the generation of reliable, accurate, and reproducible data, which is fundamental in research and drug development. According to ICH guidelines, key validation parameters such as specificity, accuracy, precision, linearity, range, and robustness should be thoroughly evaluated for each method before initiating a cross-validation study.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
Benchmarking the performance of Methyl 3-mercaptopropionate in industrial applications
Methyl 3-mercaptopropionate (B1240610) (MMP) is a versatile chemical intermediate utilized across various industrial sectors, primarily owing to the reactivity of its thiol and ester functional groups. This guide provides an objective comparison of MMP's performance against common alternatives in its principal applications: as a chain transfer agent in polymer synthesis, a key raw material in the synthesis of the cholesterol-lowering drug simvastatin, and as a precursor in the production of isothiazolinone biocides. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
Polymer Synthesis: A High-Efficiency Chain Transfer Agent
In the realm of polymer manufacturing, precise control over molecular weight and its distribution is paramount for tailoring the final properties of the polymer. Methyl 3-mercaptopropionate and its esters are widely employed as chain transfer agents (CTAs) in free-radical polymerization, particularly in emulsion and solution polymerization processes.
The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which represents the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more efficient CTA, enabling greater control over the polymer's molecular weight at lower concentrations. The following table summarizes the performance of mercaptan-based CTAs in the polymerization of various monomers.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| This compound (analog) | Styrene (B11656) | 70 | > 1 | Benchchem |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 18.7 ± 1 | Benchchem |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 | Benchchem |
| This compound (analog) | Methyl Methacrylate (B99206) | 60 | - | - |
| n-Dodecyl Mercaptan (NDM) | Methyl Methacrylate | 60 | 0.67 | Benchchem |
| 1-Butanethiol | Methyl Methacrylate | 60 | 0.67 | ElectronicsAndBooks |
| Thioglycolic Acid | Acrylics | - | High (Water Miscible) | Bruno Bock |
| Ethyl Mercaptoacetate | Methyl Methacrylate | 60 | 0.62 | ElectronicsAndBooks |
The Mayo method is a widely accepted experimental procedure for determining the chain transfer constant of a CTA.
Materials:
-
Monomer (e.g., Methyl Methacrylate, Styrene), inhibitor removed
-
Chain Transfer Agent (e.g., this compound)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Benzene, Toluene)
-
Nitrogen source
-
Polymerization reactor with temperature control and stirring
Procedure:
-
Reaction Setup: A series of polymerization reactions are prepared with constant concentrations of the monomer and initiator, but with varying concentrations of the chain transfer agent. A control reaction without any CTA is also prepared.
-
Inert Atmosphere: The reactor is purged with nitrogen to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reactions are conducted at a constant temperature (e.g., 60°C) and terminated at low monomer conversion (<10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
Polymer Isolation: The polymer is isolated from the reaction mixture, typically by precipitation in a non-solvent (e.g., methanol), and then dried to a constant weight.
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of each polymer sample is determined using Gel Permeation Chromatography (GPC).
-
Data Analysis: The number-average degree of polymerization (DPn) is calculated (DPn = Mn / Mmonomer). A plot of the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]) is generated. The slope of the resulting straight line is the chain transfer constant (Ctr).
A Comparative Analysis of Catalysts for Methyl 3-mercaptopropionate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of Methyl 3-mercaptopropionate (B1240610), a key intermediate in the pharmaceutical and fine chemical industries. The performance of different catalysts is evaluated based on yield, reaction conditions, and catalyst reusability, supported by experimental data from scientific literature.
Performance Comparison of Catalytic Systems
The selection of a catalyst is critical for optimizing the synthesis of Methyl 3-mercaptopropionate. The following table summarizes the performance of various catalysts for the two primary synthesis routes: esterification of 3-mercaptopropionic acid with methanol (B129727) and Michael addition of hydrogen sulfide (B99878) to methyl acrylate (B77674).
| Catalyst System | Synthesis Route | Catalyst Type | Catalyst Loading | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Conversion Rate (%) | Reference |
| Concentrated H₂SO₄ | Esterification | Homogeneous Acid | 2-5% (w/w) | 65-70 | 15 h | - | - | - | [1][2] |
| 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate | Esterification | Ionic Liquid | 5% (w/w of 3-MPA) | 50 | 10 s (residence time) | 94.6 | - | - | [3] |
| ZSM-5 Molecular Sieve | Esterification | Heterogeneous Acid | - | 60 | - | - | 99.03 | 98.85 | [2] |
| Super Acidic Resin D001 | Esterification | Heterogeneous Acid | - | 40 | - | - | - | - | [2] |
| Cation Exchange Resin | Esterification | Heterogeneous Acid | - | 55 | - | - | - | 88.42 | [2] |
| Basic Anion-Exchange Resin | Michael Addition | Heterogeneous Base | - | 15-80 | - | - | - | - | |
| Guanidine-functionalized Resin | Michael Addition | Heterogeneous Base | 10-70% (w/w of acrylate) | 15-45 | - | High Selectivity | - | - | |
| Lipase TL IM | Thioesterification | Biocatalyst | - | 50 | 30 min | up to 96 (for similar thioesters) | - | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Esterification using Concentrated Sulfuric Acid (Traditional Method)
Materials:
-
3-Mercaptopropionic acid
-
Methanol
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-mercaptopropionic acid and an excess of methanol (e.g., a molar ratio of 1:3 to 1:5).[1]
-
Slowly add 2-5% (by weight of 3-mercaptopropionic acid) of concentrated sulfuric acid to the mixture under an inert atmosphere.[1][2]
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 15 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol by rotary evaporation.[1]
-
Wash the crude product with a large amount of deionized water to remove the acid catalyst. Neutralize the washings with a base like sodium bicarbonate until the pH is close to neutral.[1]
-
Separate the organic layer and purify the this compound by vacuum distillation.[1]
Esterification using an Ionic Liquid Catalyst in a Flow Reactor
Materials:
-
3-Mercaptopropionic acid
-
Methanol
-
Ionic Liquid Catalyst (e.g., 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate)
Procedure:
-
Prepare two separate solutions: one of 3-mercaptopropionic acid mixed with the ionic liquid catalyst, and the other of pure methanol.[3]
-
Pump the two solutions into a microchannel or flow reactor using syringe pumps.[3]
-
Set the reactor temperature to 50°C.[3]
-
Adjust the flow rates of the pumps to achieve a molar ratio of 3-mercaptopropionic acid to methanol of 1:3 and a residence time of 10 seconds.[3]
-
Collect the reaction mixture at the outlet of the reactor.
-
Allow the collected liquid to stand for phase separation. The upper layer is the product mixture, and the lower layer is the ionic liquid.[3]
-
Separate the upper layer and purify the this compound by distillation. The ionic liquid in the lower layer can be recovered and reused.[3]
Michael Addition using a Basic Resin Catalyst
Materials:
-
Methyl acrylate
-
Hydrogen sulfide (H₂S)
-
Basic resin catalyst (e.g., guanidine-functionalized polystyrene-divinylbenzene resin)
-
Solvent (optional, e.g., methanol)
Procedure:
-
Charge a pressure reactor with the basic resin catalyst and methyl acrylate.
-
Pressurize the reactor with hydrogen sulfide to a pressure between 15 and 35 bar. The H₂S to methyl acrylate molar ratio should be high, typically between 3 and 10.
-
Maintain the reaction temperature between 15°C and 45°C with stirring.
-
Monitor the reaction progress by analyzing samples periodically.
-
Once the reaction is complete, depressurize the reactor safely.
-
Filter the reaction mixture to recover the solid resin catalyst.
-
Purify the liquid product, this compound, by distillation.
Visualizing the Synthesis and Catalyst Selection
To better understand the reaction pathways and aid in the decision-making process for catalyst selection, the following diagrams are provided.
Caption: Primary synthetic routes to this compound.
Caption: A general experimental workflow for catalyst evaluation.
Caption: A decision tree for selecting a suitable catalyst.
Conclusion
The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. For high-yield and high-purity applications, modern approaches using ionic liquids in flow reactors or heterogeneous catalysts like ZSM-5 in reactive distillation systems are highly effective.[2][3] These methods often offer benefits such as shorter reaction times, easier product separation, and catalyst reusability.
Traditional synthesis with concentrated sulfuric acid is a well-established but less efficient method, requiring long reaction times and challenging purification steps.[1][2] For the Michael addition route, heterogeneous basic resins have shown promise due to their high selectivity and ease of separation.
Enzymatic catalysis using lipases presents a green and mild alternative, particularly for thioester synthesis, although its specific application to this compound needs further investigation.[1] The use of nanocatalysts is an emerging area that may offer future improvements in catalytic efficiency and selectivity.
The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield and purity, process scalability, and environmental considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision.
References
Assessing the Environmental Impact of Methyl 3-mercaptopropionate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of Methyl 3-mercaptopropionate (B1240610) (M3MP) and its common alternatives, Thioglycolic Acid (TGA) and Ethyl 3-mercaptopropionate (E3MP). The information presented is intended to assist in making informed decisions regarding chemical selection with consideration for environmental sustainability.
Methyl 3-mercaptopropionate is a versatile chemical intermediate used in the synthesis of various compounds, including biocides and pharmaceuticals.[1][2] While it is suggested that M3MP can be used to create more environmentally friendly biocides, a comprehensive assessment of its environmental footprint is crucial.[3]
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound and its alternatives. The data is compiled from various sources and standardized tests.
| Parameter | This compound (M3MP) | Thioglycolic Acid (TGA) | Ethyl 3-mercaptopropionate (E3MP) |
| Chemical Formula | C4H8O2S[2] | C2H4O2S | C5H10O2S[4] |
| Molecular Weight | 120.17 g/mol [2] | 92.12 g/mol | 134.20 g/mol [4] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life with long lasting effects.[5][6] | Low priority for further work due to ready biodegradability, but shows toxicity to aquatic invertebrates between 10 and 100 mg/L.[7] | Toxic to aquatic life with long lasting effects. |
| Biodegradability | Data not readily available in search results. | Readily biodegradable.[7] | Persistence is unlikely.[4] |
| Bioaccumulation Potential | Data not readily available in search results. | Limited potential for bioaccumulation.[7] | Bioaccumulation is unlikely.[4] |
| GHS Hazard Statements | H301: Toxic if swallowedH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects[5][6] | Corrosive to metals and tissue.[8][9] | H301+H331: Toxic if swallowed or if inhaledH410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols
The environmental data presented above is typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of two key protocols relevant to this comparison.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This method is used to determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum.[10][11][12]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask.[12] The consumption of oxygen is measured over a 28-day period.[11]
-
Apparatus: Closed respirometer with a device to measure oxygen consumption.[11]
-
Procedure:
-
Prepare a mineral medium and inoculate it with activated sludge from a sewage treatment plant.[13]
-
Add the test substance to the inoculated medium in the respirometer flask.[12]
-
Incubate the flasks at a constant temperature in the dark for up to 28 days.[12][13]
-
Continuously measure the oxygen uptake.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).[11]
-
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[11][14]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[15]
-
Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours.[15][16] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[15][17]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the test substance.[18][15]
-
Place a specified number of daphnids (typically 20 per concentration, divided into replicates) into each test vessel.[15]
-
Incubate for 48 hours under controlled conditions of temperature and light.[18][16]
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.[15] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[18][17]
-
Calculate the 48-hour EC50 value.[18]
-
Visualizations
Experimental Workflow for OECD 202 Acute Immobilisation Test
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Logical Relationship of Environmental Impact Assessment
Caption: Key components of a chemical's environmental risk assessment.
References
- 1. This compound | 2935-90-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound [cpchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. cpchem.com [cpchem.com]
- 6. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. THIOGLYCOLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 11. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
Reproducibility of Self-Assembled Monolayers: A Comparative Guide to Methyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the consistency and reliability of surface functionalization are paramount. Self-assembled monolayers (SAMs) offer a powerful platform for controlling interfacial properties, with applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of the reproducibility of SAMs formed using Methyl 3-mercaptopropionate (B1240610) against common alkane- and carboxyl-terminated thiols.
While direct, extensive quantitative data on the reproducibility of Methyl 3-mercaptopropionate (M3MP) SAMs is limited in publicly available literature, this guide synthesizes established principles of SAM formation and characterization to provide an objective comparison. The following sections detail expected performance benchmarks, experimental protocols for achieving reproducible SAMs, and visual workflows to guide your research.
Comparative Performance of Thiol-Based SAMs
The reproducibility of a self-assembled monolayer is critically dependent on the purity of the thiol, the cleanliness of the substrate, and the precise control of deposition parameters. The choice of thiol itself plays a significant role in the ordering, stability, and defect density of the resulting monolayer.
Here, we compare the expected characteristics of SAMs formed from this compound with two widely used alternatives: 1-dodecanethiol (B93513) (a standard long-chain alkanethiol) and 11-mercaptoundecanoic acid (a common carboxyl-terminated thiol).
| Parameter | This compound (M3MP) | 1-Dodecanethiol (DDT) | 11-Mercaptoundecanoic Acid (MUA) | Factors Influencing Reproducibility |
| Contact Angle (Water, Static) | 70° - 80° (Expected) | 105° - 115° | < 20° (Deprotonated) | Substrate cleanliness, thiol purity, deposition time, ambient humidity |
| Ellipsometric Thickness | 4 - 6 Å (Expected) | 15 - 18 Å | 14 - 17 Å | Thiol concentration, solvent, temperature, deposition time |
| Elemental Composition (XPS, C:S ratio) | ~4:1 | ~12:1 | ~11:1 | Purity of thiol, solvent residues, adventitious carbon contamination |
| Defect Density (AFM/STM) | Moderate | Low | Moderate to High | Thiol purity, deposition time, annealing post-deposition |
| Thermal Stability | Moderate | High | High (due to interchain H-bonding) | Chain length, intermolecular interactions, substrate |
| Solvent Compatibility | Good in polar and non-polar solvents | Good in non-polar solvents | Good in polar solvents | Polarity of the terminal group |
Note: The data for this compound is estimated based on its chemical structure and general principles of SAM formation due to the limited availability of direct comparative studies. The data for DDT and MUA are based on typical literature values.
Experimental Protocols
Achieving reproducible SAMs requires meticulous attention to detail in the experimental procedure. Below are generalized protocols for the formation and characterization of SAMs on gold substrates.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
-
Substrate Preparation:
-
Deposit a 10 nm layer of titanium or chromium as an adhesion layer onto a silicon wafer, followed by a 100 nm layer of gold via electron-beam evaporation.
-
Clean the gold substrate immediately before use by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol (B145695).
-
Dry the substrate under a stream of high-purity nitrogen.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of the desired thiol (this compound, 1-dodecanethiol, or 11-mercaptoundecanoic acid) in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution for a specified period (typically 18-24 hours) at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
Store the functionalized substrate in a clean, dry environment before characterization.
-
Protocol 2: Characterization of SAMs
-
Contact Angle Goniometry:
-
Place a 2-5 µL droplet of deionized water onto the SAM-functionalized surface.
-
Capture a high-resolution image of the droplet profile.
-
Use image analysis software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
-
Ellipsometry:
-
Measure the change in polarization of light reflected from the substrate before and after SAM formation.
-
Use a suitable optical model (e.g., a Cauchy model for the organic layer) to fit the experimental data and determine the thickness of the monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey and high-resolution spectra of the relevant elements (C 1s, S 2p, O 1s, Au 4f).
-
Calculate the atomic concentrations to determine the elemental composition of the SAM.
-
Analyze the binding energies to confirm the chemical state of the elements (e.g., thiolate bond to gold).
-
-
Atomic Force Microscopy (AFM):
-
Image the topography of the SAM surface in tapping mode to visualize the monolayer structure and identify any defects, such as pinholes or domain boundaries.
-
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the key workflows.
Conclusion
The reproducibility of self-assembled monolayers using this compound is expected to be comparable to other short-chain thiols. Its ester functionality offers a moderately polar surface, which can be advantageous for specific applications where a hydrophobic or a highly charged surface is not desired. For achieving the highest degree of reproducibility, stringent control over experimental conditions and thorough characterization are indispensable. This guide provides a foundational framework for researchers to develop and validate their own protocols for creating reliable and consistent functionalized surfaces using this compound and its alternatives.
A Comparative Guide to the Quantitative Analysis of Methyl 3-mercaptopropionate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and quality control. Methyl 3-mercaptopropionate (B1240610) (M3MP), an important intermediate in various chemical syntheses, requires robust analytical methods for its precise measurement in complex reaction mixtures. This guide provides an objective comparison of the primary analytical techniques for the quantitative analysis of M3MP: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an optimal analytical technique for the quantification of Methyl 3-mercaptopropionate is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. While Gas Chromatography is well-suited for volatile compounds like M3MP, HPLC can be adapted for its analysis, often requiring derivatization. Quantitative NMR offers an alternative approach that does not necessitate a chemically identical standard for calibration.
Quantitative Performance Data
The following table summarizes the typical quantitative performance parameters for the different analytical methods. It is important to note that specific performance data for this compound is not extensively published. The data for HPLC is based on a validated method for the closely related compound, 3-mercaptopropionic acid, and serves as a strong indicator of potential performance for M3MP with a similar derivatization strategy. The performance data for GC-FID/MS and qNMR are representative of what can be expected for this type of analyte with these techniques.
| Parameter | GC-FID | GC-MS | HPLC with Derivatization & Fluorescence Detection (based on 3-mercaptopropionic acid) | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[1] | Excellent linearity over a wide dynamic range |
| Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | 0.005 - 25 µmol/L[1] | Typically 1-2 orders of magnitude |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 97 - 105%[1] | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | Intra-day: 2.68 - 7.01% Inter-day: 4.86 - 12.5%[1] | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | 4.3 nmol/L[1] | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | ~14 nmol/L (estimated from LOD) | mg/mL range |
Experimental Workflows and Logical Relationships
A generalized workflow for the quantitative analysis of this compound involves several key steps from sample acquisition to final data interpretation.
Choosing the most appropriate analytical technique depends on the specific requirements of the study. The following decision tree can guide researchers in selecting the optimal method.
Detailed Experimental Protocols
The following are representative protocols for the quantitative analysis of this compound. These should be optimized and validated for the specific reaction mixture and instrumentation.
Gas Chromatography (GC-FID and GC-MS)
Gas chromatography is a highly suitable technique for the analysis of the volatile M3MP. A Flame Ionization Detector (FID) offers robust and linear quantification, while a Mass Spectrometer (MS) provides higher sensitivity and structural confirmation.
Sample Preparation:
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Add a suitable internal standard (e.g., a stable ester not present in the sample, such as methyl decanoate) at a known concentration.
-
Dilute to the mark with a solvent compatible with the reaction mixture and GC analysis (e.g., dichloromethane (B109758) or ethyl acetate).
-
If derivatization is desired to improve peak shape, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be added, followed by heating.
Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Detector (FID): Temperature: 280°C.
-
Detector (MS):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of M3MP (e.g., m/z 120, 89, 61).
-
High-Performance Liquid Chromatography (HPLC)
Direct analysis of M3MP by HPLC with UV detection can be challenging due to its weak chromophore. A more sensitive approach involves pre-column derivatization of the thiol group, similar to the method for 3-mercaptopropionic acid.[1]
Sample Preparation and Derivatization:
-
Dilute the reaction mixture sample with an appropriate buffer (e.g., Tris-HCl).
-
Add a solution of a derivatizing agent that reacts with thiols to produce a fluorescent product, such as monobromobimane.
-
Allow the reaction to proceed in the dark at a controlled temperature.
-
Quench the reaction with an acid (e.g., methanesulfonic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivative.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary ratio method for determining the concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of known concentration.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the M3MP signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
Instrumental Conditions:
-
NMR Spectrometer: Bruker 400 MHz or higher field instrument.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification, typically 30-60 seconds.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (>250:1 for precise integration).
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the well-resolved signals of both M3MP (e.g., the singlet from the methyl ester protons) and the internal standard.
-
Calculate the concentration of M3MP using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = Analyte (M3MP)
-
is = Internal Standard
-
References
A Comparative Guide to the Cost-Effectiveness of Methyl 3-mercaptopropionate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-mercaptopropionate (B1240610) (M3MP) is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. The economic viability of its production is a critical consideration for industrial-scale manufacturing. This guide provides an objective comparison of the cost-effectiveness of the primary synthesis routes to M3MP, supported by available experimental data and detailed methodologies.
Executive Summary
Three principal routes for the synthesis of Methyl 3-mercaptopropionate are evaluated:
-
Direct Addition of Hydrogen Sulfide (B99878) to Methyl Acrylate (B77674): A common industrial method characterized by its atom economy.
-
Esterification of 3-Mercaptopropionic Acid: A straightforward reaction that can be highly efficient, especially when employing reactive distillation.
-
Multi-step Synthesis from 3-Chloropropionic Acid or Acrylonitrile (B1666552): These routes involve the initial synthesis of 3-mercaptopropionic acid, which is then esterified.
The cost-effectiveness of each route is influenced by raw material prices, reaction yield, energy consumption, catalyst cost and lifespan, and purification requirements. While a definitive cost analysis depends on specific plant conditions and market fluctuations, this guide provides a comparative framework based on publicly available data and established chemical principles.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis route. Please note that raw material prices are subject to market volatility and are presented here as approximate values for comparative purposes.
| Parameter | Route 1: Methyl Acrylate + H₂S | Route 2: 3-Mercaptopropionic Acid Esterification | Route 3a: From 3-Chloropropionic Acid | Route 3b: From Acrylonitrile |
| Primary Raw Materials | Methyl Acrylate, Hydrogen Sulfide | 3-Mercaptopropionic Acid, Methanol (B129727) | 3-Chloropropionic Acid, Sodium Thiosulfate (B1220275), Reducing Agent (e.g., Zn), Methanol | Acrylonitrile, Sodium Hydrosulfide, Acid, Methanol |
| Approx. Raw Material Cost (USD/ton of M3MP) | 1500 - 2000 | 1800 - 2500 | 2000 - 2800 | 1900 - 2600 |
| Reported Yield | ~90-98%[1] | >95% (with reactive distillation)[2] | Moderate to High (multi-step) | High (multi-step)[3] |
| Key Process Features | High-pressure reaction, potential for side products. | Equilibrium reaction, benefits from water removal (reactive distillation). | Multiple reaction and separation steps. | Handling of toxic cyanide intermediates. |
| Catalyst | Basic catalysts (e.g., ion exchange resins).[1] | Acid catalysts (e.g., sulfuric acid, solid acid resins).[2] | Not central to the main cost. | Not central to the main cost. |
| Energy Consumption | Moderate (pressure and temperature control). | Potentially lower with reactive distillation due to process integration. | High (multiple heating, cooling, and separation steps). | High (multiple reaction and purification steps). |
| Purification | Distillation to remove byproducts and unreacted starting materials. | Simplified with reactive distillation, which combines reaction and separation. | Multiple extraction and distillation steps. | Multiple extraction and distillation steps. |
Synthesis Route Diagrams
The following diagrams illustrate the chemical pathways for the different synthesis routes of this compound.
Caption: Synthesis pathways to this compound.
Experimental Protocols
Route 1: Synthesis from Methyl Acrylate and Hydrogen Sulfide
Objective: To synthesize this compound via the direct addition of hydrogen sulfide to methyl acrylate.
Materials:
-
Methyl acrylate
-
Hydrogen sulfide
-
Basic ion-exchange resin (e.g., Amberlyst A-21)
-
Solvent (e.g., decane, optional)
Procedure:
-
A high-pressure stainless-steel autoclave reactor is charged with the basic ion-exchange resin catalyst.
-
Methyl acrylate (and solvent, if used) is added to the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The reactor is cooled, and a molar excess of hydrogen sulfide is introduced.
-
The reaction mixture is heated to the desired temperature (e.g., 40-80°C) and pressurized (e.g., 15-35 bar) with hydrogen sulfide.[1]
-
The reaction is allowed to proceed with vigorous stirring for a specified time until the conversion of methyl acrylate is complete, as monitored by techniques like gas chromatography (GC).
-
After the reaction, the reactor is cooled, and the excess hydrogen sulfide is safely vented.
-
The catalyst is removed by filtration.
-
The crude product is purified by fractional distillation under reduced pressure to isolate this compound.
Route 2: Esterification of 3-Mercaptopropionic Acid using Reactive Distillation
Objective: To synthesize this compound by the esterification of 3-mercaptopropionic acid with methanol using a reactive distillation column.
Materials:
-
3-Mercaptopropionic acid
-
Methanol
-
Solid acid catalyst (e.g., macroporous sulfonic acid resin)[4]
-
Water-carrying agent (e.g., cyclohexane)
Procedure:
-
A reactive distillation column is packed with a solid acid catalyst in the reactive section.
-
A mixture of 3-mercaptopropionic acid and methanol is pre-reacted in a fixed-bed reactor to achieve partial conversion.[2]
-
The partially reacted mixture is continuously fed into the middle of the reactive distillation column.
-
Fresh methanol and a water-carrying agent are fed into the lower part of the column.[2][4]
-
The reboiler at the bottom of the column is heated to maintain the desired reaction temperature (e.g., 70-100°C) in the reactive zone.[4]
-
The esterification reaction proceeds in the catalytic section, and the water produced is continuously removed from the top of the column as an azeotrope with the water-carrying agent and excess methanol.
-
The overhead vapor is condensed, and the water is separated, while the organic phase (methanol and water-carrying agent) can be recycled back to the column.
-
High-purity this compound is continuously withdrawn from the bottom of the column.[2][4]
Route 3a: Synthesis from 3-Chloropropionic Acid (via 3-Mercaptopropionic Acid)
Objective: To synthesize this compound in a two-step process starting from 3-chloropropionic acid.
Step 1: Synthesis of 3-Mercaptopropionic Acid [5]
-
An aqueous solution of 3-chloropropionic acid is reacted with an aqueous solution of sodium thiosulfate at an elevated temperature (e.g., 50-90°C).
-
The resulting solution is then acidified with a strong acid like hydrochloric acid.
-
A reducing agent, such as zinc powder, is added to the acidified solution to reduce the intermediate Bunte salt to 3-mercaptopropionic acid.
-
The 3-mercaptopropionic acid is then extracted from the aqueous solution using an organic solvent.
-
The solvent is removed to yield crude 3-mercaptopropionic acid.
Step 2: Esterification The crude 3-mercaptopropionic acid from Step 1 is then esterified with methanol using a suitable acid catalyst, following a procedure similar to Route 2 (either in a batch reactor or a reactive distillation setup).
Route 3b: Synthesis from Acrylonitrile (via 3-Mercaptopropionic Acid)
Objective: To synthesize this compound in a multi-step process starting from acrylonitrile.
Step 1: Synthesis of 3-Mercaptopropionitrile [3][6]
-
Acrylonitrile is reacted with an aqueous solution of sodium hydrosulfide. The reaction is typically carried out at a controlled temperature to minimize the formation of byproducts.
-
The resulting solution containing the sodium salt of 3-mercaptopropionitrile is then neutralized with an acid to yield 3-mercaptopropionitrile.
Step 2: Hydrolysis to 3-Mercaptopropionic Acid [3][7]
-
The 3-mercaptopropionitrile is hydrolyzed to 3-mercaptopropionic acid by heating with a strong acid (e.g., hydrochloric acid) or a base.
-
The resulting 3-mercaptopropionic acid is then purified, typically by extraction and distillation.
Step 3: Esterification The purified 3-mercaptopropionic acid is then esterified with methanol as described in Route 2.
Concluding Remarks
The choice of the most cost-effective synthesis route for this compound is a complex decision that depends on various factors, including the local availability and cost of raw materials, energy costs, capital investment for specialized equipment (like high-pressure reactors or reactive distillation columns), and environmental regulations.
-
Route 1 (Direct Addition) is attractive due to its high atom economy but requires handling of toxic and flammable hydrogen sulfide under pressure.
-
Route 2 (Esterification) , particularly with reactive distillation, offers high yields and simplified purification, making it a strong contender for efficient and continuous production, provided that 3-mercaptopropionic acid is available at a competitive price.
-
Route 3 (Multi-step Syntheses) from 3-chloropropionic acid or acrylonitrile are generally less direct and involve more processing steps, which can lead to higher capital and operational costs. However, they may be viable if the starting materials are significantly cheaper or more readily available.
For researchers and drug development professionals, understanding these synthesis pathways and their associated economic and process considerations is crucial for making informed decisions regarding the sourcing and potential in-house production of this key intermediate.
References
- 1. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 4. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 5. CN101941930B - Preparation method of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 6. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]
- 7. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
A Comparative Guide to the Structural Analysis of Polymers Synthesized with Methyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the precise control of polymer architecture is paramount. The choice of a chain transfer agent (CTA) is a critical determinant of the final polymer's molecular weight, polydispersity, and end-group functionality, which in turn dictate its performance in applications such as drug delivery and advanced materials. Methyl 3-mercaptopropionate (B1240610) (M3MP) has emerged as a highly effective CTA. This guide provides an objective comparison of the structural characteristics of polymers synthesized with M3MP against those prepared with other common CTAs, supported by experimental data and detailed methodologies.
Performance Comparison of Chain Transfer Agents
The efficacy of a CTA is primarily evaluated by its impact on the molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. A lower PDI value indicates a more uniform distribution of polymer chain lengths. The chain transfer constant (Cs) is a quantitative measure of the CTA's efficiency in a specific monomer system; a higher Cs value signifies a more effective agent.
The following tables summarize the performance of M3MP and other mercaptan-based CTAs in the polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656).
Table 1: GPC Analysis of Poly(methyl methacrylate) Synthesized with Various Chain Transfer Agents
| Chain Transfer Agent | Monomer | CTA Concentration (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| None | MMA | 0 | - | >500,000 | - | [1] |
| Methyl 3-mercaptopropionate (MBMP) | MMA | 1.5 | 4,900 | 22,700 | 4.63 | Adapted from [Sakai Chemical Industry Co., Ltd.] |
| Iso-octyl 3-mercaptopropionate | MMA | 0.25 | 29,300 | 56,800 | 1.94 | |
| Iso-octyl 3-mercaptopropionate | MMA | 1.0 | 10,200 | 19,600 | 1.92 | |
| n-Dodecyl mercaptan (NDM) | MMA | 1.5 | 6,250 | 27,800 | 4.45 | Adapted from [Sakai Chemical Industry Co., Ltd.] |
| tert-Dodecyl mercaptan (TDM) | MMA | 1.5 | 6,530 | 18,400 | 2.82 | Adapted from [Sakai Chemical Industry Co., Ltd.] |
Note: Data for MBMP, NDM, and TDM are adapted from polymerization test results for a styrene/n-butylacrylate/methacrylic acid system, but provide a reasonable comparison of efficiency.
Table 2: Chain Transfer Constants (Cs) of Various Mercaptans in MMA and Styrene Polymerization at 60°C
| Chain Transfer Agent | Abbreviation | Cs in Styrene | Cs in MMA |
| This compound | MBMP | 13.8 | 1.49 |
| Ethyl 3-mercaptopropionate | EHMP | 13.1 | 1.39 |
| Stearyl 3-mercaptopropionate | STMP | 12.6 | 1.22 |
| n-Dodecyl mercaptan | NDM | 13.6 | 1.25 |
| tert-Dodecyl mercaptan | TDM | 12.9 | 1.21 |
Source: Adapted from Sakai Chemical Industry Co., Ltd. product data.
From the data, it is evident that this compound is a highly effective CTA, comparable to and in some cases exceeding the performance of commonly used alkyl mercaptans. Its high chain transfer constant, particularly in styrene polymerization, allows for precise molecular weight control.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for polymer synthesis and characterization.
Emulsion Polymerization of Methyl Methacrylate with M3MP
This protocol is adapted from a procedure for iso-octyl-3-mercaptopropionate and can be readily modified for M3MP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (M3MP)
-
Sodium lauryl sulfate (B86663) (emulsifier)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the emulsifier and buffer salt dissolved in deionized water.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
In a separate vessel, mix the desired amounts of MMA and M3MP.
-
Add the monomer/CTA mixture to the reactor and stir to form an emulsion.
-
Heat the reactor to the desired temperature (e.g., 70°C) under a nitrogen blanket.
-
Dissolve the initiator in deionized water and add it to the reactor to initiate polymerization.
-
Maintain the reaction at the set temperature for a specified time (e.g., 2-4 hours).
-
Cool the reactor to room temperature and collect the polymer latex.
-
The resulting polymer can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant (Cs) can be determined experimentally using the Mayo equation by performing a series of polymerizations at low monomer conversions with varying ratios of CTA to monomer.
The Mayo equation is given by:
where:
-
DPn is the number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DPn against [S]/[M], a straight line is obtained where the slope is equal to the chain transfer constant, Cs.
Structural and Thermal Analysis
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and PDI of the synthesized polymers. The analysis of PMMA synthesized with iso-octyl-3-mercaptopropionate shows that as the concentration of the CTA increases, the molecular weight distribution shifts to lower values, and the PDI narrows, indicating good control over the polymerization. A similar trend is expected for M3MP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, including end-group analysis. For polymers synthesized with M3MP, ¹H NMR can be used to identify the protons of the methyl ester and the methylene (B1212753) groups adjacent to the sulfur atom, confirming the incorporation of the CTA at the polymer chain ends.[2]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the polymers. DSC can determine the glass transition temperature (Tg), which is influenced by the polymer's molecular weight. For PMMA, the Tg is expected to be around 105-125°C.[3][4] TGA provides information on the thermal stability and decomposition profile of the polymer. The incorporation of M3MP is not expected to significantly alter the degradation mechanism of the polymer backbone but may influence the onset of decomposition depending on the end-group stability.
Visualizations
Experimental Workflow for Polymer Synthesis and Analysis
Caption: Workflow for synthesis and characterization.
Chain Transfer Mechanism
Caption: Chain transfer mechanism with M3MP.
References
A Comparative Guide to Methyl 3-mercaptopropionate in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for success in areas ranging from chemical synthesis to the functionalization of nanomaterials. Methyl 3-mercaptopropionate (B1240610) (M3MP) is a versatile thiol-containing compound utilized in various applications. This guide provides an objective comparison of M3MP's performance with common alternatives, supported by data from peer-reviewed studies.
I. Performance in Thiol-Michael Addition Reactions
The Thiol-Michael addition, a type of conjugate addition, is a widely used reaction in organic synthesis and polymer chemistry for its high efficiency and mild reaction conditions. The choice of thiol can significantly impact reaction kinetics.
Comparison with Other Thiols in Nucleophile-Initiated Thiol-Michael Reactions:
Mercaptopropionate esters, such as M3MP, have demonstrated higher reactivity in nucleophile-initiated Thiol-Michael additions compared to alkyl thiols like hexanethiol.[1] This enhanced reactivity is correlated with the lower pKa of the mercaptopropionate esters.[1] In these reactions, the rate-limiting step for mercaptopropionates is the addition of the thiolate to the Michael acceptor.[2]
| Thiol Compound | Relative Reactivity | Catalyst/Initiator | Key Findings |
| Methyl 3-mercaptopropionate | High | Phosphines (e.g., DMPP, TCEP)[3] | Significantly more reactive than hexanethiol.[1] The reaction rate is influenced by the acidity (pKa) of the thiol.[1] |
| Methyl Thioglycolate | High | Amines, Phosphines | Similar to mercaptopropionates, thioglycolates are generally more reactive than simple alkyl thiols in Michael additions. |
| Hexanethiol | Lower | Amines, Phosphines | Serves as a common benchmark for comparing the reactivity of other thiols.[1] |
| Dodecanethiol | Low | Amines, Phosphines | Longer alkyl chain thiols generally exhibit lower reactivity in this context compared to shorter, more acidic thiols. |
Experimental Protocol: Phosphine-Catalyzed Thiol-Michael Addition
This protocol is a representative example for the addition of a thiol to an activated alkene.
-
Materials:
-
This compound (M3MP)
-
Activated alkene (e.g., an acrylate (B77674) or maleimide)
-
Phosphine (B1218219) catalyst (e.g., dimethylphenylphosphine (B1211355) - DMPP)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF or dichloromethane (B109758) - DCM)
-
-
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated alkene in the chosen anhydrous solvent.
-
Add this compound to the solution. Typically, a slight excess of the thiol or a 1:1 molar ratio is used depending on the specific reaction.
-
Introduce a catalytic amount of the phosphine catalyst to the reaction mixture. Efficient catalysis has been observed with catalyst concentrations significantly lower than the reactants.[1]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Phosphine-catalyzed reactions can reach completion in minutes.[3]
-
Upon completion, the reaction mixture can be quenched and purified using standard laboratory procedures such as column chromatography to isolate the desired product.
-
Logical Workflow for Thiol-Michael Addition
Caption: Workflow for a Phosphine-Catalyzed Thiol-Michael Addition.
II. Performance in Surface Functionalization: Self-Assembled Monolayers (SAMs)
Thiols are widely used to form self-assembled monolayers on noble metal surfaces, particularly gold. The stability and quality of these monolayers are crucial for applications in biosensors, electronics, and drug delivery.
Comparison of SAM Stability on Gold Surfaces:
The stability of SAMs is influenced by factors such as the length of the alkyl chain and the nature of the headgroup. While M3MP can form SAMs, its stability has been a subject of investigation.
| Thiol Compound | Stability on Gold | Key Findings |
| This compound (M3MP) | Moderate | Prone to C-S bond cleavage, which can lead to the formation of atomic sulfur on the gold surface, potentially affecting long-term stability. |
| 3-Mercaptopropionic Acid (MPA) | Higher than M3MP | The carboxylic acid headgroup can participate in intermolecular hydrogen bonding, which can enhance the stability of the monolayer. It is also used for conjugating biomolecules.[4] |
| Dodecanethiol (C12) | High | The long alkyl chain leads to strong van der Waals interactions between adjacent molecules, resulting in a densely packed and stable monolayer. |
| Polyethylene glycol (PEG) Thiol | High | Provides a hydrophilic and bio-inert surface, which is advantageous for biomedical applications to prevent non-specific protein adsorption.[5] The stability can be influenced by the presence of other thiols.[4][6] |
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Gold Surface
This protocol outlines the general steps for creating a thiol-based SAM on a gold substrate.
-
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (M3MP)
-
Absolute ethanol (B145695) (or other suitable solvent)
-
Cleaning solution (e.g., Piranha solution - use with extreme caution )
-
High-purity nitrogen gas
-
Clean glassware
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by immersing the substrate in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a few minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of high-purity nitrogen.
-
Thiol Solution Preparation: Prepare a dilute solution of this compound in absolute ethanol. A typical concentration is in the range of 1-10 mM.
-
SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. The self-assembly process should be allowed to proceed for a sufficient amount of time to ensure the formation of a well-ordered monolayer, typically 18-24 hours at room temperature.
-
Rinsing and Drying: After the incubation period, remove the substrate from the thiol solution. Rinse it thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules. Dry the functionalized substrate under a gentle stream of high-purity nitrogen.
-
Characterization: The resulting SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Workflow for Nanoparticle Functionalization for Drug Delivery
Caption: Nanoparticle Functionalization and Drug Loading Workflow.
III. Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, cleavage cocktails are used to release the synthesized peptide from the solid support and remove protecting groups. These cocktails often contain scavengers to prevent side reactions with sensitive amino acid residues.
Comparison with Other Scavengers in Cleavage Cocktails:
While not as commonly cited as other scavengers, the mercapto group of M3MP suggests its potential as a scavenger for carbocations generated during cleavage. However, standard cleavage cocktails typically employ other well-established scavengers.
| Scavenger | Purpose | Commonly Used In |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. | Fmoc-SPPS with TFA-based cocktails.[7] |
| Water | Hydrolyzes carbocations. | Fmoc-SPPS with TFA-based cocktails.[7] |
| Phenol | Scavenges carbocations, particularly in the presence of tyrosine. | Both Boc and Fmoc-SPPS. |
| Thioanisole | A soft nucleophile that scavenges benzyl (B1604629) and t-butyl cations. | Both Boc and Fmoc-SPPS. |
| 1,2-Ethanedithiol (EDT) | A dithiol that is effective in scavenging various reactive species. | Both Boc and Fmoc-SPPS. |
| This compound | Potential carbocation scavenger. | Not a standard component of widely used cleavage cocktails. |
Experimental Protocol: General Peptide Cleavage from Resin (Fmoc-SPPS)
This is a general protocol for cleaving a peptide from the resin using a standard TFA-based cocktail.
-
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual synthesis solvents and dry it under vacuum.
-
Cleavage: In a suitable reaction vessel, add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the peptide sequence and the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and other small molecules. Dry the final peptide product under vacuum.
-
Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
-
Signaling Pathway (Hypothetical)
As no direct involvement of this compound in a specific signaling pathway was identified in the peer-reviewed literature, a hypothetical diagram is presented to illustrate how a drug delivered by M3MP-functionalized nanoparticles might interact with a generic cell signaling cascade.
Caption: Hypothetical Drug Action via M3MP-Functionalized Nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 3-mercaptopropionate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of Methyl 3-mercaptopropionate (B1240610).
This guide provides comprehensive, step-by-step procedures for the safe disposal of Methyl 3-mercaptopropionate, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care in a well-ventilated area, preferably within a certified chemical fume hood[1][2][3]. This compound is a combustible liquid that is toxic if swallowed, fatal if inhaled, and harmful in contact with skin[4][5][6].
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1][3].
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves before each use and change them frequently[3].
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1][3].
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator[3].
In case of accidental exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available[1][4].
Step-by-Step Disposal Plan
The primary and required method for the disposal of this compound is through an approved hazardous waste disposal facility[4][5]. Do not discharge this chemical into drains or the environment [4][5][7].
-
Waste Collection:
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using a non-combustible, inert absorbent material like sand, earth, diatomaceous earth, or vermiculite[4][5].
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal[1][8].
-
-
Decontamination of Labware:
-
All glassware, syringes, and other lab equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items and/or submerge them in a bleach solution within a fume hood. The oxidation reaction can be slow, so soaking for at least 24 hours may be necessary[10][11].
-
Dispose of the used bleach solution as hazardous waste[11].
-
-
Arranging for Disposal:
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol [12] |
| Boiling Point | 54-55 °C at 14 mmHg[12] |
| Density | 1.085 g/mL at 25 °C[12] |
| Flash Point | 67 °C (152.6 °F) - closed cup[12] |
| Acute Oral Toxicity (LD50) | 194 mg/kg (Rat)[4] |
| Acute Inhalation Toxicity (LC50) | 1.8 - 2.11 mg/L, 4 h (Rat)[4] |
| Acute Dermal Toxicity (LD50) | 1,903.7 mg/kg (Rabbit)[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. cpchem.com [cpchem.com]
- 5. cpchem.com [cpchem.com]
- 6. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. 3-巯基丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
Safeguarding Your Research: A Guide to Handling Methyl 3-mercaptopropionate
Methyl 3-mercaptopropionate (B1240610) is a versatile reagent in scientific research, but its handling demands stringent safety protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Chemical Properties and Hazards
Methyl 3-mercaptopropionate is a combustible liquid that is toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[1][2][3] It is also known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1][4] It is incompatible with strong oxidizing agents and strong bases.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Gloves should be discarded and replaced if there is any indication of degradation or chemical breakthrough.[1] | Prevents skin contact, which can be harmful.[1][2] |
| Eye and Face Protection | Use chemical safety goggles and a face shield. Ensure that eyewash stations and safety showers are close to the workstation location.[4] | Protects against splashes that can cause serious eye irritation.[4] |
| Skin and Body Protection | Wear protective clothing, including a lab coat and closed-toe shoes. For larger quantities or in case of potential exposure, flame-retardant protective clothing and footwear protecting against chemicals are recommended.[1] | Minimizes the risk of skin contact and protects from potential splashes. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If exposure to harmful levels of airborne material may occur, a NIOSH-approved respirator, such as a full-face supplied-air respirator, is necessary.[1] | The substance is fatal if inhaled, making respiratory protection critical.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, with a certified chemical fume hood being the preferred location.[4]
-
Have an emergency plan in place, and ensure all personnel are familiar with the location and operation of safety showers and eyewash stations.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][5]
-
-
Handling :
-
In Case of a Spill :
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[1][2]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Do not allow the spillage to enter drains or watercourses.[1][2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[2] This material may be classified as a hazardous waste, and disposal must be in accordance with local, state, and federal regulations.[1][2] |
| Contaminated Materials | Absorbent materials, gloves, and other disposable PPE contaminated with this compound should be collected in a sealed, labeled container. This contaminated packaging should be disposed of as unused product.[2] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.[2] They should be disposed of through a licensed waste disposal facility. |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
